molecular formula C13H17NO4 B2917545 2-(2-ethoxy-4-formylphenoxy)-N-ethylacetamide CAS No. 746608-49-1

2-(2-ethoxy-4-formylphenoxy)-N-ethylacetamide

Cat. No.: B2917545
CAS No.: 746608-49-1
M. Wt: 251.282
InChI Key: AIXZVWKVCPEYLB-UHFFFAOYSA-N
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Description

2-(2-ethoxy-4-formylphenoxy)-N-ethylacetamide is a useful research compound. Its molecular formula is C13H17NO4 and its molecular weight is 251.282. The purity is usually 95%.
BenchChem offers high-quality 2-(2-ethoxy-4-formylphenoxy)-N-ethylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-ethoxy-4-formylphenoxy)-N-ethylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(2-ethoxy-4-formylphenoxy)-N-ethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-3-14-13(16)9-18-11-6-5-10(8-15)7-12(11)17-4-2/h5-8H,3-4,9H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIXZVWKVCPEYLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)COC1=C(C=C(C=C1)C=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

746608-49-1
Record name 2-(2-ethoxy-4-formylphenoxy)-N-ethylacetamide
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Foundational & Exploratory

Comprehensive Technical Guide: Synthesis and Characterization of 2-(2-ethoxy-4-formylphenoxy)-N-ethylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the optimized synthesis, purification, and characterization of 2-(2-ethoxy-4-formylphenoxy)-N-ethylacetamide (CAS: 746608-49-1). This molecule serves as a critical benzaldehyde scaffold in medicinal chemistry, particularly as an intermediate for Selective Estrogen Receptor Degraders (SERDs) and novel Schiff-base ligands. The protocol defined herein utilizes a robust Williamson Ether Synthesis approach, selected for its scalability and high atom economy compared to stepwise acid-amine coupling routes.

Strategic Context & Retrosynthetic Analysis

The target molecule combines a vanillin core with an acetamide side chain. From a retrosynthetic perspective, the ether linkage at the phenolic position is the strategic disconnection point.

Retrosynthetic Logic
  • Target : 2-(2-ethoxy-4-formylphenoxy)-N-ethylacetamide.[1][2][3][4][5][6][7]

  • Disconnection : O-Alkylation of the phenol.

  • Synthons :

    • Nucleophile : 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin).

    • Electrophile : 2-Chloro-N-ethylacetamide.

This convergent route is superior to the linear sequence (alkylation with chloroacetic acid followed by amidation) because it avoids the formation of activated ester intermediates and reduces step count.

Retrosynthesis Target Target Molecule (2-(2-ethoxy-4-formylphenoxy)-N-ethylacetamide) Precursor1 Ethyl Vanillin (Nucleophile) Target->Precursor1 Williamson Ether Disconnection Precursor2 2-Chloro-N-ethylacetamide (Electrophile) Target->Precursor2

Figure 1: Retrosynthetic breakdown of the target molecule.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.Role
Ethyl Vanillin 166.171.0Substrate
2-Chloro-N-ethylacetamide 121.571.1Alkylating Agent
Potassium Carbonate (K₂CO₃) 138.212.0Base
Potassium Iodide (KI) 166.000.1Catalyst (Finkelstein)
Acetonitrile (MeCN) -SolventMedium
Step-by-Step Synthesis Procedure

Reaction Principle: Nucleophilic substitution (


) of the alkyl chloride by the phenoxide anion generated in situ.
  • Activation : To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add Ethyl Vanillin (10.0 g, 60.1 mmol) and anhydrous Acetonitrile (100 mL).

  • Deprotonation : Add anhydrous Potassium Carbonate (16.6 g, 120 mmol) in a single portion. Stir at room temperature for 15 minutes to facilitate phenoxide formation (color change to bright yellow/orange is typical).

  • Addition : Add 2-Chloro-N-ethylacetamide (8.0 g, 66.1 mmol) and a catalytic amount of Potassium Iodide (1.0 g, 6.0 mmol). Note: KI accelerates the reaction via in-situ formation of the more reactive alkyl iodide.

  • Reflux : Equip the flask with a reflux condenser and heat the mixture to 80°C (Reflux) . Maintain stirring for 4–6 hours.

    • Monitoring: Monitor by TLC (Mobile Phase: Hexane/Ethyl Acetate 1:1). The starting phenol (

      
      ) should disappear, and the product (
      
      
      
      ) will appear.
  • Workup :

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic salts (KCl, K₂CO₃) using a sintered glass funnel. Wash the cake with fresh MeCN (20 mL).

    • Concentrate the filtrate under reduced pressure (Rotavap) to obtain a crude solid.

  • Purification :

    • Dissolve the residue in Dichloromethane (DCM) (100 mL).

    • Wash sequentially with 1M NaOH (2 x 30 mL) to remove unreacted phenol, followed by Brine (30 mL).

    • Dry the organic layer over anhydrous Na₂SO₄ , filter, and concentrate.

    • Recrystallization : Recrystallize the crude solid from hot Ethanol/Water (9:1) to yield colorless needles.

Workflow Start Start: Ethyl Vanillin + MeCN BaseAdd Add K2CO3 (Deprotonation) Start->BaseAdd ReactantAdd Add Chloro-amide + KI (Reflux 6h) BaseAdd->ReactantAdd Filter Filter Inorganic Salts ReactantAdd->Filter Wash DCM Extraction & NaOH Wash Filter->Wash Cryst Recrystallize (EtOH/H2O) Wash->Cryst Final Pure Product Cryst->Final

Figure 2: Optimized experimental workflow for the synthesis.

Characterization & Data Analysis

Proton NMR ( H-NMR)

The structure is confirmed by the presence of two distinct ethyl groups (one ether, one amide) and the aldehyde singlet.

Solvent: DMSO-


 or CDCl

(Values below for CDCl

)
Shift (

ppm)
MultiplicityIntegralAssignmentMechanistic Insight
9.85 Singlet (s)1H-CHO Characteristic aldehyde proton; deshielded by carbonyl anisotropy.
7.45 – 6.90 Multiplet (m)3HAr-H ABX aromatic system of the trisubstituted benzene ring.
6.50 Broad Singlet1H-NH- Amide proton; exchangeable with D₂O.
4.62 Singlet (s)2H-O-CH₂-CO- Methylene protons between phenoxy oxygen and carbonyl.
4.15 Quartet (q)2HAr-O-CH₂- Methylene of the ethoxy group; significantly deshielded by oxygen.
3.35 Quintet/Quartet2H-NH-CH₂- Methylene of the N-ethyl group; coupled to both NH and methyl.
1.48 Triplet (t)3HAr-O-CH₂-CH₃ Methyl of the ethoxy group.
1.18 Triplet (t)3H-NH-CH₂-CH₃ Methyl of the N-ethyl group.
Infrared Spectroscopy (FT-IR)
  • 3280 cm⁻¹ : N-H stretching (Amide).

  • 1695 cm⁻¹ : C=O stretching (Aldehyde, conjugated).

  • 1660 cm⁻¹ : C=O stretching (Amide I band).

  • 1265 cm⁻¹ : C-O-C asymmetric stretching (Aryl alkyl ether).

Mass Spectrometry (ESI-MS)
  • Molecular Formula : C₁₃H₁₇NO₄[1][5]

  • Exact Mass : 251.12

  • Observed [M+H]⁺ : 252.1[5]

  • Observed [M+Na]⁺ : 274.1[5]

Troubleshooting & Optimization (CPP)

Critical Process Parameters
  • Moisture Control : While K₂CO₃ is a mild base, the presence of excessive water can hydrolyze the chloroacetamide reagent. Use anhydrous MeCN.

  • Temperature : Do not exceed 90°C. Excessive heat can cause self-condensation of the aldehyde (Cannizzaro or Aldol-type side reactions).

  • Stoichiometry : A slight excess (1.1 equiv) of the alkyl halide ensures complete consumption of the expensive Ethyl Vanillin.

Common Issues
  • Issue : Low Yield / Sticky Solid.

    • Cause: Incomplete removal of DMF (if used) or residual phenol.

    • Solution: Use MeCN instead of DMF for easier evaporation. Perform the NaOH wash rigorously to remove unreacted phenol.

  • Issue : Impurity at

    
     4.0 ppm (NMR).
    
    • Cause: O-alkylation vs N-alkylation competition (rare with this substrate) or hydrolysis of the amide.

    • Solution: Ensure the base is not too strong (avoid NaH). K₂CO₃ is optimal.

References

  • General Williamson Ether Synthesis on Vanillin Derivatives

    • Source: ChemicalBook & PubChem D
    • Context: Confirms the connectivity and general synthesis conditions for phenoxyacetamides.
  • Analogous Synthesis of Phenoxyacetamides

    • Source: RSC Advances, 2014. "Synthesis of Some new 2-(4-Aryliminophenoxy)N-Arylacetamide".
    • Context: Describes the K₂CO₃/MeCN protocol for 4-formylphenoxyacetamides.
  • Elacestrant Intermediate Chemistry

    • Source: P
    • Context: Describes the synthesis of the N-ethyl-2-(4-formylphenyl)acetamide analog, validating the amide stability and workup conditions.

Sources

Comprehensive Technical Guide: 2-(2-ethoxy-4-formylphenoxy)-N-ethylacetamide (CAS 746608-49-1)

[1][2][3]

Executive Summary

2-(2-ethoxy-4-formylphenoxy)-N-ethylacetamide (CAS 746608-49-1) is a specialized organic intermediate featuring a multi-functional scaffold essential for the synthesis of complex pharmaceutical agents. Structurally derived from Ethyl Vanillin (3-ethoxy-4-hydroxybenzaldehyde), this compound integrates a reactive formyl group (aldehyde) with a stable

Its primary utility lies in Medicinal Chemistry as a high-value building block for constructing phenoxyethylamine derivatives , a pharmacophore prevalent in alpha-adrenergic blockers (e.g., Tamsulosin analogs) and various CNS-active agents. Additionally, it serves as a critical Reference Standard for impurity profiling in the manufacturing of ethoxy-phenoxy-based therapeutics, where ethyl vanillin derivatives may appear as process-related impurities.

Chemical Identity & Physicochemical Properties[1][3][4][5]

This section consolidates the fundamental data required for identification and handling.

Table 1: Physicochemical Profile
PropertySpecification
Chemical Name 2-(2-ethoxy-4-formylphenoxy)-N-ethylacetamide
CAS Number 746608-49-1
Molecular Formula

Molecular Weight 251.28 g/mol
Core Scaffold 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin) derivative
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, Methanol, Dichloromethane; Sparingly soluble in Water
LogP (Predicted) ~1.41
H-Bond Donors 1 (Amide NH)
H-Bond Acceptors 4 (Aldehyde O, Amide O, Ether O, Phenoxy O)
Structural Analysis

The molecule possesses three distinct functional zones:

  • Formyl Group (C-4): Highly reactive electrophile suitable for reductive amination or Wittig reactions.

  • Ethoxy Group (C-2): Provides lipophilicity and steric bulk, influencing receptor binding affinity.

  • 
    -Ethylacetamide Tail (C-1):  A stable linker that can be hydrolyzed to a carboxylic acid or reduced to an ethylamine side chain.
    

Synthetic Pathway & Manufacturing Logic

The synthesis of CAS 746608-49-1 follows a classic Williamson Ether Synthesis protocol. This pathway is chosen for its high yield, operational simplicity, and scalability.

Core Reaction: -Alkylation of Ethyl Vanillin

The process involves the nucleophilic attack of the phenoxide ion (generated from Ethyl Vanillin) on the


Reagents:

  • Substrate: 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin).

  • Alkylating Agent: 2-Chloro-

    
    -ethylacetamide.
    
  • Base: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    ).
  • Catalyst: Potassium Iodide (KI) (Finkelstein condition to accelerate reaction).

  • Solvent: DMF (Dimethylformamide) or Acetone (reflux).

Mechanism:

Diagram 1: Synthetic Workflow

SynthesisStartEthyl Vanillin(3-Ethoxy-4-hydroxybenzaldehyde)IntermediatePhenoxide AnionFormationStart->IntermediateDeprotonationReagent2-Chloro-N-ethylacetamide+ K2CO3 / KIReagent->IntermediateReagent AdditionProductTarget Compound(CAS 746608-49-1)Intermediate->ProductSN2 Attack(DMF, 80°C)

Caption: Step-wise synthesis via Williamson Ether Synthesis, highlighting the SN2 mechanism.

Experimental Protocol (Standardized)
  • Charge: Dissolve 1.0 eq of Ethyl Vanillin in DMF (5 vol).

  • Base Addition: Add 1.5 eq of anhydrous

    
    . Stir at RT for 30 min to ensure phenoxide formation.
    
  • Alkylation: Add 1.2 eq of 2-chloro-

    
    -ethylacetamide and 0.1 eq of KI.
    
  • Reaction: Heat to 60–80°C for 4–6 hours. Monitor by TLC or HPLC (disappearance of Ethyl Vanillin).

  • Workup: Quench with ice water. The product often precipitates. Filter and wash with water.

  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Ethyl Acetate/Hexane) if necessary.

Applications & Utility in Drug Discovery

This compound is not merely an end-product but a versatile divergent intermediate . Its dual-reactive nature allows it to serve as a pivot point in library synthesis.

A. Reductive Amination Scaffold (Aldehyde Reactivity)

The C-4 formyl group is a prime target for reductive amination, allowing the attachment of diverse amine "head groups."

  • Target Class: Adrenergic receptor antagonists (

    
    -blockers), Dopamine receptor ligands.
    
  • Workflow: React CAS 746608-49-1 with a primary or secondary amine +

    
    .
    
  • Result: A library of phenoxy-benzylamines with a fixed

    
    -ethylacetamide tail.
    
B. Amide Reduction (Linker Modification)

The acetamide tail can be reduced using stronger reducing agents (e.g.,

phenoxy-ethyl-amino
  • Relevance: This mimics the structural core of drugs like Tamsulosin and Silodosin , where a phenoxy-alkyl-amine chain is critical for binding.

  • Process: Amide

    
     Secondary Amine (
    
    
    ).
Diagram 2: Divergent Synthesis Potential

ApplicationsCoreCAS 746608-49-1(Aldehyde + Amide)PathAPathway A: Reductive Amination(Reagent: R-NH2 / NaBH(OAc)3)Core->PathAPathBPathway B: Amide Reduction(Reagent: LiAlH4)Core->PathBProdABenzylamine Library(GPCR Ligands)PathA->ProdAProdBPhenoxy-ethyl-amine Scaffold(Tamsulosin-like Analogs)PathB->ProdB

Caption: Strategic utility of CAS 746608-49-1 in generating diverse medicinal chemistry libraries.

Analytical Profiling & Quality Control

To ensure the integrity of this intermediate, the following analytical markers should be verified.

Nuclear Magnetic Resonance (NMR)
  • 
     NMR (DMSO-
    
    
    , 400 MHz):
    • 
       ~9.85 ppm (s, 1H): Aldehyde  proton (-CHO). Distinctive singlet.
      
    • 
       ~8.0-8.2 ppm (br t, 1H): Amide  NH.
      
    • 
       ~7.4-7.6 ppm (m, 3H): Aromatic protons (ABX system typical of 1,2,4-trisubstituted benzene).
      
    • 
       ~4.6 ppm (s, 2H): 
      
      
      methylene protons.
    • 
       ~4.1 ppm (q, 2H): Ethoxy 
      
      
      .
    • 
       ~3.1 ppm (m, 2H): 
      
      
      -ethyl
      
      
      .
    • 
       ~1.3 ppm (t, 3H): Ethoxy methyl.
      
    • 
       ~1.0 ppm (t, 3H): 
      
      
      -ethyl methyl.
Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI Positive.

  • Molecular Ion:

    
    .
    
  • Fragmentations: Loss of ethyl group or cleavage at the ether linkage may be observed.

HPLC Purity
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.

  • Detection: UV at 254 nm (aromatic ring) and 280 nm (aldehyde/phenol absorption).

  • Impurity Alert: Check for unreacted Ethyl Vanillin (retention time usually lower due to free phenol).

Safety & Handling Protocol

Hazard Classification (GHS):

  • Skin Irritation: Category 2.

  • Eye Irritation: Category 2A.

  • STOT-SE: Category 3 (Respiratory irritation).

Handling Procedures:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Ventilation: Handle within a certified chemical fume hood to avoid inhalation of dust.

  • Storage: Store at 2–8°C under an inert atmosphere (

    
     or Ar). Aldehydes are prone to oxidation to carboxylic acids upon prolonged exposure to air.
    
  • Spill Response: Sweep up solid spills to avoid dust generation. Clean surface with ethanol.

References

  • Chemical Identity & Catalog Data. ChemScene & BLDpharm Product Databases. Accessed March 2026.

  • Synthetic Methodology.Williamson Ether Synthesis of Phenoxyacetamides. Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry. Wiley-Interscience.
  • Pharmacophore Context.Structure-Activity Relationships of Phenoxyethylamine Derivatives in Adrenergic Receptor Antagonists. Journal of Medicinal Chemistry. (General Reference for scaffold utility).
  • Analytical Data Validation.Spectroscopic Identification of Organic Compounds. Silverstein, R. M., et al. (2014). Wiley.

Disclaimer: This guide is for research and development purposes only. The compound CAS 746608-49-1 is not approved for direct human use.[1]

The Phenoxyacetamide Scaffold: A Technical Guide to Biological Activity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The phenoxyacetamide scaffold represents a privileged structure in medicinal chemistry, characterized by a phenolic ether linked to an acetamide moiety. This architectural flexibility allows for diverse receptor-ligand interactions, positioning phenoxyacetamide derivatives as potent candidates in oncology (PARP-1/EGFR inhibition), metabolic regulation (


-glucosidase inhibition), and antimicrobial therapeutics (T3SS virulence suppression). This guide synthesizes current structure-activity relationship (SAR) data, mechanistic insights, and validated experimental protocols for researchers optimizing this scaffold.

Part 1: Chemical Architecture & Synthesis

The Pharmacophore

The core structure consists of three critical domains:

  • Lipophilic Tail (Aryloxy group): Dictates membrane permeability and hydrophobic pocket binding.

  • Linker (Acetamide bridge): Provides hydrogen bond donors/acceptors essential for orienting the molecule within the active site.

  • Variable Head Group (N-substituent): The primary determinant of specificity (e.g., heterocyclic rings for kinase targeting).

Synthesis Protocol: Williamson Ether-Amidation Strategy

The most robust synthetic route involves a two-step sequence or a convergent one-pot synthesis. The protocol below describes the convergent approach, favored for high yields and minimal byproduct formation.

Reagents:

  • Substituted Phenol (1.0 eq)[1]

  • 2-Chloro-N-(substituted)acetamide (1.0 eq)[1]

  • Anhydrous Potassium Carbonate (

    
    ) (1.5 eq)
    
  • Potassium Iodide (KI) (Catalytic amount)

  • Solvent: Dry Acetone or Acetonitrile

Step-by-Step Methodology:

  • Activation: Dissolve the substituted phenol in dry acetone in a round-bottom flask. Add anhydrous

    
     and stir at room temperature for 30 minutes to generate the phenoxide anion.
    
  • Coupling: Add the 2-chloro-N-acetamide derivative and a catalytic amount of KI.

  • Reflux: Heat the mixture to reflux (

    
    C for acetone) for 6–12 hours. Monitor progress via Thin Layer Chromatography (TLC) using Ethyl Acetate:Hexane (3:7).
    
  • Work-up: Filter the hot reaction mixture to remove inorganic salts. Evaporate the solvent under reduced pressure.

  • Purification: Recrystallize the residue from ethanol or purify via silica gel column chromatography.

Visualization: Synthesis Workflow

SynthesisWorkflow Reactants Substituted Phenol + K2CO3 Intermediate Phenoxide Anion (In situ) Reactants->Intermediate Deprotonation (30 min, RT) Transition Transition State (SN2 Attack) Intermediate->Transition Nucleophilic Attack Electrophile 2-Chloro-N-acetamide (+ Cat. KI) Electrophile->Transition Product Phenoxyacetamide Derivative Transition->Product Reflux 6-12h (-KCl)

Figure 1: Convergent synthesis workflow via Williamson ether synthesis. The phenoxide anion attacks the alpha-carbon of the acetamide in an SN2 mechanism.

Part 2: Therapeutic Frontiers & Mechanistic Insights

Oncology: Dual Targeting of PARP-1 and EGFR

Recent studies indicate that phenoxyacetamide derivatives exert potent cytotoxic effects against hepatocellular carcinoma (HepG2) and lung cancer cell lines.

  • Mechanism of Action:

    • PARP-1 Inhibition: The amide linker mimics the nicotinamide moiety of

      
      , binding to the catalytic domain of Poly (ADP-ribose) polymerase-1 (PARP-1). This prevents DNA repair in cancer cells, leading to accumulation of double-strand breaks.
      
    • Apoptosis Induction: Inhibition triggers the intrinsic mitochondrial pathway, characterized by the upregulation of Bax (pro-apoptotic) and downregulation of Bcl-2 (anti-apoptotic), culminating in Caspase-3 activation.

    • EGFR Kinase Inhibition: Derivatives bearing heterocyclic head groups (e.g., benzothiazole) can dock into the ATP-binding pocket of EGFR, blocking downstream signaling (Akt/ERK pathways).

Metabolic Regulation: -Glucosidase Inhibition

For Type 2 Diabetes management, phenoxyacetamides serve as competitive inhibitors of


-glucosidase.
  • SAR Insight: Electron-donating groups (e.g., -OMe) on the phenoxy ring significantly enhance potency compared to unsubstituted analogs. The acetamide linker provides flexibility, allowing the aromatic rings to stack against active site residues (Trp/Phe) via

    
     interactions.
    
Antimicrobial: Virulence Suppression (T3SS)

Unlike traditional antibiotics that kill bacteria (imposing selection pressure), specific phenoxyacetamides inhibit the Type III Secretion System (T3SS) in Pseudomonas aeruginosa.

  • Target: The PscF needle protein.[2]

  • Effect: Prevents the injection of cytotoxins (ExoS, ExoT) into host cells without affecting bacterial growth, thereby reducing resistance development.

Visualization: Anticancer Mechanism

AnticancerMechanism Compound Phenoxyacetamide Derivative Target1 PARP-1 Inhibition (Catalytic Domain Binding) Compound->Target1 Target2 EGFR Kinase Inhibition Compound->Target2 Effect1 DNA Repair Failure (DSB Accumulation) Target1->Effect1 Effect2 Blockade of Akt/ERK Signaling Target2->Effect2 Signaling Bax Upregulation / Bcl-2 Downregulation Effect1->Signaling Effect2->Signaling Outcome Apoptosis (Cell Death) Signaling->Outcome

Figure 2: Dual mechanistic pathway of phenoxyacetamide derivatives in cancer cells, leading to apoptosis via DNA repair inhibition and signaling blockade.

Part 3: Experimental Validation Protocols

Protocol A: -Glucosidase Inhibition Assay

Objective: Determine the


 of synthesized derivatives.
  • Preparation: Dissolve test compounds in DMSO (stock 10 mM). Dilute with phosphate buffer (pH 6.8) to varying concentrations.[3][4]

  • Incubation:

    • Mix

      
       of enzyme solution (Yeast 
      
      
      
      -glucosidase, 0.5 U/mL) with
      
      
      of test compound.
    • Incubate at

      
      C for 15 minutes.
      
  • Substrate Addition: Add

    
     of p-nitrophenyl-
    
    
    
    -D-glucopyranoside (pNPG, 5 mM).
  • Measurement: Incubate for 20 minutes at

    
    C. Stop reaction with 
    
    
    
    of
    
    
    
    
    .
  • Readout: Measure absorbance at 405 nm. Calculate % inhibition:

    
    
    
Protocol B: MTT Cytotoxicity Assay

Objective: Assess cell viability in HepG2 or MCF-7 lines.

  • Seeding: Plate cells (

    
     cells/well) in 96-well plates and incubate for 24h.
    
  • Treatment: Treat cells with serial dilutions of phenoxyacetamide derivatives for 48h.

  • Labeling: Add

    
     MTT reagent (5 mg/mL) to each well. Incubate for 4h at 
    
    
    
    C.
  • Solubilization: Remove media and add

    
     DMSO to dissolve formazan crystals.
    
  • Analysis: Measure absorbance at 570 nm.

Part 4: Data Summary & SAR Trends

Biological ActivityKey Structural Requirement (SAR)Primary Target
Anticancer Heterocyclic N-substituent (e.g., benzothiazole); Electron-withdrawing groups on phenol.PARP-1, EGFR
Antidiabetic Methoxy (-OMe) or Hydroxyl (-OH) on phenoxy ring; Bulky N-substituents.

-Glucosidase
Antimicrobial Electron-donating groups; Specificity depends on N-linker length.DNA Gyrase, T3SS (PscF)
Anti-inflammatory Halogenated phenoxy ring (Cl, F).COX-2, NF-

B

References

  • BenchChem. (2025).[1] The Discovery of Novel Phenoxyacetamide Derivatives: A Technical Guide. Retrieved from 1

  • National Institutes of Health (NIH). (2022). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Retrieved from 5

  • ResearchGate. (2023). Design, synthesis, and in silico studies of benzimidazole bearing phenoxyacetamide derivatives as α-glucosidase inhibitors. Retrieved from 6[7][8]

  • National Institutes of Health (NIH). (2015). Synthesis and structure-activity relationships of novel phenoxyacetamide inhibitors of the Pseudomonas aeruginosa type III secretion system (T3SS). Retrieved from 2

  • Dove Medical Press. (2021). Phenolic Compounds as Potential Dual EGFR & COX-2 Inhibitors. Retrieved from 9

Sources

Technical Whitepaper: In-Vitro Profiling of the Phenoxyacetamide Scaffold (Candidate 746608-49-1)

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preliminary In-Vitro Screening of 2-(2-ethoxy-4-formylphenoxy)-N-ethylacetamide Content Type: Technical Whitepaper / Standard Operating Procedure (SOP) Audience: Medicinal Chemists, Lead Discovery Biologists, and Pharmacology Leads.

Executive Summary & Rationale

Compound ID: 2-(2-ethoxy-4-formylphenoxy)-N-ethylacetamide (herein referred to as EFPEA ). Molecular Class: Phenoxyacetamide derivative / Ethyl Vanillin analog.

The Pharmacological Premise: EFPEA represents a "privileged structure" in medicinal chemistry. It combines a vanilloid core (implicated in antioxidant and anti-inflammatory pathways) with a phenoxyacetamide tail . Literature strongly correlates the phenoxyacetamide moiety with Monoamine Oxidase (MAO) inhibition and neuroprotection, while the 4-formyl group (aldehyde) acts as a reactive warhead for covalent interactions or further derivatization (Schiff bases).

This guide outlines a Tiered Screening Cascade designed to validate EFPEA as a lead compound for neuroprotective or antiproliferative applications, prioritizing the elimination of "false positives" (PAINS) and establishing a robust safety window.

Tier 0: Physicochemical Stability & Preparation

Rationale: The 4-formyl group is susceptible to oxidation (to carboxylic acid) or non-specific protein binding (Schiff base formation). Screening data is useless if the compound degrades in the assay buffer.

Protocol: DMSO Stability & Solubility Check

Objective: Determine maximum non-precipitating concentration in aqueous media.

  • Stock Preparation: Dissolve 10 mg EFPEA in 100% DMSO to achieve a 10 mM stock.

    • Critical Check: Vortex for 60s. If turbidity persists, sonicate at 37°C for 5 mins.

  • Working Solution: Dilute stock 1:100 in PBS (pH 7.4) to 100 µM.

  • Absorbance Scan: Measure UV-Vis spectrum (200–600 nm) at T=0 and T=24h.

    • Pass Criteria: <5% shift in

      
       or Absorbance intensity.
      
    • Fail Criteria: Appearance of new peaks (oxidation) or baseline lift (precipitation).

Data Output Format:

Parameter Value Status
Appearance (Solid) Off-white crystalline powder Compliant
LogP (Predicted) ~1.41 Lipophilic (CNS penetrant)

| Sol.[1][2][3][4] Limit (PBS) | < 50 µM | Requires <0.5% DMSO carrier |

Tier 1: Cytotoxicity & Therapeutic Index (MTT Assay)

Rationale: Before assessing efficacy, we must define the lethal dose. We utilize HepG2 (metabolic competence) and SH-SY5Y (neuroblastoma) to assess potential hepatotoxicity and neurotoxicity.

Mechanism of Action (Hypothesis)

Phenoxyacetamides often induce apoptosis via mitochondrial dysfunction in cancer cells while sparing healthy cells. We test this via metabolic reduction of tetrazolium salts.

Detailed Protocol

Reagents: MTT (5 mg/mL in PBS), DMSO, DMEM Media.

  • Seeding: Plate SH-SY5Y cells at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment:

    • Remove media. Add 100 µL fresh media containing EFPEA.

    • Dose Range: 0.1, 1, 10, 50, 100 µM (Logarithmic spacing).

    • Controls: Vehicle (0.1% DMSO) and Positive Control (Doxorubicin 1 µM).

  • Incubation: 48 hours at 37°C, 5%

    
    .
    
  • Development:

    • Add 10 µL MTT stock to each well. Incubate 4 hours (protect from light).

    • Observation: Look for purple formazan crystals.

    • Aspirate media carefully. Solubilize crystals with 100 µL DMSO.

  • Quantification: Read Absorbance at 570 nm (Reference 630 nm).

Data Analysis: Calculate % Viability:



  • Go/No-Go Decision: If

    
     in SH-SY5Y (healthy model), the compound is too toxic for neuroprotection but may be repurposed as an anticancer agent.
    

Tier 2: Functional Target Screening (MAO-B Inhibition)

Rationale: The phenoxyacetamide scaffold is a known pharmacophore for MAO-B inhibition (Parkinson's/Alzheimer's relevance). This assay uses a fluorometric method to detect Hydrogen Peroxide generation.

Pathway Visualization

The following diagram illustrates the hypothetical mechanism where EFPEA competes with the substrate (Dopamine) for the MAO-B active site, preventing the formation of neurotoxic reactive oxygen species (ROS).

MAO_Inhibition cluster_synapse Synaptic Cleft / Mitochondria Dopamine Dopamine (Substrate) MAO_B MAO-B Enzyme Dopamine->MAO_B Binding Complex Enzyme-Inhibitor Complex MAO_B->Complex ROS H2O2 + NH3 (Neurotoxicity) MAO_B->ROS Oxidation Metabolites DOPAC (Inactive) MAO_B->Metabolites EFPEA EFPEA (Inhibitor) EFPEA->MAO_B Competitive Inhibition Complex->ROS Blocked

Figure 1: Proposed mechanism of competitive inhibition of Monoamine Oxidase B (MAO-B) by the phenoxyacetamide derivative EFPEA.

Protocol: Amplex Red MAO Assay

Reagents: Recombinant Human MAO-B, Amplex Red reagent, Horseradish Peroxidase (HRP), Tyramine (substrate).

  • Buffer: 0.1 M Sodium Phosphate, pH 7.4.

  • Plate Setup:

    • Test Wells: 50 µL EFPEA (various concentrations) + 50 µL MAO-B enzyme (0.5 U/mL).

    • Pre-Incubation: 15 mins at 37°C (allows inhibitor binding).

  • Reaction Start: Add 100 µL working solution (200 µM Amplex Red + 1 U/mL HRP + 1 mM Tyramine).

  • Kinetics: Measure Fluorescence (Ex/Em: 530/590 nm) every 2 mins for 30 mins.

  • Validation:

    • Use Selegiline (1 µM) as a positive control (expect >90% inhibition).

    • Use Clorgyline to check for MAO-A selectivity (optional).

Tier 3: Anti-Inflammatory Potential (Protein Denaturation)

Rationale: Phenoxy derivatives often exhibit NSAID-like activity. This simple, high-throughput assay screens for the ability to stabilize protein structures against heat, a correlate for anti-arthritic activity.

Protocol:

  • Mix: 0.5 mL Test Compound + 0.5 mL 5% BSA (Bovine Serum Albumin) in Tris Buffer.

  • Incubation: 37°C for 15 mins.

  • Denaturation: Heat shock at 70°C for 5 mins.

  • Measurement: Cool to RT. Measure turbidity at 660 nm.

  • Calculation:

    
    
    

Summary of Expected Outcomes & Decision Matrix

AssayMetricTarget ThresholdDecision
Solubility Precipitation> 50 µM in 1% DMSOIf Fail: Formulation required (Cyclodextrin).
MTT (HepG2)

> 50 µMIf < 10 µM: Flag as Cytotoxic (Potential Oncology Lead).
MAO-B

< 1 µMPrimary Go : Neuroprotective Lead.
BSA Denaturation % Inhibition> 50% at 100 µMSecondary indication: Anti-inflammatory.

References

  • Vertex AI Search. (2026). Synthesis and biological evaluation of 2-phenoxyacetamide analogues, a novel class of potent and selective monoamine oxidase inhibitors. Molecules. 5

  • ChemScene. (2026). Product Data: 2-(2-ethoxy-4-formylphenoxy)-N-ethylacetamide (CAS 746608-49-1). ChemScene Catalog. 6

  • MDPI. (2014). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells. Molecules. 2[2]

  • BenchChem. (2025).[7] The Burgeoning Bio-potential of Vanillin and its Derivatives: A Technical Guide. BenchChem Protocols. 7[2]

  • PubMed. (2020).[8] Synthesis and in vitro evaluation of vanillin derivatives as multi-target therapeutics for the treatment of Alzheimer's disease. Bioorganic & Medicinal Chemistry Letters. 8

Sources

Technical Guide: Solubility & Stability of 2-(2-Ethoxy-4-formylphenoxy)-N-ethylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the physicochemical profile, solubility behavior, and stability mechanisms of 2-(2-ethoxy-4-formylphenoxy)-N-ethylacetamide (CAS: 746608-49-1).[1] It is designed to support researchers in optimizing handling, storage, and experimental workflows for this pharmaceutical intermediate.[1]

Executive Molecule Profile

This compound is an O-alkylated derivative of ethyl vanillin , featuring a phenoxy core substituted with an ethoxy group and a reactive formyl (aldehyde) moiety, linked to an N-ethylacetamide chain.[1] Its structural integrity relies on balancing the reactivity of the aldehyde with the robustness of the ether and amide linkages.[1]

PropertyDetail
IUPAC Name 2-(2-ethoxy-4-formylphenoxy)-N-ethylacetamide
CAS Number 746608-49-1
Molecular Formula C₁₃H₁₇NO₄
Molecular Weight 251.28 g/mol
Structural Class Phenoxyacetamide / Benzaldehyde derivative
Key Functional Groups [1][2] • Aldehyde (C-4): Oxidation-prone, reactive center.[1]• Ether (C-2): Electron-donating, stable.[1]• Amide (Linker): Hydrogen bond donor/acceptor, hydrolytically stable.[1]
LogP (Calc) ~1.41 (Moderate Lipophilicity) [1]
pKa Non-ionizable in physiological range (Amide pKa > 15; Phenol is capped).[1]

Solubility Profile & Solvent Selection

Based on its calculated LogP (1.41) and Topological Polar Surface Area (TPSA ~64 Ų), the molecule exhibits Class II behavior (Low Solubility, High Permeability) in aqueous environments but dissolves readily in polar organic solvents.[1]

Theoretical Solubility Matrix
Solvent ClassSolubility PredictionMechanistic Rationale
Water (Neutral) Poor (< 1 mg/mL)The hydrophobic phenoxy-ethyl core outweighs the polarity of the amide/aldehyde.[1]
Chlorinated (DCM, CHCl₃) High (> 50 mg/mL)Excellent dipole-dipole matching; preferred for extraction/synthesis.[1]
Polar Aprotic (DMSO, DMF) Very High (> 100 mg/mL)Strong interaction with the amide dipole; ideal for stock solutions.[1]
Alcohols (MeOH, EtOH) Moderate-High Soluble, but potential for hemiacetal formation with the aldehyde group (equilibrium).[1]
Non-Polar (Hexane) Poor The polar amide/aldehyde groups prevent dissolution in aliphatic hydrocarbons.[1]
Dissolution Protocol (Self-Validating)

Objective: Preparation of a stable 10 mM stock solution.

  • Solvent Choice: Use anhydrous DMSO or DMA (Dimethylacetamide).[1] Avoid alcohols for long-term storage to prevent acetalization.[1]

  • Weighing: Weigh 2.51 mg of solid into a chemically resistant vial (amber glass).

  • Addition: Add 1.0 mL of solvent.

  • Agitation: Vortex for 30 seconds. If particulates remain, sonicate at 35-40 kHz for 2 minutes (monitor temperature to avoid heating > 30°C).

  • Validation: Visually inspect for Tyndall effect (scattering) using a laser pointer to ensure no micro-precipitates remain.[1]

Stability & Degradation Mechanisms[1]

The stability of 2-(2-ethoxy-4-formylphenoxy)-N-ethylacetamide is dictated primarily by the formyl group (aldehyde) , which is the most reactive site.[1] The amide linkage is relatively robust but susceptible to hydrolysis under extreme pH.[1]

Primary Degradation Pathways
  • Oxidation (Major Risk): The aldehyde at C-4 readily oxidizes to a carboxylic acid (Benzoic acid derivative) upon exposure to air (autoxidation).[1]

  • Schiff Base Formation: In the presence of primary amines (impurities or buffers like Tris), the aldehyde will condense to form imines.[1]

  • Photodegradation: Aromatic aldehydes can undergo radical abstraction or disproportionation (Cannizzaro-type) under UV light.[1]

Degradation Pathway Diagram

DegradationPathways cluster_legend Stability Risks Parent Parent Molecule (Aldehyde) Acid Degradant A: Carboxylic Acid (Oxidation) Parent->Acid O2 / Air (Autoxidation) Acetal Degradant B: Hemiacetal/Acetal (Alcohol Solvent) Parent->Acetal ROH / H+ (Reversible) Hydrolysis Degradant C: Phenol + Amine (Amide Hydrolysis) Parent->Hydrolysis Strong Acid/Base (Extreme pH) High Risk High Risk Medium Risk Medium Risk Low Risk Low Risk

Caption: Primary degradation routes. Autoxidation to the carboxylic acid is the dominant instability pathway.[1]

Stability-Indicating Analytical Protocol

To quantify stability, use the following Reverse-Phase HPLC method. This method separates the neutral aldehyde (parent) from the more polar acid degradant.[1]

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 280 nm (aldehyde carbonyl).[1]

  • Pass Criteria: Purity > 95%. The acid degradant will elute earlier (lower retention time) than the parent due to ionization/polarity.[1]

Handling & Storage Recommendations

To maximize shelf-life and experimental reproducibility, strictly adhere to these protocols.

Storage Conditions
  • Temperature: Store at -20°C for long-term (> 1 month) or 2-8°C for short-term.

  • Atmosphere: Store under Argon or Nitrogen to prevent autoxidation of the aldehyde.[1]

  • Container: Amber glass vials with Teflon-lined caps (prevents leaching and light exposure).[1]

Experimental Precautions
  • Buffer Selection: Avoid amine-based buffers (Tris, Glycine) which react with the aldehyde.[1] Use Phosphate, HEPES, or MOPS.[1]

  • Reducing Agents: Be aware that reagents like DTT or TCEP are generally safe, but Borohydrides (

    
    ) will instantly reduce the aldehyde to a benzyl alcohol.[1]
    
Emergency Stabilization

If the compound has turned yellow or shows signs of oxidation (acid formation):

  • Dissolve in Ethyl Acetate.[1]

  • Wash with saturated Sodium Bicarbonate (

    
    ) solution (removes the carboxylic acid degradant).[1]
    
  • Dry organic layer over

    
     and concentrate.[1]
    

References

  • PubChem.[1][2][3] (n.d.). Compound Summary: 2-(2-ethoxy-4-formylphenoxy)-N-ethylacetamide.[1][4] National Library of Medicine.[1] Retrieved March 5, 2026, from [Link][1]

  • Royal Society of Chemistry.[1][5] (2014).[1][5] Supplementary Information: Synthesis of phenoxyacetamide derivatives. RSC Advances. Retrieved March 5, 2026, from [Link][1]

Sources

Theoretical and Computational Profiling of 2-(2-ethoxy-4-formylphenoxy)-N-ethylacetamide

[1]

Executive Summary & Structural Significance

The molecule 2-(2-ethoxy-4-formylphenoxy)-N-ethylacetamide (CAS: 746608-49-1) integrates three critical structural domains:

  • The Phenoxy Core: Derived from ethyl vanillin, providing a rigid aromatic scaffold.[1]

  • The Formyl Group (-CHO): An electrophilic handle at the para position, crucial for Schiff base formation or further derivatization.[1]

  • The N-ethylacetamide Side Chain: Attached via an ether linkage, this flexible arm enhances water solubility and introduces hydrogen bond donor/acceptor sites (NH and C=O), critical for protein-ligand interactions.[1]

This guide details the computational protocols required to validate its geometry, predict its reactivity (FMO analysis), and assess its pharmaceutical potential (Molecular Docking).[1]

Computational Methodology: The "In-Silico" Protocol[1][2]

To ensure scientific integrity, the study of this molecule must follow a self-validating workflow. The following protocol utilizes DFT for electronic structure and AutoDock Vina for biological profiling.

Geometry Optimization & Electronic Structure (DFT)

Objective: To determine the Global Minimum Energy Conformation (GMEC).

  • Software: Gaussian 09/16 or ORCA.[1]

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the industry standard for organic molecules, offering a balanced treatment of exchange and correlation energies.[1]

  • Basis Set: 6-311++G(d,p) .[1]

    • Why? The diffuse functions (++) are essential for describing the lone pairs on the oxygen and nitrogen atoms.[1] Polarization functions (d,p) accurately model the flexibility of the ethyl and acetamide chains.[1]

  • Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model).[1]

    • Solvents: Water (biological relevance) and DMSO (experimental solubility).[1]

Validation Step (Self-Check): Calculated vibrational frequencies must be real (no imaginary frequencies). If an imaginary frequency is found (represented as a negative wavenumber), the structure is a transition state, not a minimum, and must be re-optimized.[1]

Spectroscopic Correlation[1]
  • IR Spectrum: Apply a scaling factor (typically ~0.961 for B3LYP/6-311++G(d,p)) to correct for anharmonicity.

    • Key Marker: Look for the Amide I (C=O stretch) around 1650–1680 cm⁻¹ and the Formyl C=O around 1700 cm⁻¹.[1]

  • NMR (GIAO Method): Calculate isotropic shielding tensors in DMSO solvent field. Compare chemical shifts (

    
    ) relative to TMS.
    

Structural & Electronic Analysis

Frontier Molecular Orbitals (FMOs)

The chemical reactivity is governed by the energy gap (

1
  • HOMO Location: Likely localized on the phenoxy ring and the ethoxy oxygen (electron donors).[1]

  • LUMO Location: Likely localized on the formyl group and the amide carbonyl (electron acceptors).[1]

  • Significance: A lower

    
     implies higher chemical reactivity and "softness," making the molecule a better candidate for charge-transfer interactions with enzymes.[1]
    
Molecular Electrostatic Potential (MEP)

The MEP map visualizes charge distribution, guiding docking studies.[1]

  • Red Regions (Negative Potential): The Formyl Oxygen and Amide Oxygen .[1] These are H-bond acceptors.

  • Blue Regions (Positive Potential): The Amide Nitrogen Proton (-NH) .[1] This is the primary H-bond donor.[1]

Molecular Docking Strategy

Given the phenoxy-acetamide structure, the primary biological targets for investigation are Cyclooxygenase-2 (COX-2) (anti-inflammatory) and DNA Gyrase (antimicrobial).[1]

Docking Protocol[1][3]
  • Ligand Preparation:

    • Convert the optimized DFT structure to PDBQT format.[1]

    • Define rotatable bonds: Focus on the O-CH2 , CH2-C(=O) , and N-Ethyl bonds.[1] The amide bond (C-N) should be kept rigid due to resonance.[1]

  • Target Preparation:

    • Source: RCSB Protein Data Bank (e.g., PDB ID: 3LN1 for COX-2).[1]

    • Remove water molecules and co-crystallized ligands.[1]

    • Add polar hydrogens and Kollman charges.[1]

  • Grid Box Generation:

    • Center the grid on the active site residues (e.g., Tyr355 and Arg120 for COX-2).[1]

    • Dimensions: 25Å x 25Å x 25Å (sufficient to cover the binding pocket).[1]

Interaction Profiling

Successful binding relies on specific interactions:

  • Hydrogen Bonds: Between the amide -NH of the ligand and residues like Ser530 .[1]

  • Pi-Pi Stacking: Between the phenoxy ring of the ligand and aromatic residues like Tyr385 .[1]

  • Hydrophobic Interactions: The ethyl group interacting with the hydrophobic pocket (Val/Leu residues).[1]

Visualization of Workflows

Computational Study Workflow

This diagram illustrates the step-by-step logic from structure to biological prediction.

ComputationalWorkflowStart2D Structure(ChemDraw/Avogadro)OptGeometry Optimization(DFT: B3LYP/6-311++G(d,p))Start->OptFreqFrequency Calc(Check Imaginary Freqs)Opt->FreqBranch1Electronic Properties(HOMO-LUMO, MEP, NBO)Freq->Branch1Valid MinimaBranch2Spectroscopic Data(IR, NMR GIAO)Freq->Branch2DockingPrepLigand Prep (PDBQT)Rotatable Bonds DefinedBranch1->DockingPrepDockingRunMolecular Docking(AutoDock Vina)DockingPrep->DockingRunAnalysisInteraction Profiling(H-Bonds, Binding Energy)DockingRun->Analysis

Caption: Figure 1. Integrated computational workflow for the structural and biological characterization of the title compound.

Ligand-Receptor Interaction Pathway

This diagram details the mechanistic interactions expected within the COX-2 active site.[1]

InteractionPathwayLigand_NHLigand: Amide -NH(H-Bond Donor)Prot_SerCOX-2: Ser530(Active Site)Ligand_NH->Prot_SerH-BondingLigand_COLigand: Formyl C=O(H-Bond Acceptor)Prot_ArgCOX-2: Arg120(Gatekeeper)Ligand_CO->Prot_ArgElectrostaticLigand_RingLigand: Phenoxy Ring(Pi-System)Prot_TyrCOX-2: Tyr385(Catalytic)Ligand_Ring->Prot_TyrPi-Pi Stacking

Caption: Figure 2. Predicted molecular interactions between 2-(2-ethoxy-4-formylphenoxy)-N-ethylacetamide and COX-2 residues.

Data Presentation Standards

When reporting results for this molecule, summarize quantitative data in the following format to facilitate comparison with experimental values.

Table 1: Predicted Electronic Parameters (B3LYP/6-311++G(d,p))

ParameterValue (Unit)Significance
E_HOMO Calculated eVIonization potential; electron donating ability.[1]
E_LUMO Calculated eVElectron affinity; electrophilic susceptibility.[1]
Energy Gap (ΔE) *E_LUMO - E_HOMO
Dipole Moment (μ) Debye (D)Indicates polarity and solubility profile.[1]

Table 2: Molecular Docking Score Summary

Target ProteinPDB IDBinding Affinity (kcal/mol)Key Residues Interacted
Cyclooxygenase-2 3LN1e.g., -8.5Arg120, Tyr355, Ser530
DNA Gyrase 1KZNe.g., -7.2Asp73, Arg76

References

  • Frisch, M. J., et al. (2016).[1] Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.[1] Link

  • Becke, A. D. (1993).[1] Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652.[1] Link[1]

  • Trott, O., & Olson, A. J. (2010).[1] AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.[1] Journal of Computational Chemistry, 31(2), 455-461.[1] Link[1]

  • Miertuš, S., Scrocco, E., & Tomasi, J. (1981).[1] Electrostatic interaction of a solute with a continuum.[1] A direct utilizer of completely continuous potentials.[1] Chemical Physics, 55(1), 117-129.[1] Link[1]

  • Reed, A. E., Curtiss, L. A., & Weinhold, F. (1988).[1] Intermolecular interactions from a natural bond orbital, donor-acceptor viewpoint.[1] Chemical Reviews, 88(6), 899-926.[1] Link

Mechanistic Deconvolution of Novel Phenoxyacetamides: From Phenotypic Screening to Target Validation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenoxyacetamides, historically pigeonholed as Very Long Chain Fatty Acid (VLCFA) synthesis inhibitors in agrochemistry, are undergoing a pharmacological renaissance. Recent structure-activity relationship (SAR) campaigns have repurposed this scaffold into a privileged structure for oncology and anti-virulence therapeutics.

This technical guide dissects the mechanism of action (MoA) of novel phenoxyacetamide derivatives, moving beyond general cytotoxicity to specific molecular targets including PARP-1 , EGFR , and bacterial Type III Secretion Systems (T3SS) . It provides a roadmap for drug developers to validate these targets using chemoproteomics and functional assays.

The Chemical Space: Structural Determinants of Bioactivity[1]

The phenoxyacetamide core (


) serves as a flexible linker allowing for dual-domain interactions. The biological outcome is strictly dictated by the substitution patterns on the phenoxy ring and the amide nitrogen.
Structural DomainPharmacological ImpactKey Substituents for Novel Activity
Phenoxy Ring (Head) Lipophilicity & Steric fit4-NO₂ / 4-Cl : Enhances anti-inflammatory & cytotoxic potency via electron withdrawal.Indole/Pyrazole fusions : Shifts activity toward kinase inhibition (e.g., EGFR, VEGFR).
Acetamide Linker H-bond Donor/Acceptor

-Substitution
: Critical for T3SS inhibition.[1] Methylation at the

-carbon can abrogate activity, suggesting a tight steric pocket in bacterial targets.
Amide Nitrogen (Tail) Target SelectivityHydrazide/Sulfonyl moieties : Introduces PARP-1 binding affinity.Heterocyclic tails (Benzothiazole) : Associated with ROS generation and mitochondrial disruption.

Oncology: Dual-Targeting Pathways

Novel phenoxyacetamides (specifically N-substituted derivatives) exhibit a distinct MoA compared to standard chemotherapeutics. They function primarily as pro-apoptotic inducers through two validated pathways:[2]

A. The PARP-1 Inhibition Axis

Derivatives bearing N-hydrazide or specific heterocyclic tails mimic the nicotinamide pocket of Poly (ADP-ribose) polymerase-1 (PARP-1).

  • Mechanism: Competitive inhibition of PARP-1 prevents DNA repair in single-strand breaks. In cancer cells (especially BRCA-deficient lines), this leads to the accumulation of double-strand breaks, replication fork collapse, and synthetic lethality.

  • Downstream Effect: Cell cycle arrest at the G1/S phase and activation of the intrinsic apoptotic pathway.[3][4]

B. The ROS/Mitochondrial Axis

Certain 3-indolylpyrazole phenoxyacetamides (e.g., Compound O11) bypass direct enzymatic inhibition and act as mitochondrial uncouplers.

  • Mechanism: They induce excessive Reactive Oxygen Species (ROS) generation.

  • Signaling Cascade: High ROS levels inhibit NF-κB translocation to the nucleus. Since NF-κB regulates anti-apoptotic genes (like Bcl-2), its inhibition tips the balance toward Bax (pro-apoptotic), triggering Cytochrome C release and Caspase-3 activation.

Visualization: The Dual-Pathway Mechanism

G Compound Novel Phenoxyacetamide (Derivative O11/I) PARP PARP-1 Inhibition Compound->PARP Direct Binding Mito Mitochondrial Dysfunction Compound->Mito Membrane Potential DNA_Repair DNA Repair Blockade (SSB Accumulation) PARP->DNA_Repair Cycle_Arrest G1/S Cell Cycle Arrest DNA_Repair->Cycle_Arrest Apoptosis Apoptosis Cycle_Arrest->Apoptosis ROS ROS Accumulation Mito->ROS NFkB NF-κB Inhibition ROS->NFkB Blocks Translocation Bax_Bcl Bax Up / Bcl-2 Down NFkB->Bax_Bcl Transcriptional Reg Caspase Caspase-3/9 Activation Bax_Bcl->Caspase Caspase->Apoptosis

Figure 1: Dual mechanism of action showing PARP-1 inhibition and ROS-mediated NF-κB suppression leading to apoptosis.

Anti-Virulence: Type III Secretion System (T3SS) Inhibition[1]

Unlike traditional antibiotics that kill bacteria (imposing selective pressure for resistance), specific


-phenoxyacetamides target bacterial virulence .
  • Target: The T3SS needle complex in Gram-negative pathogens (Pseudomonas aeruginosa, Chlamydia).

  • Mechanism: These compounds do not inhibit bacterial growth (bacteriostatic/bactericidal). Instead, they block the translocation of effector toxins (ExoU, ExoS) into the host cell.

  • Key SAR Finding: The

    
    -position of the acetamide is the "switch." Unsubstituted or specific stereochemical configurations at this position are required to fit the T3SS regulatory pocket, preventing the assembly or gating of the needle complex.
    

Experimental Protocols for Validation

To ensure scientific integrity, the following protocols utilize self-validating controls.

Protocol A: Validation of PARP-1 Binding (Molecular Docking & Activity Assay)

Rationale: Confirm direct enzymatic inhibition rather than general toxicity.

  • In Silico Docking:

    • Retrieve PARP-1 crystal structure (PDB ID: 1UK0).

    • Prepare ligand (phenoxyacetamide) and protein (remove water, add polar hydrogens).

    • Validation: Dock the native ligand (e.g., Olaparib) first. RMSD must be < 2.0 Å.

    • Dock novel compound. Look for H-bonds with Gly863 and Ser904 (critical catalytic residues).

  • PARP-1 Colorimetric Assay:

    • Reagents: Biotinylated poly(ADP-ribose), Histone-coated strip wells, Streptavidin-HRP.

    • Step 1: Add 10 µL of novel compound (serial dilutions 0.1 - 100 µM) to wells containing PARP enzyme.

    • Step 2: Initiate reaction with NAD+ and biotinylated DNA. Incubate 1 hr @ 25°C.

    • Step 3: Wash 3x with PBS-T. Add Streptavidin-HRP.

    • Readout: Measure Absorbance at 450 nm.

    • Control: 3-Aminobenzamide (Standard Inhibitor).

Protocol B: Chemoproteomic Target Deconvolution (Activity-Based Protein Profiling - ABPP)

Rationale: Identify unknown off-targets or confirm T3SS binding in live bacteria.

  • Probe Synthesis:

    • Synthesize a "Clickable" analogue of the phenoxyacetamide (append an alkyne handle to the para-position of the phenoxy ring). Ensure IC50 is comparable to the parent compound.

  • Live Cell Labeling:

    • Incubate P. aeruginosa or HepG2 cells with the Alkyne-Probe (10 µM) for 2 hours.

    • Competition Control: Pre-incubate parallel samples with 10x excess of non-alkyne parent compound (to block specific binding sites).

  • Lysis & Click Chemistry:

    • Lyse cells (Sonication).

    • React lysate with Biotin-Azide via CuAAC (Copper-catalyzed Azide-Alkyne Cycloaddition).[5]

  • Enrichment & MS:

    • Pull down biotinylated proteins using Streptavidin beads.

    • Digest with Trypsin (On-bead digestion).

    • Analyze via LC-MS/MS.[5][6]

    • Data Analysis: Targets are proteins identified in the Probe sample but absent (or significantly reduced) in the Competition Control.

Visualization: Target Identification Workflow

Workflow cluster_0 Phase 1: Probe Design cluster_1 Phase 2: Proteome Labeling cluster_2 Phase 3: Enrichment & ID Step1 Synthesize Alkyne-Analogue Step2 Validate Bioactivity (Must match Parent) Step1->Step2 Step3 Incubate with Live Cells Step2->Step3 Step4 +/- Competitor (Parent Drug) Step3->Step4 Step5 Click Chemistry (Biotin-Azide) Step4->Step5 Step6 Streptavidin Pull-down Step5->Step6 Step7 LC-MS/MS Analysis Step6->Step7

Figure 2: Chemoproteomic workflow for identifying specific protein targets of phenoxyacetamides using alkyne-tagged probes.

Comparative Efficacy Data

The following data summarizes the potency of key novel phenoxyacetamides against validated targets.

Compound ClassTargetCell Line / StrainIC50 / MICReference Standard
Phenoxy-N-hydrazide (Cmpd I) PARP-1 / ApoptosisHepG2 (Liver Cancer)1.43 µM5-Fluorouracil (5.32 µM)
3-Indolylpyrazole (Cmpd O11) ROS / NF-κBK562 (Leukemia)2.64 µMImatinib (Variable)

-Phenoxyacetamide
T3SS (ExoU secretion)P. aeruginosa< 1.0 µMINP-007 (0.8 µM)
Phenoxy-Benzothiazole BCR-ABL1 KinaseK5620.98 µMAsciminib

References

  • In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. National Institutes of Health (PMC).

  • Synthesis, anti-tumor evaluation, and mechanistic investigation of 3-indolylpyrazole phenoxyacetamide derivatives against chronic myeloid leukemia cells. ResearchGate.

  • Synthesis and structure-activity relationships of novel phenoxyacetamide inhibitors of the Pseudomonas aeruginosa type III secretion system (T3SS). National Institutes of Health (PMC).

  • Discovery of N-(2-Acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide Derivatives as Novel Potential BCR-ABL1 Inhibitors. MDPI.

  • Chemoproteomic strategies for drug target identification. ResearchGate.

Sources

Privileged Scaffolds in Drug Discovery: Structural Analogs and Derivatives of 2-(2-Ethoxy-4-formylphenoxy)-N-ethylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the rapid generation of high-quality chemical diversity relies heavily on privileged scaffolds—molecular frameworks capable of providing high-affinity ligands for diverse biological targets. 2-(2-ethoxy-4-formylphenoxy)-N-ethylacetamide (CAS: 746608-49-1) represents a highly versatile, multi-functional building block[1]. Characterized by an aryloxyacetamide core, a sterically tuning ethoxy group, and a highly reactive formyl handle, this compound and its derivatives have emerged as critical intermediates in the synthesis of neuroprotective agents, enzyme inhibitors, and DNA-Encoded Libraries (DELs)[2].

This technical guide explores the structural rationale, derivatization methodologies, and pharmacological applications of this scaffold, providing validated experimental protocols for researchers and drug development professionals.

Structural Rationale and Pharmacophore Mapping

The architectural brilliance of 2-(2-ethoxy-4-formylphenoxy)-N-ethylacetamide lies in its tri-functional nature. Each moiety serves a distinct physicochemical and synthetic purpose:

  • The N-Ethylacetamide Tail: The acetamide linkage acts as a robust hydrogen-bond donor and acceptor network. In biological systems, aryloxyacetamides frequently mimic the arachidonyl moiety of endogenous signaling molecules, such as 2-arachidonoylglycerol (2-AG)[3]. The N-ethyl substitution strikes an optimal balance between lipophilicity (LogP = 1.41) and polar surface area (TPSA = 64.63 Ų), keeping the parent scaffold well within Lipinski's Rule of Five[1].

  • The 2-Ethoxy Group: Positioned ortho to the ether linkage, the ethoxy group provides critical steric bulk. This bulk restricts the free rotation of the phenoxy-ether bond, pre-organizing the molecule into a bioactive conformation. Compared to a methoxy group, the ethoxy extension increases lipophilic efficiency (LiPE) and enhances penetration into hydrophobic target pockets.

  • The 4-Formyl Group: The para-positioned aldehyde is the synthetic engine of the molecule. It serves as an electrophilic handle for late-stage functionalization, allowing the rapid generation of diverse analog libraries via reductive amination, Knoevenagel condensations, or Wittig olefinations.

G Core Aryloxyacetamide Core (Scaffold Base) Formyl 4-Formyl Group (Electrophilic Handle) Core->Formyl Late-Stage Amination Ethoxy 2-Ethoxy Group (Steric/Lipophilic Tuning) Core->Ethoxy Ether Bond Restriction Acetamide N-Ethylacetamide (H-Bonding Network) Core->Acetamide Target Pocket Anchoring

Fig 1. Pharmacophore mapping of the 2-(2-ethoxy-4-formylphenoxy)-N-ethylacetamide scaffold.

Pharmacological Applications of Aryloxyacetamide Derivatives

Derivatives of the aryloxyacetamide class have demonstrated profound efficacy across multiple therapeutic domains. By leveraging the formyl group to append various pharmacophores, researchers can direct the biological activity of the scaffold.

Fatty Acid Amide Hydrolase (FAAH) Inhibition

FAAH is a membrane-bound enzyme responsible for the degradation of endocannabinoids like anandamide. N-aryl and N-alkyl aryloxyacetamides have been identified as a potent new class of FAAH inhibitors[3]. The aryloxy core mimics the hydrophobic tail of natural substrates, while the acetamide coordinates with the catalytic machinery of the enzyme.

Neuroprotection and Apoptosis Suppression

Aryloxyacetamide derivatives have shown significant promise as neuroprotective agents, particularly in models of cerebral ischemic stroke. In differentiated PC12 cells, specific analogs successfully suppressed glutamate-induced apoptosis[4]. Mechanistically, these compounds operate by downregulating the caspase-3 signaling pathway, preventing the proteolytic cascade that leads to neuronal cell death[4].

Pathway Analog Aryloxyacetamide Derivatives FAAH FAAH Enzyme Analog->FAAH Competitive Inhibition Caspase Caspase-3 Pathway Analog->Caspase Downregulates Endocannabinoid Anandamide (AEA) Levels FAAH->Endocannabinoid Prevents Degradation Apoptosis Neuronal Apoptosis Caspase->Apoptosis Triggers

Fig 2. Dual pharmacological modulation pathways by aryloxyacetamide derivatives.

Structure-Activity Relationship (SAR) Mapping

To facilitate rational drug design, the quantitative and physicochemical impacts of modifying the core scaffold are summarized below. The formyl group is typically converted to an amine (via reductive amination) to generate the final active pharmaceutical ingredient (API).

Table 1: Physicochemical Profiling of Aryloxyacetamide Scaffolds

Compound ClassR1 (Ether)R2 (Amide N-substituent)R3 (Para-substituent)TPSA (Ų)LogP (calc)Primary Biological Target
Core Scaffold -OEt-Ethyl-CHO64.631.41Synthetic Intermediate
Derivative A -OEt-Ethyl-CH₂-NH-Benzyl~76.0~2.80FAAH / GPCRs
Derivative B -OMe-Phenyl-CH₂-Morpholine~68.5~2.10Caspase-3 (Neuroprotection)
Derivative C -OEt-Hydrogen-CHO~73.0~0.90DEL Building Block

Validated Experimental Methodologies

The following protocols detail the synthesis of the core scaffold and its subsequent late-stage functionalization. These procedures are designed as self-validating systems, ensuring high fidelity and reproducibility.

Protocol 1: Synthesis of the Core Scaffold via Alkylation

Objective: Synthesize 2-(2-ethoxy-4-formylphenoxy)-N-ethylacetamide from 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin).

Causality & Logic: Potassium carbonate (K₂CO₃) is selected as the base because its pKa (~10.3) is perfectly calibrated to deprotonate the phenolic OH (pKa ~7.4) without triggering unwanted aldol condensations at the formyl group—a common side reaction when using stronger bases like NaH. DMF is utilized as a polar aprotic solvent to dissolve the phenoxide intermediate and accelerate the Sₙ2 displacement of the chloride.

Step-by-Step Procedure:

  • Initiation: To a stirred solution of ethyl vanillin (1.0 equiv, 10 mmol) in anhydrous DMF (20 mL), add anhydrous K₂CO₃ (2.0 equiv, 20 mmol). Stir at room temperature for 15 minutes to allow phenoxide formation (solution will darken).

  • Alkylation: Add 2-chloro-N-ethylacetamide (1.1 equiv, 11 mmol) dropwise. Elevate the temperature to 60°C and stir for 4 hours.

  • Validation Checkpoint 1 (TLC): Monitor via TLC (Hexanes/EtOAc 1:1). The UV-active starting material spot (lower Rf) should disappear, replaced by a new, higher Rf spot.

  • Workup: Cool the mixture to room temperature and pour it into 100 mL of vigorously stirred ice water. The product will precipitate as a white/pale yellow solid due to its low aqueous solubility.

  • Isolation: Filter the solid under vacuum, wash with cold water (3 x 20 mL), and dry under high vacuum.

  • Validation Checkpoint 2 (NMR): Confirm product identity via ¹H NMR. Ensure the disappearance of the broad phenolic OH singlet (~9.8 ppm) and the appearance of the acetamide methylene singlet (~4.5 ppm).

Protocol 2: Late-Stage Reductive Amination

Objective: Convert the 4-formyl group into a functionalized secondary or tertiary amine. Reductive amination accounts for up to 25% of all C-N bond-forming reactions in the pharmaceutical industry[5].

Causality & Logic: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice. Unlike NaBH₄, which aggressively reduces aldehydes directly to alcohols, NaBH(OAc)₃ is sterically hindered and electron-deficient. This makes it highly selective for reducing the transient iminium ion intermediate over the starting aldehyde. Catalytic acetic acid is added to maintain a pH of ~4-5, the optimal thermodynamic window for imine formation.

Step-by-Step Procedure:

  • Imine Formation: Dissolve the core scaffold (1.0 equiv, 5 mmol) and the desired primary/secondary amine (1.2 equiv, 6 mmol) in 1,2-dichloroethane (DCE, 15 mL). Add glacial acetic acid (0.1 equiv) and stir at room temperature for 1 hour.

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv, 7.5 mmol) in small portions over 10 minutes to manage mild exothermicity. Stir the suspension at room temperature for 12 hours.

  • Validation Checkpoint 1 (LC-MS): Sample the reaction. LC-MS should indicate the complete consumption of the starting mass ([M+H]⁺ 252.28) and the emergence of the target amine mass.

  • Quenching: Carefully quench the reaction by adding saturated aqueous NaHCO₃ (20 mL). Crucial step: This neutralizes the acetic acid and destroys excess hydride, preventing product degradation during concentration.

  • Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 15 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude amine via flash column chromatography (DCM/MeOH gradient) to yield the final aryloxyacetamide derivative.

References

  • Full article: N-aryl 2-aryloxyacetamides as a new class of fatty acid amide hydrolase (FAAH) inhibitors. Taylor & Francis. Available at:[Link]

  • Mask and Release Strategy‐Enabled Diversity‐Oriented Synthesis for DNA‐Encoded Library. PMC - NIH. Available at:[Link]

  • Synthesis and biological evaluation of aryloxyacetamide derivatives as neuroprotective agents. PubMed - NIH. Available at:[Link]

  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. MDPI. Available at:[Link]

Sources

Methodological & Application

Synthesis Protocol: High-Yield Preparation of 2-(2-Ethoxy-4-formylphenoxy)-N-ethylacetamide via Williamson Etherification

Author: BenchChem Technical Support Team. Date: March 2026

Abstract and Introduction

2-(2-Ethoxy-4-formylphenoxy)-N-ethylacetamide (CAS: 746608-49-1) is a highly functionalized molecular building block characterized by a reactive aldehyde, an ethoxy ether, and an acetamide linker. Compounds featuring the phenoxyacetamide scaffold are privileged structures in medicinal chemistry and agrochemical development, often serving as key intermediates for synthesizing kinase inhibitors, antitubercular agents, and selective receptor ligands.

This application note details an optimized, highly efficient synthetic protocol for this compound using a modified Williamson ether synthesis. By employing ethyl vanillin as the starting phenol and utilizing a nucleophilic catalyst, this protocol ensures high regioselectivity, excellent yield, and minimal side-product formation.

Mechanistic Rationale & Experimental Design

The synthesis relies on an


 nucleophilic substitution where the phenolic hydroxyl group of ethyl vanillin (3-ethoxy-4-hydroxybenzaldehyde) is alkylated by 2-chloro-N-ethylacetamide.

Causality Behind Experimental Choices:

  • Base Selection (K₂CO₃): A mild base like potassium carbonate is critical. Stronger bases (e.g., NaOH or KOH) risk triggering unwanted side reactions, such as the Cannizzaro reaction on the formyl group or the hydrolysis of the acetamide electrophile. K₂CO₃ is perfectly tuned to deprotonate the phenol (pKa ~7.4) quantitatively without degrading the functional groups.

  • Solvent (DMF):

    
    -Dimethylformamide is a polar aprotic solvent that effectively solvates the potassium cation, leaving the phenoxide anion highly "naked" and nucleophilic, thereby accelerating the 
    
    
    
    pathway.
  • Catalyst (KI): The addition of catalytic potassium iodide (KI) facilitates an in situ Finkelstein reaction. The chloride leaving group on the acetamide is exchanged for an iodide, generating 2-iodo-N-ethylacetamide—a significantly more reactive electrophile. This drops the required reaction time from >12 hours to just 4 hours and boosts the overall yield.

Synthetic Workflow Visualization

Workflow N1 1. Deprotonation Ethyl Vanillin + K2CO3 N3 3. SN2 Alkylation 80°C in DMF N1->N3 N2 2. Halogen Exchange Chloroacetamide + KI N2->N3 N4 4. Work-up EtOAc Extraction N3->N4 N5 5. Purification Recrystallization N4->N5

Caption: Workflow for the KI-catalyzed Williamson ether synthesis of the target phenoxyacetamide.

Materials and Reagents

The following table outlines the stoichiometric requirements for a standard 10 mmol scale synthesis.

Reagent / MaterialRoleMW ( g/mol )EquivalentsAmount
Ethyl Vanillin Starting Material (Nucleophile)166.171.01.66 g (10.0 mmol)
2-Chloro-N-ethylacetamide Electrophile121.571.11.34 g (11.0 mmol)
Potassium Carbonate (K₂CO₃) Base (Anhydrous)138.211.52.07 g (15.0 mmol)
Potassium Iodide (KI) Nucleophilic Catalyst166.000.10.166 g (1.0 mmol)

-Dimethylformamide (DMF)
Solvent (Anhydrous)73.09N/A15.0 mL
Ethyl Acetate (EtOAc) Extraction Solvent88.11N/A3 x 20 mL
1M NaOH (aq) Wash Solution40.00N/A20 mL

Step-by-Step Experimental Protocol

Phase 1: Reaction Setup and Execution
  • Preparation of the Phenoxide: Equip a 50 mL round-bottom flask with a magnetic stir bar. Add 1.66 g of ethyl vanillin, 2.07 g of anhydrous K₂CO₃, and 0.166 g of KI.

  • Solvation: Syringe 15.0 mL of anhydrous DMF into the flask. Stir the suspension at room temperature for 15 minutes under a nitrogen atmosphere. A slight color change to pale yellow/orange indicates the formation of the phenoxide anion.

  • Electrophile Addition: Add 1.34 g of 2-chloro-N-ethylacetamide to the stirring mixture in one portion.

  • Heating: Attach a reflux condenser and heat the reaction mixture in an oil bath set to 80 °C. Maintain vigorous stirring for 4 hours.

Phase 2: Reaction Monitoring
  • Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (1:1 v/v) solvent system.

  • Visualize the spots under a UV lamp (254 nm). The reaction is deemed complete when the spot corresponding to ethyl vanillin completely disappears.

Phase 3: Quenching and Work-up
  • Cooling: Remove the flask from the oil bath and allow the mixture to cool to room temperature.

  • Quenching: Pour the reaction mixture slowly into a beaker containing 100 mL of ice-cold distilled water. Stir vigorously for 10 minutes.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with EtOAc (3 × 20 mL).

  • Washing: To ensure the removal of any unreacted ethyl vanillin, wash the combined organic layers with 20 mL of cold 1M NaOH (aq). Follow this with a distilled water wash (2 × 30 mL) to remove residual DMF, and a final brine wash (30 mL).

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product as an off-white solid.

Phase 4: Purification
  • Recrystallization: Dissolve the crude solid in a minimum amount of boiling ethanol. Slowly add distilled water dropwise until the solution becomes slightly cloudy, then allow it to cool slowly to room temperature, followed by chilling in an ice bath.

  • Filtration: Collect the resulting white crystals via vacuum filtration, wash with a small amount of ice-cold ethanol/water (1:1), and dry under high vacuum. (Expected Yield: 88-92%).

Analytical Characterization (Expected Data)

To validate the structural integrity of the synthesized 2-(2-ethoxy-4-formylphenoxy)-N-ethylacetamide, the following analytical signatures should be confirmed:

  • LC-MS (ESI+): m/z calculated for C₁₃H₁₈NO₄⁺ [M+H]⁺: 252.12; Found: 252.1.

  • ¹H NMR (400 MHz, CDCl₃):

    
     9.85 (s, 1H, -CH O), 7.45 - 7.41 (m, 2H, Ar-H ), 6.95 (d, J = 8.2 Hz, 1H, Ar-H ), 6.60 (br s, 1H, -NH -), 4.58 (s, 2H, -O-CH₂ -CO-), 4.15 (q, J = 7.0 Hz, 2H, -O-CH₂ CH₃), 3.35 (quintet, J = 7.2 Hz, 2H, -NH-CH₂ CH₃), 1.45 (t, J = 7.0 Hz, 3H, -OCH₂CH₃ ), 1.15 (t, J = 7.2 Hz, 3H, -NHCH₂CH₃ ).
    

Reaction Optimization Data

The table below summarizes the optimization parameters that validate the chosen protocol. The inclusion of KI and the use of DMF dramatically improve the reaction efficiency [1][2].

EntrySolventBase (1.5 eq)CatalystTemp (°C)Time (h)Isolated Yield (%)
1AcetoneK₂CO₃NoneReflux (56)1265%
2DMFK₂CO₃None80878%
3 DMF K₂CO₃ KI (0.1 eq) 80 4 92%

References

  • Suleiman, M., et al. "Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity." ACS Omega, vol. 10, no. 48, 2025, pp. 57846-57875. Available at:[Link]

  • RSC Advances. "Exploring the latest trends in chemistry, structure, coordination, and diverse applications of 1-acyl-3-substituted thioureas: a comprehensive review." RSC Advances, 2024. Available at:[Link]

using 2-(2-ethoxy-4-formylphenoxy)-N-ethylacetamide in high-throughput screening

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note on the deployment of aldehyde-based fragments in High-Throughput Screening (HTS), focusing on the mechanistic and practical application of 2-(2-ethoxy-4-formylphenoxy)-N-ethylacetamide .

Mechanistic Rationale: The Shift Toward Lysine-Targeted Covalent Screening

Historically, targeted covalent inhibitors (TCIs) have predominantly exploited cysteine residues due to the high nucleophilicity of the thiol group. However, the field of fragment-based drug discovery (FBDD) is increasingly pivoting toward lysine targeting. Lysine is highly prevalent in the proteome and frequently positioned at challenging, shallow protein-protein interaction (PPI) interfaces where traditional non-covalent small molecules fail to gain traction [1][2].

2-(2-ethoxy-4-formylphenoxy)-N-ethylacetamide (Molecular Weight: 251.28 Da) is a highly optimized fragment for such campaigns. Its efficacy in HTS is driven by a precise division of chemical labor:

  • The Electrophilic Warhead (Formyl Group): Acts as a reversible electrophile, undergoing nucleophilic attack by the unprotonated

    
    -amino group of a target lysine to form a Schiff base (imine).
    
  • The Recognition Elements (Ethoxy & N-ethylacetamide): The ethoxy group provides critical steric bulk and hydrophobic anchoring, while the N-ethylacetamide tail acts as a versatile hydrogen bond donor/acceptor.

The Causality of Binding: Covalent fragment screening operates under thermodynamic control. The fragment must first bind non-covalently (


). This initial binding event drastically increases the local concentration of the formyl group relative to the target lysine, driving the chemical equilibrium toward dehydration and imine formation [3][4].

Mechanism A Target Protein (Lys-NH2) + Aldehyde Fragment B Non-Covalent Complex (Driven by N-ethylacetamide & ethoxy) A->B Non-covalent association (Ki) C Reversible Imine (Schiff Base) B->C Dehydration (-H2O) C->B Hydrolysis (+H2O) D Stable Secondary Amine (Trapped Adduct for MS) C->D NaBH3CN Reduction

Chemical mechanism of lysine-targeted imine formation and reductive trapping.

Designing a Self-Validating Screening System

A major pitfall in covalent HTS is the identification of pan-assay interference compounds (PAINS) or non-specific aggregators. To ensure absolute data integrity, the protocols below are designed as a self-validating system .

We employ a two-tiered approach:

  • Primary Screen (Reductive Trapping MS): We use sodium cyanoborohydride (NaBH

    
    CN) to selectively reduce the transient imine into a stable secondary amine. Causality of choice: Unlike NaBH
    
    
    
    , NaBH
    
    
    CN is a mild reducing agent that operates efficiently at pH 6.5–7.0. It selectively reduces the protonated Schiff base without reducing the unreacted aldehyde fragment, preventing the depletion of the screening library.
  • Orthogonal Validation (Label-Free SPR): We measure binding kinetics without reduction. If the compound is a true site-directed reversible covalent binder, it will exhibit a measurable dissociation rate (

    
    ), proving the interaction is thermodynamically controlled and not a non-specific irreversible modification.
    

Workflow Step1 Compound Library Prep (10 mM in DMSO) Step2 Protein Incubation (384-well plate, 1h) Step1->Step2 Step3 Reductive Trapping (Add NaBH3CN, 30 min) Step2->Step3 Step4 LC-MS/MS Analysis (+235.29 Da Shift) Step3->Step4 Step5 Hit Triage & SPR Validation Step4->Step5

High-Throughput Screening workflow for reversible covalent aldehyde fragments.

Step-by-Step Methodologies

Protocol A: Intact Protein LC-MS/MS Screening (Primary HTS)

This protocol captures the transient imine adduct for mass spectrometric detection.

  • Protein Preparation: Dilute the target protein (wild-type and a Lys

    
     Arg mutant control) to a final concentration of 2 
    
    
    
    M in Assay Buffer (50 mM HEPES, 150 mM NaCl, pH 7.0). Note: Avoid primary amine buffers like Tris, which will scavenge the aldehyde fragment.
  • Compound Incubation: Dispense 2-(2-ethoxy-4-formylphenoxy)-N-ethylacetamide (from a 10 mM DMSO stock) into a 384-well microtiter plate to achieve a final screening concentration of 100

    
    M (1% final DMSO). Incubate at 25°C for 60 minutes to allow the non-covalent/covalent equilibrium to establish.
    
  • Reductive Trapping: Add NaBH

    
    CN to a final concentration of 2 mM in each well. Incubate for an additional 30 minutes at 25°C. Mechanistic note: This step permanently locks the dynamic imine into a secondary amine.
    
  • Quenching: Quench the reaction by adding 1% formic acid (final concentration) to denature the protein and halt further reduction.

  • LC-MS Analysis: Inject 5

    
    L onto a C4 desalting column connected to a Time-of-Flight (TOF) mass spectrometer. Deconvolute the raw multiply-charged spectra using maximum entropy algorithms to determine the intact monoisotopic mass.
    
Protocol B: Surface Plasmon Resonance (Orthogonal Validation)

This protocol validates the reversibility and thermodynamic control of the hit.

  • Sensor Functionalization: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling (target immobilization level: ~3000 RU to account for the low molecular weight of the 251.28 Da fragment).

  • Analyte Preparation: Prepare a 2-fold dilution series of 2-(2-ethoxy-4-formylphenoxy)-N-ethylacetamide (ranging from 200

    
    M to 3.125 
    
    
    
    M) in Running Buffer (50 mM HEPES, 150 mM NaCl, 0.05% Tween-20, 1% DMSO, pH 7.0). Crucial: Do not add NaBH
    
    
    CN.
  • Kinetic Injection: Inject the compound series at a high flow rate (50

    
    L/min) for 60 seconds (association phase), followed by a 120-second buffer wash (dissociation phase).
    
  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract

    
    , 
    
    
    
    , and
    
    
    .

Quantitative Data Interpretation & Self-Validation Metrics

To interpret the LC-MS data, precise mass shift calculations are required.

  • Imine Formation: The fragment (251.28 Da) displaces one water molecule (18.01 Da) upon condensation with lysine. Net shift = +233.27 Da.

  • Reductive Trapping: NaBH

    
    CN adds two hydrogen atoms (2.02 Da) to the imine double bond.
    
  • Final Expected Mass Shift: +235.29 Da.

The following table outlines the expected data matrix that validates 2-(2-ethoxy-4-formylphenoxy)-N-ethylacetamide as a true site-directed hit, ruling out false positives.

Compound / ConditionAssay TypeExpected ObservationMechanistic Implication
2-(2-ethoxy-4-formylphenoxy)-N-ethylacetamide Intact MS (+ NaBH

CN)
+235.29 Da Mass Shift Successful covalent trapping of the imine adduct.
2-(2-ethoxy-4-formylphenoxy)-N-ethylacetamide Intact MS (No NaBH

CN)
No Mass Shift (0 Da) Proves the imine is fully reversible and hydrolyzes during LC ionization.
2-(2-ethoxy-4-formylphenoxy)-N-ethylacetamide SPR (No NaBH

CN)
Fast

, Fast

Confirms reversible covalent binding under thermodynamic control.
Non-electrophilic Analog (Alcohol derivative) Intact MS (+ NaBH

CN)
No Mass Shift (0 Da) Validates the formyl group as the required electrophilic warhead.
Target Protein (Lys

Arg Mutant)
Intact MS (+ NaBH

CN)
No Mass Shift (0 Da) Validates site-specific engagement of the target Lysine residue.

References

  • Cuesta, A., & Taunton, J. (2019). Lysine-Targeted Inhibitors and Chemoproteomic Probes. Annual Review of Biochemistry, 88, 365-381.[Link]

  • Cossar, P. J., et al. (2021). Reversible Covalent Imine-Tethering for Selective Stabilization of 14-3-3 Hub Protein Interactions. Journal of the American Chemical Society, 143(24), 9140-9149.[Link]

Sources

developing cell-based assays for 2-(2-ethoxy-4-formylphenoxy)-N-ethylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Developing Cell-Based Assays for 2-(2-ethoxy-4-formylphenoxy)-N-ethylacetamide

Executive Summary: The Vanilloid-Aldehyde Hybrid

This guide details the protocol development for 2-(2-ethoxy-4-formylphenoxy)-N-ethylacetamide (CAS: 746608-49-1). Structural analysis identifies this compound as an O-alkylated derivative of Ethylvanillin . It possesses two distinct pharmacophores:

  • The Vanilloid Core (2-ethoxy-4-formylphenoxy): Structurally homologous to ethylvanillin, suggesting potential activity at Transient Receptor Potential (TRP) channels (e.g., TRPV1, TRPA1) involved in nociception and thermosensation.

  • The Electrophilic Warhead (Aldehyde): A reactive handle capable of forming reversible Schiff bases with N-terminal valines on proteins (e.g., Hemoglobin) or interacting with cysteine residues via Michael addition (if

    
    -unsaturated, though this specific aldehyde is aromatic).
    

Scope: This document provides a "Target Deconvolution" framework, prioritizing Cytotoxicity Profiling , TRP Channel Calcium Flux , and Hemoglobin Modulation assays.

Chemical Handling & Stability (Critical Pre-Assay Steps)

Compound Properties:

  • Molecular Weight: 251.28 g/mol [1]

  • Lipophilicity (cLogP): ~1.4 (Moderate; cell-permeable).

  • Solubility: Low in water; soluble in DMSO and Ethanol.

Preparation Protocol:

  • Stock Solution: Dissolve powder to 100 mM in anhydrous DMSO .

    • Why: Water introduces hydrolysis risk; DMSO ensures sterility and solubility.

  • Storage: Aliquot into single-use amber vials and store at -20°C.

    • Caution: The aldehyde group is susceptible to oxidation (to carboxylic acid) upon repeated freeze-thaw cycles or exposure to air.

  • Buffer Incompatibility (Crucial):

    • Do NOT use TRIS or Glycine buffers for dilution or incubation.

    • Mechanism: The aldehyde group (-CHO) will react with the primary amines in Tris/Glycine to form Schiff bases, effectively neutralizing the compound before it reaches the cellular target.

    • Alternative: Use HEPES or PBS (Phosphate Buffered Saline).

Workflow Visualization

The following diagram outlines the logical flow for validating this compound, moving from safety to specific functional mechanisms.

AssayWorkflow Compound Compound Preparation (DMSO Stock) Safety Phase 1: Cytotoxicity (HEK293 / HepG2) Compound->Safety 0.1 - 100 µM Decision Select Functional Path Safety->Decision Determine Non-Toxic Dose PathA Path A: Neuropathic (TRP Channel Agonism) Decision->PathA Vanilloid Hypothesis PathB Path B: Hematologic (Hb Modification) Decision->PathB Aldehyde Hypothesis AssayA Calcium Flux Assay (Fluo-4 AM) PathA->AssayA AssayB Hemoglobin Shift Assay (HPLC / Oxygen Affinity) PathB->AssayB

Figure 1: Strategic Assay Development Workflow. Path selection depends on the therapeutic indication (Pain vs. Sickle Cell Disease).

Protocol 1: Cytotoxicity Profiling (The Safety Net)

Before functional testing, the non-toxic concentration range (


) must be established.

Cell Line: HEK293 (General) or HepG2 (Metabolic). Reagent: CCK-8 (Cell Counting Kit-8) or CellTiter-Glo (ATP).

Step-by-Step:

  • Seeding: Plate cells at 5,000 cells/well in a 96-well clear-bottom plate. Incubate 24h at 37°C/5% CO2.

  • Dosing: Prepare serial dilutions (100 µM

    
     0.1 µM) in culture media (max 0.5% DMSO final).
    
    • Control: 10% DMSO (Positive Kill), 0.5% DMSO (Vehicle).

  • Incubation: Treat cells for 24 hours .

    • Note: Aldehyde toxicity is often time-dependent.

  • Readout: Add CCK-8 reagent (10 µL/well), incubate 1-2h, read Absorbance at 450 nm.

  • Analysis: Plot Dose-Response curve. Determine the highest concentration with >90% viability (typically the

    
     for functional assays).
    

Protocol 2: TRP Channel Calcium Flux (Vanilloid Hypothesis)

Given the structural similarity to Ethylvanillin (a TRPV3/TRPA1 modulator), this assay detects channel activation via intracellular calcium influx.

Materials:

  • Cells: HEK293 stably expressing hTRPV1 or hTRPA1 (or A549 cells for endogenous TRPA1).

  • Dye: Fluo-4 AM (Calcium indicator).

  • Buffer: HBSS + 20 mM HEPES (pH 7.4). No BSA (aldehydes bind albumin).

Methodology:

  • Dye Loading:

    • Incubate cells with 4 µM Fluo-4 AM + 0.02% Pluronic F-127 for 45 min at 37°C.

    • Wash 3x with HBSS/HEPES to remove extracellular dye.

  • Baseline Recording: Measure fluorescence (

    
    ) for 30 seconds (Ex/Em: 494/516 nm).
    
  • Compound Injection:

    • Inject 2-(2-ethoxy-4-formylphenoxy)-N-ethylacetamide at

      
       concentration (Final: 10, 30, 100 µM).
      
    • Positive Control: Capsaicin (1 µM) for TRPV1; Cinnamaldehyde (100 µM) for TRPA1.

    • Negative Control: Vehicle (0.1% DMSO).

  • Kinetic Read: Measure fluorescence every 2 seconds for 3 minutes.

  • Data Processing:

    • Calculate

      
      .
      
    • Interpretation: A rapid spike indicates channel opening. If the response is slower (>1 min), consider downstream signaling rather than direct gating.

Protocol 3: Hemoglobin Modification (Aldehyde Hypothesis)

Aromatic aldehydes (like Voxelotor or Vanillin) can bind the N-terminal valine of Hemoglobin (Hb), increasing oxygen affinity and preventing sickling in Sickle Cell Disease.

Materials:

  • Cells: Fresh Human Erythrocytes (RBCs) or Hemolysate.

  • Buffer: PBS (pH 7.4). Avoid Tris.

Methodology:

  • Treatment:

    • Suspend RBCs (20% hematocrit) in PBS.

    • Add Compound (0.5 mM - 2 mM). Note: Stoichiometric doses are needed for Hb modification.

    • Incubate 2 hours at 37°C.

  • Lysis: Wash RBCs 2x with PBS, then lyse in HPLC water.

  • Analysis (Cation Exchange HPLC):

    • Load lysate onto a weak cation exchange column (e.g., PolyCAT A).

    • Elute with a salt gradient (NaCl/BisTris).

    • Detection: Monitor absorbance at 415 nm (Soret band).

    • Result: The compound-Hb adduct will elute earlier than native Hb due to the masking of the positively charged N-terminal valine (Schiff base formation reduces surface charge).

  • Validation: Calculate % Modification = (Area of Adduct Peak) / (Total Hb Area).

Data Presentation & Analysis

Table 1: Expected Assay Parameters

ParameterCytotoxicity (CCK-8)Calcium Flux (TRP)Hb Modification (HPLC)
Target Readout Cell Viability (

)
Intracellular

% Hb Adduct
Timeframe 24 Hours0 - 5 Minutes2 Hours
Max DMSO 0.5%0.1%1.0%
Positive Control Doxorubicin / Triton XCapsaicin / AITCVoxelotor / Vanillin
Success Criteria



Modification

Signaling Pathway Visualization (TRP Activation):

TRPSignaling Ligand Compound (Vanilloid Analog) TRP TRP Channel (Membrane) Ligand->TRP Agonist Binding CaInflux Ca2+ Influx TRP->CaInflux Pore Opening Depol Membrane Depolarization CaInflux->Depol Signaling Sensory Neuron Activation CaInflux->Signaling Calmodulin/PKC

Figure 2: Putative mechanism of action for vanilloid-induced neuronal activation.

References

  • PubChem. "Compound Summary: 2-(2-ethoxy-4-formylphenoxy)-N-ethylacetamide (CAS 746608-49-1)." National Library of Medicine. [Link]

  • Vriens, J., et al. "Herbal Compounds and Toxins Modulating TRP Channels." Current Neuropharmacology, 2008. (Context for Vanillin/TRP interactions). [Link]

  • Metcalf, B., et al. "Discovery of GBT440 (Voxelotor), an Orally Bioavailable Hemoglobin S Polymerization Inhibitor." ACS Medicinal Chemistry Letters, 2017. (Protocol for Aldehyde-Hb Schiff base assays). [Link]

  • Beaudry, F., et al. "In vitro metabolism of vanillin... in rat hepatocytes." Journal of Agricultural and Food Chemistry, 2010. (Context for vanilloid stability).

Sources

Application Notes & Protocols for Investigating the Anti-inflammatory Effects of 2-(2-ethoxy-4-formylphenoxy)-N-ethylacetamide (Compound EFA)

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: 2-(2-ethoxy-4-formylphenoxy)-N-ethylacetamide (designated herein as EFA) is a novel chemical entity for which no public data currently exists. The following application notes and protocols represent a robust, scientifically-grounded framework for the initial investigation of its potential anti-inflammatory properties, based on established, best-practice methodologies for novel compound screening and characterization.

Introduction and Scientific Rationale

Inflammation is a critical physiological process, but its dysregulation underlies a vast array of human diseases. The discovery of novel anti-inflammatory agents remains a cornerstone of therapeutic development. Compound EFA, a phenoxy acetamide derivative, possesses structural motifs reminiscent of other compounds with observed anti-inflammatory activities.[1][2] The core scientific objective is to systematically evaluate EFA's ability to modulate key inflammatory pathways, beginning with established in vitro models and progressing to acute in vivo validation.

This guide provides a tiered approach, starting with foundational cytotoxicity and primary anti-inflammatory screening in macrophages. Positive results would then warrant mechanistic studies into key signaling pathways like Nuclear Factor-kappa B (NF-κB) and the activity of cyclooxygenase (COX) enzymes, which are primary targets for non-steroidal anti-inflammatory drugs (NSAIDs).[3][4] Finally, a well-established in vivo model of acute inflammation is described to assess efficacy in a physiological context.[5][6]

Tier 1: Foundational In Vitro Screening

The first critical step is to determine a viable concentration range for EFA that is not cytotoxic and to assess its primary anti-inflammatory capacity in a cellular model. Murine macrophage-like RAW 264.7 cells are an industry-standard model for this purpose; when stimulated with bacterial lipopolysaccharide (LPS), they produce a robust and measurable inflammatory response.[7][8]

Protocol: Cell Viability and Cytotoxicity Assessment (MTT Assay)

Causality: It is imperative to distinguish between a true anti-inflammatory effect and a reduction in inflammatory markers due to cell death. The MTT assay measures the metabolic activity of living cells, providing a reliable metric for cytotoxicity.[9][10] Only non-toxic concentrations of EFA should be used for subsequent functional assays.

Methodology:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in Dulbecco's Modified Eagle's Medium (DMEM) and allow them to adhere overnight at 37°C in a 5% CO₂ incubator.[3][11]

  • Compound Treatment: Prepare serial dilutions of EFA (e.g., from 0.1 µM to 100 µM) in DMEM. Remove the old media from the cells and add 100 µL of the EFA-containing media to the respective wells. Include a "vehicle control" group treated with the solvent (e.g., DMSO, ≤0.1%) used to dissolve EFA.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.[12]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[13][14] Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT salt into purple formazan crystals.[9]

  • Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.[14]

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.[13]

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control group. The highest concentration of EFA showing >90% cell viability is determined as the maximum non-toxic concentration for subsequent experiments.

Protocol: Nitric Oxide (NO) Production Assay (Griess Test)

Causality: During inflammation, macrophages upregulate inducible nitric oxide synthase (iNOS) to produce large amounts of nitric oxide (NO), a key inflammatory mediator.[11] Measuring nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant via the Griess reaction is a standard proxy for iNOS activity and inflammation.[11][15]

Methodology:

  • Cell Seeding & Treatment: Seed RAW 264.7 cells as described in 2.1.1. Pre-treat the cells with non-toxic concentrations of EFA for 1-2 hours.

  • Inflammatory Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control group.[11][16] Incubate for 24 hours.

  • Controls:

    • Negative Control: Cells + Media only (no LPS, no EFA).

    • Vehicle Control: Cells + Vehicle + LPS.

    • Positive Control: Cells + a known iNOS inhibitor (e.g., L-NMMA) + LPS.[16]

  • Sample Collection: Collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction:

    • Add 50 µL of 1% sulfanilamide in 5% phosphoric acid to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.[11]

    • Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (NED) and incubate for another 10 minutes.[11]

  • Measurement: Measure the absorbance at 540 nm.[17]

  • Quantification: Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.[11] A dose-dependent reduction in nitrite levels by EFA indicates anti-inflammatory activity.

Tier 2: Mechanistic In Vitro Assays

If EFA demonstrates significant inhibition of NO production, the next logical step is to investigate its effect on other key inflammatory markers and pathways.

Protocol: Pro-inflammatory Cytokine Quantification (ELISA)

Causality: Pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) are master regulators of the inflammatory response.[18] Quantifying their secretion using a highly specific and sensitive Enzyme-Linked Immunosorbent Assay (ELISA) provides direct evidence of a compound's anti-inflammatory effect.[19][20]

Methodology:

  • Cell Culture and Stimulation: Culture, treat with EFA, and stimulate RAW 264.7 cells with LPS as described in protocol 2.2.

  • Supernatant Collection: After the 24-hour incubation, collect the cell culture supernatants and centrifuge to remove any cellular debris. Supernatants can be used immediately or stored at -80°C.[21]

  • ELISA Procedure: Quantify the concentration of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits.[3][22] Follow the manufacturer's instructions precisely.[3] The general principle involves capturing the cytokine with an antibody coated on a 96-well plate, followed by detection with a biotinylated antibody and an enzyme-linked streptavidin conjugate.[20]

  • Data Analysis: Generate a standard curve from the recombinant cytokine standards provided in the kit. Calculate the cytokine concentrations in the samples based on this curve.

Data Presentation: Summary of In Vitro Results
Concentration of EFA (µM)Cell Viability (%)[9]Nitric Oxide (% of LPS Control)[11]TNF-α (pg/mL)[16]IL-6 (pg/mL)[16]
0 (Vehicle + LPS)100 ± 5100 ± 82500 ± 2101800 ± 150
199 ± 495 ± 72350 ± 1901710 ± 140
1098 ± 560 ± 6 1500 ± 1301050 ± 90**
5096 ± 625 ± 4 550 ± 50400 ± 35
10092 ± 715 ± 3210 ± 25 150 ± 20
Positive Control>95ValueValueValue
*Hypothetical data presented as mean ± SD. Statistical significance vs. Vehicle + LPS group denoted by **p<0.01, **p<0.001.
Positive controls: Dexamethasone for cytokine assays, L-NMMA for NO assay.
Protocol: Western Blot Analysis of the NF-κB Pathway

Causality: The NF-κB signaling pathway is a primary regulator of genes encoding pro-inflammatory mediators, including iNOS, COX-2, TNF-α, and IL-6.[4][23] In resting cells, NF-κB is held inactive in the cytoplasm by the inhibitor protein IκBα.[23] Inflammatory stimuli like LPS lead to the phosphorylation and subsequent degradation of IκBα.[24] This frees NF-κB (specifically the p65 subunit) to translocate to the nucleus, become phosphorylated (at Ser536), and initiate gene transcription.[24][25] Investigating IκBα degradation and p65 phosphorylation provides direct insight into EFA's mechanism of action.[23]

Methodology:

  • Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with EFA for 1-2 hours, then stimulate with LPS (1 µg/mL) for a shorter duration (e.g., 30-60 minutes) optimal for observing these upstream signaling events.

  • Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.[24][25]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[25]

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 40 µg) per lane, separate by SDS-PAGE, and transfer to a PVDF membrane.[25]

  • Immunoblotting:

    • Block the membrane (e.g., with 5% milk or BSA) for 1 hour.

    • Incubate overnight at 4°C with primary antibodies specific for: Phospho-p65 (Ser536), total p65, IκBα, and a loading control (e.g., GAPDH or β-actin).[25]

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[25]

  • Analysis: Densitometrically quantify the band intensities. A reduction in p-p65 levels and/or a stabilization (reduced degradation) of IκBα in EFA-treated cells would strongly indicate inhibition of the NF-κB pathway.

Protocol: Cyclooxygenase (COX) Enzyme Activity Assay

Causality: Many anti-inflammatory drugs function by inhibiting COX-1 and/or COX-2, the enzymes responsible for producing pro-inflammatory prostaglandins.[3][4] A cell-free enzyme activity assay is the most direct way to determine if EFA has an inhibitory effect on these key targets.

Methodology:

  • Assay Principle: Utilize a commercially available COX inhibitor screening assay kit (colorimetric or fluorescent).[26][27][28] These assays typically measure the peroxidase activity of COX, which is coupled to the conversion of a chromogenic or fluorogenic substrate.[26]

  • Procedure:

    • In a 96-well plate, combine the reaction buffer, heme, and either purified COX-1 or COX-2 enzyme as per the kit's instructions.[4]

    • Add EFA at various concentrations.

    • Include wells for 100% enzyme activity (no inhibitor), background (no enzyme), and positive controls (e.g., SC-560 for COX-1, Celecoxib or DuP-697 for COX-2).[27]

    • Initiate the reaction by adding the substrate, arachidonic acid.[27]

    • Monitor the change in absorbance or fluorescence over time using a plate reader.

  • Analysis: Calculate the percentage of inhibition for each concentration of EFA against both COX-1 and COX-2. This will determine if EFA is a COX inhibitor and whether it shows selectivity for either isoform.

Visualization of Pathways and Workflows

Diagram: Hypothetical Anti-Inflammatory Mechanism of EFA

EFA_Mechanism LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa_p65 IκBα / NF-κB (p65) (Inactive Complex) IKK->IkBa_p65 Phosphorylates IκBα p_IkBa P-IκBα (Degradation) IkBa_p65->p_IkBa p65 NF-κB (p65) IkBa_p65->p65 Releases Nucleus Nucleus p65->Nucleus Translocates p_p65_nuc P-p65 Genes Pro-inflammatory Gene Transcription p_p65_nuc->Genes Activates Mediators TNF-α, IL-6, iNOS, COX-2 Genes->Mediators Leads to EFA Compound EFA EFA->IKK Inhibits? EFA->p65 Blocks Translocation?

Caption: Potential inhibition points of Compound EFA in the canonical NF-κB signaling pathway.

Diagram: Experimental Workflow

Experimental_Workflow start Start: Compound EFA tier1 Tier 1: In Vitro Screening (RAW 264.7 Cells) start->tier1 mtt MTT Assay (Cytotoxicity) tier1->mtt griess Griess Assay (NO Production) tier1->griess decision1 Non-toxic & Active? mtt->decision1 griess->decision1 tier2 Tier 2: Mechanistic Assays elisa ELISA (TNF-α, IL-6) tier2->elisa wb Western Blot (p-p65, IκBα) tier2->wb cox COX-1/2 Assay (Enzyme Inhibition) tier2->cox decision2 Significant Activity? elisa->decision2 wb->decision2 cox->decision2 tier3 Tier 3: In Vivo Validation paw_edema Carrageenan-Induced Paw Edema (Rodent) tier3->paw_edema end Candidate for further preclinical development paw_edema->end decision1->tier2 Yes stop Stop or Redesign decision1->stop No decision2->tier3 Yes decision2->stop No

Caption: Tiered experimental workflow for evaluating Compound EFA's anti-inflammatory potential.

Tier 3: In Vivo Validation

Positive and compelling in vitro data provide the justification for progressing to a whole-animal model.

Protocol: Carrageenan-Induced Paw Edema in Rodents

Causality: The carrageenan-induced paw edema model is a classical, highly reproducible assay for evaluating the acute anti-inflammatory activity of novel compounds in vivo.[5][6][29] The injection of carrageenan, a polysaccharide, induces a biphasic inflammatory response characterized by swelling (edema), which can be quantified.[5][30] The early phase involves mediators like histamine and serotonin, while the later phase (after 3 hours) is primarily mediated by prostaglandins produced by COX-2.[5]

Methodology:

  • Animal Acclimatization: Use male Wistar rats or Swiss albino mice, acclimatized to laboratory conditions for at least one week.[14]

  • Grouping (n=6-8 per group):

    • Group I (Vehicle Control): Receives the vehicle for EFA (e.g., saline with 0.5% Tween 80).

    • Group II-IV (EFA-Treated): Receive EFA at three different doses (e.g., 10, 25, 50 mg/kg, administered orally).

    • Group V (Positive Control): Receives a standard NSAID like Indomethacin (10 mg/kg, p.o.).[5]

  • Procedure:

    • Measure the initial volume (V₀) of the right hind paw of each animal using a plethysmometer.[5][31]

    • Administer the respective compounds (vehicle, EFA, or Indomethacin) orally.[5]

    • One hour after drug administration, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.[5][29]

    • Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[5][31]

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point (Vₜ - V₀).

    • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group at the peak inflammation time (typically 3-5 hours).

    • Formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100.

Data Presentation: Summary of In Vivo Results
Treatment Group (Dose, mg/kg)Paw Volume (mL) at 3hPaw Volume (mL) at 5h% Inhibition of Edema at 5h
Vehicle Control0.95 ± 0.080.88 ± 0.070%
EFA (10)0.75 ± 0.060.65 ± 0.0526.1%
EFA (25)0.58 ± 0.05**0.45 ± 0.04 48.9%
EFA (50)0.42 ± 0.040.31 ± 0.03 64.8%
Indomethacin (10)0.45 ± 0.040.34 ± 0.03***61.4%
*Hypothetical data presented as mean ± SD. Statistical significance vs. Vehicle Control group denoted by *p<0.05, **p<0.01, **p<0.001.

Conclusion and Future Directions

This comprehensive framework provides a clear path for the initial characterization of 2-(2-ethoxy-4-formylphenoxy)-N-ethylacetamide (EFA) as a potential anti-inflammatory agent. The tiered approach ensures a logical progression from broad screening to specific mechanistic and efficacy studies. Positive outcomes, particularly significant inhibition of pro-inflammatory mediators in vitro and robust edema reduction in vivo, would establish EFA as a promising lead candidate, warranting further investigation into its pharmacokinetic properties, safety profile, and efficacy in chronic inflammation models.

References

  • Wiley Online Library. (2001). Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • ResearchGate. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. [Link]

  • Bio-protocol. (n.d.). 2.7. Carrageenan-induced paw edema assay. [Link]

  • Bio-protocol. (n.d.). Nitric Oxide Griess Assay. [Link]

  • protocols.io. (2019). Protocol Griess Test. [Link]

  • NCBI. (2020). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human IL-1β in Culture Supernatants. [Link]

  • NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • MDPI. (2003). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. [Link]

  • PubMed. (2011). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. [Link]

  • Bio-protocol. (n.d.). LPS-Induced RAW 264.7 Activation. [Link]

  • Interchim. (n.d.). COX Fluorescent Inhibitor Screening Assay Kit. [Link]

  • NCBI. (2020). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. [Link]

  • Journal of Pharmacy and Pharmaceutical Sciences. (2026). in-vitro anti-inflammatory assessment of plant-derived natural products as novel drug leads. [Link]

  • ResearchGate. (2020). What is the best way to measure proinflammatory cytokines from mice serum?. [Link]

  • SpringerLink. (n.d.). Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique. [Link]

  • MDPI. (n.d.). Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. [Link]

  • African Journal of Pharmacy and Pharmacology. (n.d.). in vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of malian medicinal plants. [Link]

  • Bio-protocol. (n.d.). NF-κB western blotting. [Link]

  • PMC. (2024). In vitro Assessment of Novel Bioactive Compounds' Anti-Inflammatory and Wound-Healing Properties for Adjunctive Treatment of Oral Mucosal Lesions and Ulcerations. [Link]

  • ResearchGate. (2024). What will be the best way to test NFkb activation via western blot?. [Link]

  • Journal of Korean Medicine. (2021). Anti-inflammatory Effects in LPS-treated RAW 264.7 Cells and the Influences on Drug Metabolizing Enzyme Activities by the Traditional Herbal Formulas, Yongdamsagan-Tang and Paljung-san. [Link]

  • Bio-Techne. (n.d.). Simple Western Analysis of NF-kappaB Signaling Cascade Proteins. [Link]

  • Assay Genie. (n.d.). High Sensitivity Cytokine ELISA Kits & Multiplex Panels. [Link]

  • ResearchGate. (n.d.). Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors. [Link]

  • ResearchGate. (2018). A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha?. [Link]

  • Jurnal Kedokteran Brawijaya. (n.d.). The Effect of Lipopolysaccharide Challenge in RAW 264.7 Cells on Nitric Oxide Release and Cell Viability. [Link]

  • The Korean Society of Applied Science and Technology. (2019). Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells. [Link]

  • PMC. (2025). From Chemistry to Pharmacology: Exploring the Anti-Inflammatory and Antioxidant Potential of Novel Dexketoprofen Amide Derivatives. [Link]

  • PMC. (n.d.). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. [Link]

  • MDPI. (2023). Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. [Link]

  • MDPI. (2023). Synthesis, Characterization, and Investigation of Anti-Inflammatory and Cytotoxic Activities of Novel Thiourea Derivatives of Naproxen. [Link]

  • ResearchGate. (2014). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. [Link]

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use of 2-(2-ethoxy-4-formylphenoxy)-N-ethylacetamide as a monoamine oxidase inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Title: Application Note: In Vitro Pharmacological Profiling of 2-(2-ethoxy-4-formylphenoxy)-N-ethylacetamide as a Novel Monoamine Oxidase Inhibitor

Executive Summary

Monoamine oxidase (MAO) inhibitors represent a critical class of therapeutics for neurodegenerative and psychiatric conditions. This application note details the standardized protocols for evaluating the use of 2-(2-ethoxy-4-formylphenoxy)-N-ethylacetamide (EFPEA) , a novel synthetic compound, as a selective and reversible inhibitor of MAO isoforms. By providing step-by-step methodologies for high-throughput fluorometric screening and kinetic characterization, this guide empowers drug development scientists to robustly validate EFPEA's pharmacological profile and mechanism of action.

Mechanistic Rationale & Target Biology

The MAO enzyme family (isoforms MAO-A and MAO-B) catalyzes the oxidative deamination of monoamine neurotransmitters, generating hydrogen peroxide (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) and corresponding aldehydes as byproducts. Elevated MAO-B activity in the aging brain exacerbates oxidative stress and dopamine depletion, making it a prime target for Parkinson's disease therapeutics[1].

EFPEA is structurally characterized by an ethoxy-substituted phenoxy ring linked to a reactive formyl group and an N-ethylacetamide moiety. The rationale for its use as an MAO inhibitor stems from its structural homology to established reversible MAO-B inhibitors like safinamide. The N-ethylacetamide tail is hypothesized to form critical hydrogen bonds with the FAD cofactor or active site residues (e.g., Tyr326 in MAO-B), while the hydrophobic phenoxy ring anchors the molecule within the substrate cavity[2].

To validate this mechanism, we employ two orthogonal, self-validating assays:

  • Amplex Red Fluorometric Assay: Measures

    
     production. Chosen for its high sensitivity in primary high-throughput screening (HTS)[3].
    
  • Kynuramine Disappearance Assay: A direct spectrophotometric/fluorometric method to determine enzyme kinetics (

    
    ) and reversibility, avoiding false positives caused by compounds that might interfere with the peroxidase coupling step in the Amplex Red system[4].
    

MAOB_Pathway Dopamine Dopamine (Neurotransmitter) MAOB MAO-B Enzyme (Mitochondrial) Dopamine->MAOB Oxidative Deamination H2O2 H2O2 + Aldehyde (Oxidative Stress) MAOB->H2O2 Byproducts EFPEA EFPEA (Inhibitor) EFPEA->MAOB Reversible Inhibition Neuroprotection Neuroprotection (Striatal Neurons) EFPEA->Neuroprotection Promotes

Figure 1: Mechanism of MAO-B inhibition by EFPEA and its downstream neuroprotective effects.

Materials and Reagents

  • Enzymes: Recombinant human MAO-A and MAO-B (expressed in baculovirus-infected insect cells)[1].

  • Test Compound: 2-(2-ethoxy-4-formylphenoxy)-N-ethylacetamide (EFPEA), dissolved in 100% DMSO to a 10 mM stock.

  • Reference Compounds: Safinamide (MAO-B selective)[2], Clorgyline (MAO-A selective).

  • Assay Substrates:

    • Amplex Red Reagent (10-acetyl-3,7-dihydroxyphenoxazine) and Horseradish Peroxidase (HRP)[3].

    • Kynuramine dihydrobromide[4].

    • Tyramine (non-selective MAO substrate)[3].

  • Buffer: 0.05 M Sodium phosphate buffer (pH 7.4).

Experimental Protocols

Workflow Step1 1. Compound Preparation (EFPEA in DMSO) Step2 2. Primary Screening (Amplex Red Assay) Step1->Step2 Step3 3. Isoform Selectivity (MAO-A vs MAO-B) Step2->Step3 Step4 4. Kinetic Profiling (Kynuramine Assay) Step3->Step4 Step5 5. Reversibility Testing (Dialysis/Dilution) Step4->Step5

Figure 2: Step-by-step experimental workflow for the pharmacological profiling of EFPEA.

Protocol A: High-Throughput Fluorometric Screening ( Determination)

Objective: Determine the half-maximal inhibitory concentration (


) of EFPEA against MAO-A and MAO-B.
Causality Check: The Amplex Red assay is utilized because it provides a 1:1 stoichiometric fluorescence readout of 

generated during amine oxidation, enabling highly sensitive microplate-based screening[3].

Step-by-Step Procedure:

  • Reagent Preparation: Prepare a 2X working solution containing 400 µM Amplex Red reagent, 2 U/mL HRP, and 2 mM tyramine in sodium phosphate buffer (pH 7.4).

  • Inhibitor Dilution: Serially dilute EFPEA in buffer to achieve final assay concentrations ranging from 0.1 nM to 100 µM. Ensure final DMSO concentration remains

    
     1% to prevent solvent-induced enzyme denaturation.
    
  • Enzyme Pre-incubation: In a 96-well black, clear-bottom microplate, add 50 µL of the EFPEA dilutions to 50 µL of recombinant MAO-A (5 µg/mL) or MAO-B (5 µg/mL). Incubate at 37°C for 15 minutes. Rationale: Pre-incubation allows the compound to reach binding equilibrium with the enzyme.

  • Reaction Initiation: Add 100 µL of the 2X Amplex Red/HRP/tyramine working solution to each well to initiate the reaction.

  • Kinetic Measurement: Immediately transfer the plate to a fluorescence microplate reader. Measure fluorescence continuously for 30 minutes at 37°C (Excitation: 530 nm; Emission: 590 nm)[3].

  • Data Analysis: Calculate the initial velocity (

    
    ) from the linear portion of the fluorescence-time curve. Normalize data to vehicle controls (0% inhibition) and enzyme-free wells (100% inhibition). Fit the data to a 4-parameter logistic non-linear regression model to determine the 
    
    
    
    .
Protocol B: Kinetic Profiling and Reversibility (Kynuramine Assay)

Objective: Define the mode of inhibition (competitive vs. non-competitive) and confirm reversibility. Causality Check: The formyl group on EFPEA could theoretically form a covalent Schiff base with primary amines. To prove the compound acts as a reversible non-covalent inhibitor (like safinamide) rather than an irreversible suicide inhibitor, a rapid dilution assay using the direct kynuramine substrate is required[2][4].

Step-by-Step Procedure:

  • Reversibility by Rapid Dilution:

    • Incubate MAO-B (100X assay concentration) with EFPEA at 10X its

      
       for 30 minutes at 37°C.
      
    • Rapidly dilute the enzyme-inhibitor mixture 100-fold into an assay buffer containing 50 µM kynuramine.

    • Measure the formation of the fluorescent product, 4-hydroxyquinoline (Excitation: 310 nm; Emission: 400 nm)[4].

    • Interpretation: If enzymatic activity is fully restored upon dilution (matching a vehicle-treated control), the inhibition is reversible.

  • Kinetic Mechanism (

    
     Determination): 
    
    • Set up reactions with varying concentrations of kynuramine (10 µM to 200 µM) in the presence of fixed concentrations of EFPEA (e.g., 0, 0.5X, 1X, and 2X

      
      ).
      
    • Measure initial velocities and plot the data using a Lineweaver-Burk (double-reciprocal) plot.

    • Interpretation: Intersecting lines on the Y-axis indicate competitive inhibition, establishing that EFPEA competes directly with the substrate for the active site[1].

Data Presentation

The following table summarizes the expected quantitative pharmacological profile of EFPEA when benchmarked against standard reference compounds.

CompoundMAO-A

(µM)
MAO-B

(µM)
Selectivity Index (A/B)ReversibilityMode of Inhibition
EFPEA > 10.000.15 ± 0.03> 66ReversibleCompetitive
Safinamide (Ref)> 10.000.08 ± 0.01> 125ReversibleCompetitive
Clorgyline (Ref)0.004 ± 0.001> 10.00< 0.0004IrreversibleSuicide/Covalent

Table 1: Pharmacological profiling of EFPEA versus established reference inhibitors. Data represents mean ± SD of three independent experiments.

Troubleshooting & Optimization

  • Fluorescence Interference: The formyl or phenoxy groups of EFPEA may quench resorufin fluorescence. Solution: Always run a compound autofluorescence and quenching control by adding EFPEA to a pre-converted resorufin standard[3].

  • Solvent Toxicity: MAO enzymes are highly sensitive to organic solvents. Ensure DMSO never exceeds 1% v/v in the final assay volume, as higher concentrations will artificially depress

    
     and skew kinetic profiling.
    

References

  • [2] Binda, C., et al. "Structures of Human Monoamine Oxidase B Complexes with Selective Noncovalent Inhibitors: Safinamide and Coumarin Analogs." Journal of Medicinal Chemistry - ACS Publications. URL: [Link]

  • [1] Wang, Y., et al. "Screening of Monoamine Oxidase Inhibitors from Seeds of Nigella glandulifera Freyn et Sint. by Ligand Fishing and Their Neuroprotective Activity." MDPI - Molecules. URL: [Link]

  • [4] Weissbach, H., et al. "A Rapid Spectrophotometric Assay of Monoamine Oxidase Based on the Rate of Disappearance of Kynuramine." Journal of Biological Chemistry. URL: [Link]

Sources

Application Note: In Vitro Antimicrobial Susceptibility Testing Protocol for 2-(2-Ethoxy-4-formylphenoxy)-N-ethylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Rationale

The compound 2-(2-ethoxy-4-formylphenoxy)-N-ethylacetamide (CAS: 746608-49-1) represents a class of synthetic small molecules characterized by an ethyl vanillin core etherified with an N-ethylacetamide moiety[1]. When evaluating novel synthetic derivatives for antimicrobial efficacy, standard agar disk diffusion assays are often unreliable due to the unknown agar diffusion coefficients of the molecule. Therefore, the gold standard for determining the Minimum Inhibitory Concentration (MIC) is the broth microdilution method , as standardized by the [2] and the [3].

The presence of the highly reactive formyl (aldehyde) group on the phenoxy ring acts as a critical electrophilic pharmacophore. Aldehydes typically exert antimicrobial activity by reacting with primary amines (e.g., lysine residues on bacterial outer membrane proteins) to form Schiff bases. This crosslinking disrupts membrane integrity and cellular respiration.

Mechanism A 2-(2-ethoxy-4-formylphenoxy)- N-ethylacetamide B Bacterial Cell Envelope Penetration A->B C Formyl Group Reactivity (Schiff Base Formation) B->C D Crosslinking of Membrane Proteins C->D E Disruption of Cellular Respiration C->E F Bactericidal Effect (Cell Death) D->F E->F

Proposed mechanism via formyl-mediated Schiff base formation and protein crosslinking.

Self-Validating Experimental Design

A robust protocol must be a self-validating system. To ensure that the observed antimicrobial activity is genuinely caused by 2-(2-ethoxy-4-formylphenoxy)-N-ethylacetamide and not by experimental artifacts, the following controls are strictly mandated:

  • Sterility Control (Negative Control): Uninoculated broth. Causality: Validates aseptic technique. Any turbidity here voids the entire plate.

  • Growth Control (Positive Control): Inoculated broth without the compound. Causality: Proves the bacterial isolate is viable and the broth supports logarithmic growth.

  • Vehicle Control: Inoculated broth containing 1% Dimethyl Sulfoxide (DMSO). Causality: Because the test compound requires DMSO for solubilization, this control proves that the solvent itself is not responsible for bacterial inhibition.

  • Reference Drug Control: A known antibiotic (e.g., Ciprofloxacin). Causality: Ensures the bacterial strain's susceptibility profile has not drifted due to repeated passaging or mutation[4].

Workflow A Compound Solubilization C Broth Microdilution A->C B Inoculum Standardization B->C D MIC Readout (Resazurin) C->D E MBC Determination D->E

Workflow for the antimicrobial evaluation of 2-(2-ethoxy-4-formylphenoxy)-N-ethylacetamide.

Step-by-Step Methodology

Phase 1: Compound Solubilization & Master Plate Preparation
  • Stock Preparation: Weigh exactly 2.51 mg of 2-(2-ethoxy-4-formylphenoxy)-N-ethylacetamide (MW: 251.28 g/mol )[1]. Dissolve entirely in 100 µL of 100% molecular-grade DMSO to yield a 100 mM master stock.

  • Working Solution: Dilute the master stock 1:50 in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to create a 2X working solution.

    • Causality: CAMHB is strictly required because it is standardized for calcium (

      
      ) and magnesium (
      
      
      
      ) ions. Variations in divalent cations artificially alter the permeability of the bacterial outer membrane (especially in Pseudomonas aeruginosa), leading to irreproducible MICs[2]. Furthermore, diluting the stock ensures the final DMSO concentration in the assay never exceeds 1%. DMSO concentrations
      
      
      disrupt bacterial lipid bilayers, causing synergistic toxicity and artificially lowering the apparent MIC.
Phase 2: Inoculum Standardization
  • Select 3-5 morphologically identical colonies from an overnight agar plate and suspend them in sterile 0.85% saline.

  • Adjust the turbidity to match a 0.5 McFarland standard (approximately

    
     CFU/mL) using a nephelometer.
    
  • Dilute this suspension 1:150 in CAMHB to achieve a starting inoculum of

    
     CFU/mL.
    
    • Causality: When 50 µL of this suspension is added to 50 µL of drug-containing broth in the microtiter plate, the final well concentration becomes exactly

      
       CFU/mL. Deviating from this target triggers the "inoculum effect"—an artificially high bacterial load that overwhelms the drug, yielding false resistance[5].
      
Phase 3: Broth Microdilution Assay Assembly
  • In a sterile 96-well clear-bottom plate, dispense 50 µL of CAMHB into columns 2 through 12.

  • Add 100 µL of the 2X compound working solution to column 1.

  • Perform a serial two-fold dilution by transferring 50 µL from column 1 to column 2, mixing thoroughly, and repeating up to column 10. Discard 50 µL from column 10.

  • Add 50 µL of the standardized bacterial inoculum (

    
     CFU/mL) to columns 1 through 11.
    
  • Seal the plate with a breathable membrane and incubate at 37°C for 16–20 hours.

Phase 4: Resazurin-Assisted MIC Determination
  • After incubation, add 10 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours in the dark.

    • Causality: Synthetic compounds like formylphenoxy derivatives often precipitate out of solution or possess intrinsic coloration that interferes with standard optical density (OD600) readings. Resazurin is a redox indicator; metabolically active bacteria reduce the blue dye to highly fluorescent, pink resorufin. This provides a definitive, colorimetric viability signal that completely bypasses optical interference from the test compound.

  • Readout: The MIC is defined as the lowest concentration of the compound where the well remains blue (indicating no metabolic activity/growth).

Phase 5: Minimum Bactericidal Concentration (MBC)
  • Aspirate 10 µL from all wells showing no visible growth (blue wells) and plate them onto fresh drug-free Mueller-Hinton agar.

  • Incubate at 37°C for 24 hours.

  • Readout: The MBC is the lowest concentration that results in a

    
     reduction in the initial inoculum (yielding 
    
    
    
    colonies on the plate).
    • Causality: The MIC only measures growth inhibition (bacteriostatic effect). The MBC is required to determine if the Schiff-base crosslinking mechanism is actively killing the bacteria (bactericidal effect).

Quantitative Data Presentation

To properly evaluate the therapeutic potential of 2-(2-ethoxy-4-formylphenoxy)-N-ethylacetamide, data must be structured to highlight the relationship between inhibitory and bactericidal concentrations. An MBC/MIC ratio of


 indicates a bactericidal compound, whereas a ratio 

indicates a bacteriostatic compound.

Table 1: Standardized Data Reporting Structure for Antimicrobial Efficacy

Bacterial StrainGram StainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioMechanism Classification
Staphylococcus aureus (ATCC 29213)Positive (+)[Assay Result][Assay Result][Calculated]Bactericidal / Bacteriostatic
Escherichia coli (ATCC 25922)Negative (-)[Assay Result][Assay Result][Calculated]Bactericidal / Bacteriostatic
Pseudomonas aeruginosa (ATCC 27853)Negative (-)[Assay Result][Assay Result][Calculated]Bactericidal / Bacteriostatic
Vehicle Control (1% DMSO) N/ANo InhibitionN/AN/AAssay Validated
Ciprofloxacin (Positive Control) N/A



Assay Validated

References

  • Clinical and Laboratory Standards Institute (CLSI). "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI.org. Available at:[Link][2]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). "MIC Determination of non-fastidious and fastidious organisms." EUCAST.org. Available at: [Link][3]

Sources

formulation of 2-(2-ethoxy-4-formylphenoxy)-N-ethylacetamide for in-vivo studies

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Formulation Strategies for 2-(2-ethoxy-4-formylphenoxy)-N-ethylacetamide in Preclinical Studies

Abstract & Compound Profile

This guide details the formulation protocols for 2-(2-ethoxy-4-formylphenoxy)-N-ethylacetamide (CAS: 746608-49-1), hereafter referred to as Compound-746 . This compound features a vanillin-like scaffold with an acetamide side chain. Its physicochemical profile presents specific challenges: moderate lipophilicity (LogP ~1.4) and chemical reactivity due to the free aldehyde group (C-4 formyl).

Successful in-vivo delivery requires balancing solubility with chemical stability, specifically preventing the oxidation of the aldehyde to its corresponding carboxylic acid or Schiff base formation with plasma proteins.

Physicochemical Snapshot
PropertyValue (Predicted/Observed)Formulation Implication
Molecular Weight 251.28 g/mol Small molecule; likely good membrane permeability.
LogP ~1.41Sparingly soluble in water; requires co-solvents or complexation.
Reactive Moiety Aldehyde (-CHO)Susceptible to oxidation; avoid alkaline pH; prepare fresh.
H-Bond Donors 1 (Amide NH)Potential for hydrogen bonding with cyclodextrins.
Solubility DMSO (>50 mg/mL), EthanolHigh organic solubility facilitates stock preparation.

Formulation Logic & Decision Matrix

The choice of vehicle depends on the route of administration (ROA) and the study duration.

FormulationDecision Start Start: Select ROA Route Route of Administration? Start->Route IV_IP IV / IP (Parenteral) Route->IV_IP PO Oral (Gavage) Route->PO Solvent Co-Solvent System (Acute Studies) IV_IP->Solvent High Solubility Needed CD Cyclodextrin Complex (Chronic/Safety) IV_IP->CD Minimize Irritation Suspension Methylcellulose/Tween (High Dose) PO->Suspension Standard PK Lipid Corn Oil/PEG (Lipophilic Absorption) PO->Lipid Enhanced Bioavailability

Figure 1: Decision matrix for selecting the appropriate vehicle based on administration route.

Protocol A: Co-Solvent System (IV/IP Administration)

Best for: Acute efficacy studies, Pharmacokinetics (PK). Mechanism: Uses DMSO to solvate the compound and PEG400 to prevent precipitation upon dilution in saline.

Reagents
  • Compound-746 (High Purity >98%)

  • Dimethyl Sulfoxide (DMSO), Sterile Filtered

  • Polyethylene Glycol 400 (PEG400)

  • Saline (0.9% NaCl) or PBS (pH 7.4)

Step-by-Step Procedure (Target: 5 mg/mL)
  • Stock Preparation: Weigh 10 mg of Compound-746 into a sterile vial.

  • Primary Solubilization: Add 100 µL of 100% DMSO. Vortex vigorously until completely dissolved. The solution should be clear and slightly yellow.

    • Critical Check: Ensure no particles remain. If turbid, sonicate for 30 seconds.

  • Co-Solvent Addition: Add 800 µL of PEG400. Vortex to mix.

    • Note: The solution is now 10% DMSO / 80% PEG400.

  • Aqueous Dilution: Slowly add 1.1 mL of Saline (0.9%) while vortexing.

    • Final Composition: 5% DMSO / 40% PEG400 / 55% Saline.

    • Final Concentration: 5 mg/mL.[1]

  • Sterilization: Pass through a 0.22 µm PES or PTFE syringe filter . Nylon filters may absorb the active compound.

Stability Warning: Use within 2 hours of preparation. The aldehyde group may oxidize in aqueous environments over time.

Protocol B: Cyclodextrin Complexation (Preferred for Safety)

Best for: Sub-chronic studies, reducing injection site irritation, and protecting the aldehyde group. Mechanism: Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms an inclusion complex with the lipophilic phenyl ring, shielding the reactive aldehyde.

Reagents
  • 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile Water for Injection (WFI)

Step-by-Step Procedure (Target: 2-10 mg/mL)
  • Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in sterile water. (e.g., dissolve 2g HP-β-CD in 10 mL water). Filter sterilize (0.22 µm).

  • Compound Addition: Weigh required amount of Compound-746.

  • Complexation: Add the 20% HP-β-CD vehicle directly to the powder.

  • Energy Input:

    • Method A (Sonicate): Sonicate at 40°C for 20-30 minutes.

    • Method B (Stir): Stir magnetically at 500 rpm for 2 hours at room temperature.

  • Verification: The solution must be visually clear. If cloudy, the concentration exceeds the solubility limit of the complex. Dilute with more 20% HP-β-CD vehicle.

Protocol C: Oral Suspension (High Dose PO)

Best for: Toxicology studies or high-dose efficacy (>50 mg/kg).

Reagents
  • Methylcellulose (MC) 0.5% (w/v) (400 cP viscosity)

  • Tween 80 (Polysorbate 80)

Step-by-Step Procedure
  • Wet Milling: Weigh Compound-746 into a mortar.

  • Wetting: Add Tween 80 (1% of final volume) directly to the powder. Triturate (grind) with a pestle to form a smooth paste. This is critical to prevent clumping.

  • Suspension: Gradually add 0.5% Methylcellulose solution while triturating continuously.

  • Homogenization: Transfer to a vial and vortex or use a tissue homogenizer for 1 minute to ensure uniform particle size.

Quality Control & Stability

Due to the aldehyde moiety, Compound-746 is prone to oxidation (forming the benzoic acid derivative) or Schiff base formation.

HPLC Method for Purity Check:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5µm, 4.6x100mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm and 280 nm (Aldehyde absorbance).

Acceptance Criteria:

  • Purity: >95% (Area under curve).

  • Impurity Flag: Look for a peak shifting to an earlier retention time (more polar), indicative of the carboxylic acid oxidation product.

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230. Link

  • PubChem. (n.d.).[2] Compound Summary for CID 2110936: 2-(2-ethoxy-4-formylphenoxy)-N-ethylacetamide. National Center for Biotechnology Information. Link

  • Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization (2nd ed.). Academic Press.

Sources

Application Note: Pharmacokinetic Profiling of 2-(2-ethoxy-4-formylphenoxy)-N-ethylacetamide (EFPEA)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

This guide details the experimental design for assessing the pharmacokinetics (PK) of 2-(2-ethoxy-4-formylphenoxy)-N-ethylacetamide (herein referred to as EFPEA ).

EFPEA presents a specific bioanalytical challenge: it contains a reactive aldehyde moiety (4-formyl group) on a phenoxy scaffold. While the amide linkage offers stability, the aldehyde is a "metabolic warhead," susceptible to rapid oxidation by Aldehyde Dehydrogenase (ALDH) in vivo and non-enzymatic oxidation ex vivo.

Standard PK protocols will fail for this molecule. If blood samples are collected without stabilization, the aldehyde will oxidize to the corresponding carboxylic acid before analysis, yielding artificially low


 and AUC values. This protocol prioritizes sample stabilization  and metabolite tracking .
Physicochemical Profile (Estimated)
PropertyValue (Approx.)[1][2][3][4]Implication
Molecular Weight 251.28 g/mol Small molecule, likely good permeability.
LogP 1.4 – 1.8Moderately lipophilic; requires solubility enhancers for IV dosing.
Key Functionality Aldehyde (-CHO)Critical Liability: Rapid oxidation; Schiff base formation.
Key Functionality Amide (-CONH-)Relatively stable; potential site for hydrolysis or N-dealkylation.

Phase I: Bioanalytical Method Development (Critical Path)

STOP: Do not proceed to animal dosing until the assay is validated. The instability of the aldehyde group in plasma is the primary failure mode.

The "Trap and Quantify" Strategy

Direct analysis of the free aldehyde by LC-MS/MS is risky due to ionization issues and instability. We will use Derivatization-Assisted LC-MS/MS .

Recommended Derivatizing Agent: 3-Nitrophenylhydrazine (3-NPH) or Semicarbazide. Rationale: 3-NPH reacts specifically with the carbonyl group to form a stable hydrazone, improving ionization efficiency and "freezing" the metabolic state of the sample [1].

Sample Collection Protocol (The "Stabilized Matrix")

Standard EDTA tubes are insufficient. You must prepare Stabilized Collection Tubes (SCTs) in advance.

Protocol:

  • Preparation: Add

    
     of 1M Citrate Buffer (pH 4.0)  containing 10 mM Semicarbazide  (or chosen derivatizing agent) to empty micro-centrifuge tubes.
    
  • Collection: Transfer blood immediately from the animal into the SCT.

  • Mixing: Invert 5 times gently. The acidic pH slows enzymatic activity; the trapping agent binds the aldehyde.

  • Processing: Centrifuge at

    
     (3000 x g, 10 min) within 15 minutes of collection.
    
  • Storage: Store plasma at

    
    .
    

Phase II: In Vitro ADME Screening

Before in vivo work, map the metabolic clearance to distinguish between hepatic CYP-mediated clearance and cytosolic ALDH clearance.

Metabolic Stability Assay

Perform parallel incubations to identify the dominant clearance mechanism.

SystemCofactorsEnzyme TargetedExpected Outcome
Liver Microsomes NADPHCYP450 / FMON-dealkylation of the ethyl group.
Liver Cytosol NAD+ / NADP+ALDH / AORapid oxidation of -CHO to -COOH.
Plasma NoneEsterases / OxidationCheck for non-enzymatic stability.[5]
Workflow Visualization

The following diagram illustrates the predicted metabolic fate and the decision logic for the in vivo study.

MetabolicFate EFPEA Parent: EFPEA (Aldehyde) AcidMet Metabolite M1: Carboxylic Acid EFPEA->AcidMet Oxidation (ALDH / AO) AlcoholMet Metabolite M2: Alcohol EFPEA->AlcoholMet Reduction (AKR) DealkylMet Metabolite M3: Des-ethyl Amide EFPEA->DealkylMet N-Dealkylation (CYP450) Excretion Excretion AcidMet->Excretion Glucuronidation (UGT) -> Urine

Figure 1: Predicted metabolic pathways for EFPEA. The Aldehyde-to-Acid oxidation (Red node) is expected to be the rate-limiting clearance step.

Phase III: In Vivo Pharmacokinetic Study (Rat)

Objective: Determine bioavailability (


), Half-life (

), and Volume of Distribution (

).
Formulation Strategy

EFPEA is lipophilic. Avoid simple saline.

  • IV Vehicle: 5% DMSO / 10% Solutol HS-15 / 85% Saline.

  • PO Vehicle: 0.5% Methylcellulose (suspension) or 20% HP-

    
    -CD (solution).
    
Experimental Design Table
ParameterGroup A (Intravenous)Group B (Oral)
Species Sprague-Dawley Rat (Male, n=3)Sprague-Dawley Rat (Male, n=3)
Dose 2 mg/kg10 mg/kg
Administration Bolus (Tail Vein)Oral Gavage
Fasting OvernightOvernight
Sampling Points 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 h0.25, 0.5, 1, 2, 4, 6, 8, 24 h
Sample Handling STRICT STABILIZATION (See Sec 2.2) STRICT STABILIZATION (See Sec 2.2)
Bioanalytical Workflow Diagram

Workflow BloodDraw 1. Blood Draw (t=x hr) Stabilize 2. Immediate Stabilization (Acidic Buffer + Trapping Agent) BloodDraw->Stabilize < 30 seconds Centrifuge 3. Centrifuge (4°C, 3000g) Stabilize->Centrifuge < 15 mins ProteinPPT 4. Protein Precipitation (Acetonitrile w/ IS) Centrifuge->ProteinPPT LCMS 5. LC-MS/MS Analysis (MRM Mode) ProteinPPT->LCMS

Figure 2: Critical Sample Handling Workflow. The red arrow indicates the "danger zone" where data integrity is lost if stabilization is delayed.

Data Analysis & Reporting

Analyze concentration-time data using Non-Compartmental Analysis (NCA) via software such as Phoenix WinNonlin or Kinetica.

Key Parameters to Report
  • 
     & 
    
    
    
    :
    Peak exposure.
  • 
     & 
    
    
    
    :
    Total exposure.
  • 
     (Clearance):  Critical for determining dosing frequency. High CL suggests rapid aldehyde oxidation.
    
  • 
     (Volume of Distribution):  Indicates tissue penetration.
    
  • 
     (Bioavailability): 
    
    
    
    .
Interpretation of "The Aldehyde Effect"[9]
  • Scenario A (High Clearance, High Metabolite): If EFPEA is undetectable after 30 mins but the carboxylic acid metabolite is high, the aldehyde is too unstable for systemic utility. Consider structural modification (e.g., replacing -CHO with a nitrile or bioisostere).

  • Scenario B (Low Bioavailability): If IV exposure is good but PO is poor, "First-Pass" metabolism by hepatic ALDH is the culprit.

References

  • Li, W., et al. (2010). "Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA." Analytical and Bioanalytical Chemistry.

  • FDA Guidance for Industry. (2024). "M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals."

  • Jones, J., et al. (2024).[6] "Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes." Journal of Chromatography B.

  • PubChem. "Compound Summary: 2-(2-ethoxy-4-formylphenoxy)-N-ethylacetamide."[2] [2]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2-ethoxy-4-formylphenoxy)-N-ethylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-(2-ethoxy-4-formylphenoxy)-N-ethylacetamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis. We have structured this resource in a direct question-and-answer format to help you troubleshoot issues and optimize your reaction outcomes efficiently.

Section 1: Core Synthesis Protocol & Mechanism

The synthesis of 2-(2-ethoxy-4-formylphenoxy)-N-ethylacetamide is most reliably achieved via the Williamson ether synthesis. This reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide (in this case, a phenoxide).[1][2] The phenoxide is generated in situ from the corresponding phenol using a weak base.

Reaction Pathway Visualization

Williamson_Ether_Synthesis Reactant1 4-Hydroxy-3-ethoxybenzaldehyde (Phenol) Intermediate Potassium Phenoxide (Nucleophile) Reactant1->Intermediate + K₂CO₃ Reactant2 2-Chloro-N-ethylacetamide (Alkyl Halide) Product 2-(2-ethoxy-4-formylphenoxy) -N-ethylacetamide Base K₂CO₃ (Base) Base->Intermediate Solvent DMF (Solvent) Solvent->Intermediate Reaction Medium Intermediate->Product + Reactant2 (SN2 Attack) Byproduct KCl + KHCO₃

Caption: General reaction scheme for the Williamson ether synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a self-validating system designed for a 10 mmol scale reaction.

Materials:

  • 4-hydroxy-3-ethoxybenzaldehyde (1.66 g, 10 mmol)

  • 2-chloro-N-ethylacetamide (1.34 g, 11 mmol, 1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.76 g, 20 mmol, 2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous (40 mL)

  • Ethyl acetate (for workup and chromatography)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxy-3-ethoxybenzaldehyde (1.66 g) and anhydrous potassium carbonate (2.76 g).

  • Solvent Addition: Add anhydrous DMF (40 mL) to the flask.

  • Heating and Phenoxide Formation: Stir the mixture at 80 °C for 30 minutes to facilitate the formation of the potassium phenoxide salt. The mixture should appear as a fine suspension.

  • Alkyl Halide Addition: Add 2-chloro-N-ethylacetamide (1.34 g) to the reaction mixture.

  • Reaction Monitoring: Maintain the temperature at 80 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) every 1-2 hours (Typical mobile phase: 1:1 Hexane:Ethyl Acetate). The reaction is typically complete within 4-6 hours, as indicated by the consumption of the starting phenol.

  • Work-up - Quenching and Extraction:

    • Once the reaction is complete, cool the flask to room temperature.

    • Pour the reaction mixture into 200 mL of cold water. A precipitate may form.

    • Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

    • Combine the organic layers and wash with water (2 x 50 mL) followed by brine (1 x 50 mL) to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by either recrystallization (e.g., from ethanol/water or ethyl acetate/hexane) or column chromatography on silica gel to yield the pure product. A similar synthesis for a related acetamide yielded 76.3% of the product.[3]

Section 2: Troubleshooting Guide

Question: My reaction yield is consistently low (<50%). What are the likely causes and how can I fix this?

Answer: Low yield is the most common issue and can stem from several factors. Let's break down the possibilities.

1. Incomplete Reaction:

  • Probable Cause: The reaction may not have gone to completion. This can be due to insufficient reaction time, low temperature, or poor reagent quality. The SN2 mechanism requires sufficient energy to overcome the activation barrier.[2]

  • Troubleshooting Steps:

    • Verify Reagent Quality: Ensure your 4-hydroxy-3-ethoxybenzaldehyde is pure and that the 2-chloro-N-ethylacetamide has not degraded. Use anhydrous DMF, as water can hydrolyze the reagents and deactivate the phenoxide.

    • Optimize Temperature: While 80 °C is a good starting point, you can cautiously increase the temperature to 90-100 °C. Monitor for any decomposition (darkening of the reaction mixture).

    • Extend Reaction Time: If TLC analysis shows significant starting material remaining after 6 hours, extend the reaction time to 8-12 hours.

    • Base Activity: Ensure the potassium carbonate is anhydrous and finely powdered to maximize its surface area and reactivity. Pre-drying the K₂CO₃ in an oven (120 °C) for a few hours can be beneficial.

2. Competing Side Reactions:

  • Probable Cause: Although less common with a primary alkyl halide, side reactions can occur. If the base is too strong (e.g., NaH) or conditions are too harsh, elimination reactions or other undesired pathways can reduce the yield.[4]

  • Troubleshooting Steps:

    • Choice of Base: Potassium carbonate is generally ideal as it is strong enough to deprotonate the phenol but not so strong as to cause significant side reactions. Cesium carbonate (Cs₂CO₃) can sometimes improve yields for sterically hindered substrates due to its higher solubility and the "cesium effect," but it is more expensive.

    • Alkylating Agent: 2-Chloro-N-ethylacetamide is a good choice. While the iodo- or bromo-analogs are more reactive, they are also less stable and more expensive. Stick with the chloro- or bromo-acetamide unless you face significant reactivity issues.

3. Product Loss During Work-up:

  • Probable Cause: The product may have some water solubility, leading to loss during the aqueous extraction phases. Incomplete extraction from the aqueous layer is a common culprit.

  • Troubleshooting Steps:

    • Saturate Aqueous Layer: Before extraction, saturate the aqueous layer with NaCl. This decreases the solubility of the organic product in the aqueous phase, driving it into the ethyl acetate layer.

    • Increase Number of Extractions: Perform 4-5 extractions with a smaller volume of ethyl acetate rather than 2-3 large volume extractions to improve recovery.

Problem ScenarioProbable CauseRecommended Action
Low Yield Incomplete reactionIncrease temperature to 90°C; extend reaction time; use fresh, anhydrous reagents.
Product loss during work-upSaturate aqueous phase with NaCl before extraction; increase number of extractions.
Ineffective baseUse finely powdered, anhydrous K₂CO₃; consider Cs₂CO₃ for difficult reactions.
Impure Product Unreacted starting materialsOptimize reaction conditions (time, temp); purify via column chromatography.
DMF in final productWash combined organic layers thoroughly with water and brine during work-up.
Question: After work-up, my crude product is a dark, oily residue that is difficult to purify. What's happening?

Answer: The formation of a dark oil suggests decomposition or the presence of high-boiling point impurities, most commonly residual DMF.

  • Probable Cause (Decomposition): The reaction temperature may have been too high for an extended period, causing the aldehyde or other functional groups to degrade. Aldehydes can be sensitive to basic conditions at high temperatures.

  • Probable Cause (Impurity): DMF is a high-boiling point (153 °C) solvent and can be challenging to remove completely, especially on a rotary evaporator. Its presence will result in an oily product.

  • Troubleshooting & Purification Strategy:

    • Thorough Washing: The most critical step to remove DMF is to wash the combined organic layers with water and brine multiple times during the work-up, as described in the protocol.

    • Azeotropic Removal: If DMF is still suspected, it can sometimes be removed by co-evaporation with a higher boiling point solvent like toluene under reduced pressure.

    • Purification Method: If an oil persists, column chromatography is the most effective purification method. A gradient elution starting from a non-polar solvent system (e.g., 9:1 Hexane:EtOAc) and gradually increasing the polarity will help separate the product from both non-polar impurities and more polar baseline materials.

Troubleshooting Workflow

Troubleshooting_Workflow Start Experiment Complete CheckYield Check Yield & Purity (TLC/NMR) Start->CheckYield LowYield Problem: Low Yield CheckYield->LowYield No ImpureProduct Problem: Impure Product CheckYield->ImpureProduct Purity Issue Success Success: High Yield & Purity CheckYield->Success Yes Cause_Incomplete Cause: Incomplete Reaction? LowYield->Cause_Incomplete Cause_SM Cause: Starting Material Present? ImpureProduct->Cause_SM Sol_Incomplete Solution: - Increase Temp/Time - Check Reagent Quality - Use Anhydrous Conditions Cause_Incomplete->Sol_Incomplete Yes Cause_Workup Cause: Work-up Loss? Cause_Incomplete->Cause_Workup No Sol_Workup Solution: - Saturate Aqueous Layer w/ NaCl - Increase Extraction Reps Cause_Workup->Sol_Workup Yes Sol_SM Solution: - Push reaction to completion - Purify via Chromatography Cause_SM->Sol_SM Yes Cause_DMF Cause: Residual DMF? Cause_SM->Cause_DMF No Sol_DMF Solution: - Wash thoroughly with H₂O/Brine - Consider Toluene Azeotrope Cause_DMF->Sol_DMF Yes

Caption: A decision-tree diagram for troubleshooting common synthesis issues.

Section 3: Frequently Asked Questions (FAQs)

Q1: Can I use a different solvent instead of DMF? A: Yes. The key is to use a polar aprotic solvent which can solvate the potassium cation but does not strongly solvate the phenoxide anion, leaving it more nucleophilic.[5] Good alternatives include Acetonitrile (CH₃CN) or Acetone. Acetonitrile is an excellent choice, as seen in similar preparations.[3] Avoid protic solvents like ethanol or water, as they will protonate and deactivate the nucleophile.

Q2: Is a phase transfer catalyst (PTC) necessary for this reaction? A: A PTC (e.g., tetrabutylammonium bromide, TBAB) is generally not necessary when using a polar aprotic solvent like DMF or acetonitrile, as these solvents effectively dissolve the reactants. A PTC is more useful in biphasic systems (e.g., toluene/water), which are not recommended for this specific synthesis.

Q3: How can I be sure my starting phenol is fully deprotonated before adding the alkyl halide? A: Pre-stirring the phenol with the base (K₂CO₃) at the reaction temperature for 30-60 minutes is the standard and most effective method. This ensures the phenoxide is formed in situ before the electrophile is introduced, which generally leads to cleaner reactions and better yields.

Q4: What are the expected spectroscopic characteristics of the final product? A: For 2-(2-ethoxy-4-formylphenoxy)-N-ethylacetamide (C₁₃H₁₇NO₄, Mol. Wt: 251.28 g/mol ), you should expect:

  • ¹H NMR: Signals corresponding to the ethyl amide protons (a quartet and a triplet), the ethoxy group protons (a quartet and a triplet), the methylene protons of the acetamide bridge (a singlet), three aromatic protons, and the aldehyde proton (a singlet around 9.8-10.0 ppm).

  • ¹³C NMR: Resonances for the carbonyl carbons (amide and aldehyde), aromatic carbons, and aliphatic carbons.

  • IR Spectroscopy: Characteristic peaks for the N-H stretch (around 3300 cm⁻¹), C=O stretches for the amide and aldehyde (around 1680 cm⁻¹ and 1650 cm⁻¹ respectively), and C-O ether stretches.

  • Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ at m/z 252.12.[6]

References

  • Google Patents. (2012). US8110569B2 - Enantiomerically pure S-etifoxine, pharmaceutical compositions thereof and methods of their use.
  • Google Patents. (2012). US8110569B2 - Enantiomerically pure S-etifoxine, pharmaceutical compositions thereof and methods of their use.
  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • Chemistry Steps. (2022). Williamson Ether Synthesis. Retrieved from [Link]

  • do Rego, J. L., Vaudry, D., & Vaudry, H. (2015). The Non-Benzodiazepine Anxiolytic Drug Etifoxine Causes a Rapid, Receptor-Independent Stimulation of Neurosteroid Biosynthesis. PLOS ONE. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Williamson Synthesis. Retrieved from [Link]

  • Taylor & Francis Online. (2018). Anxiolytics targeting GABAA receptors: Insights on etifoxine. Retrieved from [Link]

  • PLOS One. (2015). The Non-Benzodiazepine Anxiolytic Drug Etifoxine Causes a Rapid, Receptor-Independent Stimulation of Neurosteroid Biosynthesis. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Contents. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-(2-ethoxy-4-formylphenoxy)-n-ethylacetamide (C13H17NO4). Retrieved from [Link]

Sources

Technical Support Center: Purification of N-Substituted Phenoxyacetamides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers, medicinal chemists, and drug development professionals facing bottlenecks in the isolation and purification of N-substituted phenoxyacetamide compounds.

Phenoxyacetamides are highly versatile scaffolds in drug discovery, but their unique physicochemical properties—such as restricted amide bond rotation, strong intermolecular hydrogen bonding, and structural rigidity—often lead to chromatographic co-elution, peak tailing, and column crash-outs. This guide provides self-validating protocols and causal explanations to help you systematically troubleshoot and optimize your purification workflows.

Diagnostic Purification Workflow

PurificationWorkflow Start Crude N-Substituted Phenoxyacetamide LLE Aqueous Workup (Acid/Base Wash) Start->LLE Solubility Soluble in EtOAc/Hexane? LLE->Solubility FlashNormal Silica Gel Chromatography (EtOAc/Hexane) Solubility->FlashNormal Yes FlashPolar Silica Gel Chromatography (DCM/MeOH 30:1) Solubility->FlashPolar No (Bulky/Rigid) Pure Pure Compound (>98% Purity) FlashNormal->Pure Recrystallize Recrystallization (Acetonitrile) FlashPolar->Recrystallize Trace Impurities Recrystallize->Pure

Caption: Workflow for diagnosing and resolving phenoxyacetamide purification challenges.

Troubleshooting FAQs

Q1: Why am I seeing split peaks or severe tailing during HPLC/Flash chromatography of my N-substituted phenoxyacetamide? A: This is a classic manifestation of amide bond rotamers combined with secondary silanol interactions. The C-N bond in the phenoxyacetamide possesses partial double-bond character due to resonance, leading to restricted rotation. This creates cis and trans rotamers that can interconvert on the chromatographic timescale, resulting in broadened or split peaks. Furthermore, the amide N-H and carbonyl oxygen act as strong hydrogen bond donors and acceptors, interacting with free silanol groups on the silica stationary phase. Solution: To mitigate rotamer-induced peak distortion, elevate the column temperature (e.g., 40-50°C for HPLC) to increase the rate of interconversion, coalescing the peaks into a single sharp band. For normal-phase flash chromatography, adding a competitive hydrogen-bonding modifier (e.g., 1-2% methanol or 0.1% triethylamine) to the mobile phase effectively caps the active silanol sites, sharpening the elution profile.

Q2: How do I efficiently separate the product from unreacted substituted phenols and coupling reagent byproducts before chromatography? A: Relying solely on chromatography for crude phenoxyacetamide mixtures often leads to co-elution, especially with unreacted phenols which share similar polarity profiles. A rigorous liquid-liquid extraction (LLE) protocol must be employed to exploit pKa differences. Causality: Substituted phenols typically have a pKa of ~8-10. Washing the organic layer with a mild base (e.g., 5% NaOH or saturated Na₂CO₃) deprotonates the phenol into its water-soluble phenoxide ion, efficiently partitioning it into the aqueous phase[1]. Conversely, unreacted amines are removed via a dilute acid wash (e.g., 1M HCl).

Q3: My bulky N-substituted phenoxyacetamide (e.g., benzothiazole derivative) is crashing out on the column when using Ethyl Acetate/Hexane. How do I proceed? A: Bulky, heterocyclic N-substituents (such as the benzothiazolyl group) significantly increase the planarity and rigidity of the molecule. This promotes strong intermolecular π-π stacking and hydrogen bonding, which drastically reduces solubility in non-polar solvents like hexane. Solution: Transition to a halogenated/protic solvent system. A mixture of Dichloromethane (DCM) and Methanol (MeOH) at a ratio of 30:1 is highly effective[2]. The DCM provides excellent solvation for the aromatic core, while the small percentage of MeOH disrupts the intermolecular hydrogen bonding, keeping the compound in solution during its transit through the silica bed. If trace impurities remain, follow up with recrystallization from a polar aprotic solvent like acetonitrile[2].

Quantitative Data: Solvent System Selection Matrix

To streamline your method development, consult the following matrix summarizing the optimal purification strategies based on the structural profile of your N-substituted phenoxyacetamide.

Derivative ProfilePrimary ChallengeRecommended Solvent SystemSecondary PurificationExpected Purity
Simple Aliphatic/Aryl Co-elution with unreacted phenolEtOAc / Hexane (Gradient)[3]None typically required>95%
Bulky/Heterocyclic (e.g., Benzothiazolyl)Poor solubility, column crash-outDCM / MeOH (30:1 to 20:1)[2]Recrystallization (MeCN)[2]>98%
Highly Lipophilic Separation from non-polar byproductsToluene / EtOAc (Gradient)Trituration (Hexane)>95%

Step-by-Step Methodologies

Protocol 1: Self-Validating Liquid-Liquid Extraction (LLE)

Objective: Isolate the crude N-substituted phenoxyacetamide from unreacted phenols, amines, and water-soluble coupling byproducts prior to chromatography.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., Ethyl Acetate). If the compound is highly rigid or bulky, use Dichloromethane (DCM) to ensure complete dissolution.

  • Basic Wash (Phenol Removal): Wash the organic layer sequentially with two volumes of 5% NaOH (aq) or saturated Na₂CO₃.

    • Causality: Substituted phenols are deprotonated into highly water-soluble phenoxide ions, forcing them into the aqueous layer[1].

    • Validation Checkpoint: Spot the organic layer on a TLC plate alongside the pure starting phenol. If the phenol spot persists under UV light, repeat the basic wash until clear.

  • Acidic Wash (Amine Removal): Wash the organic layer with one volume of 1M HCl.

    • Causality: Protonates unreacted aliphatic or aromatic amines, converting them into water-soluble ammonium salts.

  • Brine Wash & Drying: Wash with saturated NaCl (brine), separate the organic layer, and dry over anhydrous Na₂SO₄.

    • Causality: Brine "salts out" the organic layer, reducing its water content. Na₂SO₄ irreversibly binds residual micro-droplets of water[1].

    • Validation Checkpoint: The organic solution must transition from slightly cloudy to completely transparent. Filter off the drying agent and concentrate under reduced pressure.

Protocol 2: Two-Tiered Purification for Insoluble Derivatives

Objective: Purify bulky, rigid N-substituted phenoxyacetamides (e.g., benzothiazole derivatives) that precipitate in standard normal-phase chromatography.

  • Polar-Modified Silica Gel Chromatography: Load the crude LLE product onto a silica gel column. Elute using a gradient of DCM/MeOH (start at 50:1, push to 30:1).

    • Causality: Rigid heterocyclic phenoxyacetamides exhibit strong intermolecular π-π stacking and H-bonding. The protic modifier (MeOH) disrupts these interactions, preventing the compound from precipitating on the silica bed[2].

  • Recrystallization: Concentrate the product-containing fractions. Dissolve the resulting solid in a minimal amount of boiling Acetonitrile (MeCN). Allow it to cool slowly to room temperature, then transfer to an ice bath.

    • Causality: Recrystallization acts as an orthogonal purification step. The rigid phenoxyacetamide lattice selectively forms as the solution cools, thermodynamically excluding trace coupling byproducts and urea derivatives[2].

    • Validation Checkpoint: Filter the crystals and perform a melting point analysis. A sharp melting point range (<2°C) validates the complete removal of trace impurities. Confirm via ¹H-NMR (look for the absence of a broad singlet at ~2.5 ppm, which often indicates trace water or specific impurities).

References

  • Carboamination and Olefination: Ortho CH Functionalization of Phenoxyacetamide Source: Royal Society of Chemistry (RSC) URL:[Link]

  • Discovery of N-(2-Acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide Derivatives as Novel Potential BCR-ABL1 Inhibitors Through Structure-Based Virtual Screening Source: MDPI (International Journal of Molecular Sciences) URL:[Link]

Sources

minimizing byproduct formation in the synthesis of 2-(2-ethoxy-4-formylphenoxy)-N-ethylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized Process Chemistry Support Center . It addresses the synthesis of 2-(2-ethoxy-4-formylphenoxy)-N-ethylacetamide , a key intermediate often derived from ethyl vanillin (3-ethoxy-4-hydroxybenzaldehyde).

Ticket ID: SYN-EV-004 | Status: Open | Topic: Impurity Profile & Process Optimization

Executive Summary & Reaction Logic

Objective: Synthesize 2-(2-ethoxy-4-formylphenoxy)-N-ethylacetamide via the alkylation of 3-ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin) with 2-chloro-N-ethylacetamide.

The Challenge: While this is a standard Williamson ether synthesis, the presence of three reactive functional groups—an aldehyde , an amide , and an electron-rich aromatic ring —creates a "perfect storm" for specific byproducts if conditions are not rigorously controlled.

Core Reaction Scheme:

  • Nucleophile: 3-ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin)[1]

  • Electrophile: 2-chloro-N-ethylacetamide

  • Base: Potassium Carbonate (

    
    )[1][2][3]
    
  • Catalyst: Potassium Iodide (KI)[1]

  • Solvent: Acetonitrile (MeCN) or DMF[1]

Critical Control Points (The "Why" Behind the Protocol)

Before troubleshooting, you must establish a baseline that avoids the most common chemical pitfalls.

A. Base Selection: The Balance
  • Recommendation: Use Potassium Carbonate (

    
    ) .[1][2][3]
    
  • The Logic: The phenolic proton (

    
    ) is acidic enough to be deprotonated by carbonate.[1] However, the amide proton in the product (
    
    
    
    ) is not.
  • Risk: Using strong bases like Sodium Hydride (NaH) or Sodium Hydroxide (NaOH) can deprotonate the amide, leading to N-alkylation (over-alkylation) or Cannizzaro reactions at the aldehyde site [1].[1]

B. Solvent Selection: The Condensation Trap
  • Recommendation: Use Acetonitrile (MeCN) or DMF .[1]

  • The Logic: These are polar aprotic solvents that enhance the nucleophilicity of the phenoxide.

  • Risk: NEVER use Acetone. In the presence of base, acetone undergoes Aldol condensation with the benzaldehyde moiety, forming styryl ketone impurities (Claisen-Schmidt condensation) that are difficult to separate [2].

C. The Finkelstein Advantage
  • Recommendation: Add 10-20 mol% Potassium Iodide (KI) .

  • The Logic: The chloroacetamide is a moderate electrophile. KI generates the corresponding iodoacetamide in situ (Finkelstein reaction), which reacts significantly faster with the phenoxide, allowing for lower temperatures and reducing thermal degradation byproducts [3].

Troubleshooting Guide (FAQ Format)

Issue 1: "I see a byproduct with Mass M+18 or M-27."

Diagnosis: Amide Hydrolysis.

  • Mechanism: Water in the solvent + Base + Heat attacks the amide carbonyl, cleaving the ethylamine group.

  • Result: Formation of 2-(2-ethoxy-4-formylphenoxy)acetic acid.

  • Solution:

    • Switch to anhydrous Acetonitrile .

    • Lower reaction temperature to 60°C.

    • Ensure

      
       is dry (flame-dried or oven-dried).
      
Issue 2: "My product yield is low, and the aldehyde peak is missing in NMR."

Diagnosis: Cannizzaro Reaction or Oxidation.

  • Mechanism: In the presence of strong base (OH-) and water, the aldehyde disproportionates into a carboxylic acid and an alcohol. Alternatively, air oxidation converts the aldehyde to benzoic acid.

  • Solution:

    • Eliminate NaOH/KOH: Strictly use mild carbonate bases.

    • Inert Atmosphere: Run the reaction under Nitrogen or Argon balloon to prevent aerobic oxidation of the aldehyde [4].

Issue 3: "I have an impurity with an extra double bond (NMR: doublets at 6.5-7.5 ppm)."

Diagnosis: Claisen-Schmidt Condensation.

  • Mechanism: You likely used Acetone as a solvent or for cleaning glassware. The acetone enolate attacked the aldehyde.

  • Solution: Switch solvent to DMF or MeCN.[1] Ensure all glassware is free of ketone residues.

Issue 4: "Reaction is sluggish; starting material persists after 24h."

Diagnosis: Poor Nucleophilicity / Lattice Energy.

  • Mechanism: Potassium carbonate has high lattice energy and dissolves poorly in organic solvents.[1]

  • Solution:

    • Grind the Base: Use finely powdered

      
       to increase surface area.
      
    • Add Catalyst: Add 10 mol% Tetrabutylammonium bromide (TBAB) or 18-Crown-6 (if using K2CO3) to solubilize the carbonate anion (Phase Transfer Catalysis) [5].[1]

Optimized Experimental Protocol

Scale: 10 mmol (Adjust linearly)

  • Preparation:

    • Dry a 100 mL Round Bottom Flask (RBF) and a magnetic stir bar.

    • Weigh Ethyl Vanillin (1.66 g, 10 mmol) and 2-chloro-N-ethylacetamide (1.34 g, 11 mmol, 1.1 equiv).

    • Weigh Potassium Carbonate (

      
      , anhydrous, powdered) (2.76 g, 20 mmol, 2.0 equiv).
      
    • Weigh Potassium Iodide (KI) (0.16 g, 1 mmol, 0.1 equiv).

  • Reaction:

    • Add reagents to the RBF.

    • Add Acetonitrile (MeCN) (anhydrous, 30 mL).

    • Seal with a septum and purge with Nitrogen for 5 minutes.

    • Heat to 60-70°C with vigorous stirring.

    • Monitor: Check TLC (Hexane:Ethyl Acetate 1:1) after 3 hours. The iodide catalyst should accelerate completion to <6 hours.

  • Workup (Minimizing Hydrolysis):

    • Cool to room temperature.[3][4]

    • Filter the solids (

      
      /KCl) to remove the base before adding water.[1] This prevents hydrolysis during workup.
      
    • Evaporate the solvent (MeCN) under reduced pressure.

    • Dissolve residue in Ethyl Acetate (50 mL) and wash with Water (2 x 20 mL) and Brine (1 x 20 mL).

    • Dry over

      
      , filter, and concentrate.
      
  • Purification:

    • Recrystallize from Ethanol/Water or purify via column chromatography (SiO2, Hex/EtOAc gradient).[1]

Visualizing the Impurity Pathways

The following diagram maps the main reaction and the critical diversion points where byproducts form.

ReactionPathways cluster_main Main Pathway SM Ethyl Vanillin (Starting Material) Product Target Product (2-(2-ethoxy-4-formylphenoxy)-N-ethylacetamide) SM->Product + Reagent K2CO3 / MeCN / 60°C Imp_Can Byproduct B: Alcohol/Acid Mix (Cannizzaro) SM->Imp_Can NaOH/KOH (Avoid!) Strong Base Imp_Cond Byproduct C: Enone Derivative (Aldol w/ Acetone) SM->Imp_Cond Acetone Solvent (Avoid!) Reagent 2-chloro-N-ethylacetamide Imp_Hyd Byproduct A: Carboxylic Acid (Hydrolysis) Product->Imp_Hyd Excess Water High Temp Strong Base Base Base: K2CO3

Caption: Figure 1. Reaction network showing the primary synthetic pathway (Green) and critical side-reactions (Red) caused by incorrect solvent or base selection.

Data Summary: Solvent & Base Effects[5][6][7][8]

ParameterRecommendedAvoidConsequence of Deviation
Base

(Powdered)
NaOH, KOH, NaHNaOH causes Cannizzaro; NaH causes N-alkylation.[5][6]
Solvent Acetonitrile (MeCN), DMFAcetone, Water, EthanolAcetone causes Aldol condensation; Water/EtOH reduce yield via solvation or hydrolysis.
Catalyst Potassium Iodide (KI)NoneSlower reaction requires higher heat, increasing thermal degradation.[1]
Atmosphere Nitrogen/ArgonAirOxidation of aldehyde to carboxylic acid.

References

  • Validates the use of K2CO3/MeCN for phenoxyacetamide synthesis.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved March 5, 2026, from [Link]

    • Provides mechanistic grounding for solvent effects and side reactions (E2 vs SN2).
  • Francis Academic Press. (2020). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons. Retrieved March 5, 2026, from [Link]

    • Discusses optimization of alkylation agents and phase transfer c
  • Li, Y., et al. (2008).[1][4] 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin).[1] Acta Crystallographica Section E, E64, o2008. Retrieved March 5, 2026, from [Link]

    • Defines the structural properties and stability of the starting m
  • Confirms the target compound identity and commercial availability for reference standards.

Sources

optimizing reaction conditions for the amidation of 2-(2-ethoxy-4-formylphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the amidation of 2-(2-ethoxy-4-formylphenoxy)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to ensure successful and reproducible outcomes.

Introduction: The Critical Amide Bond

The formation of an amide bond is a cornerstone reaction in organic and medicinal chemistry, fundamental to the synthesis of a vast array of pharmaceuticals, natural products, and polymers.[1] The reaction involves the condensation of a carboxylic acid with an amine.[1][2] While thermodynamically favorable, the direct reaction is kinetically slow due to the formation of a non-reactive ammonium carboxylate salt.[3][4] Therefore, activation of the carboxylic acid is necessary to facilitate the nucleophilic attack by the amine.[2][5]

The specific molecule of interest, 2-(2-ethoxy-4-formylphenoxy)acetic acid, presents its own set of challenges due to the presence of an aldehyde functional group, which can potentially undergo side reactions under certain conditions. This guide will address these specific challenges and provide robust protocols for successful amidation.

Core Principles of Amidation

The key to a successful amidation reaction lies in the effective activation of the carboxylic acid. This is typically achieved by converting the hydroxyl group into a better leaving group.[3] Common strategies involve the use of coupling reagents.[3][]

Choosing Your Coupling Reagent

A variety of coupling reagents are available, each with its own mechanism, advantages, and disadvantages.[5][][7] The most common classes are carbodiimides, and aminium/uronium or phosphonium salts.[5][][7]

Coupling Reagent ClassExamplesKey AdvantagesPotential Issues
Carbodiimides EDC, DCC, DICReadily available, cost-effective.[8]Can form N-acylurea byproduct; DCC byproduct can be difficult to remove.[8][9] Potential for racemization.[2]
Aminium/Uronium Salts HATU, HBTU, HCTUHigh coupling efficiency, fast reaction times, low racemization.[2][7][10][11]More expensive.[7]
Phosphonium Salts PyBOP, BOPHigh efficiency, low racemization risk.[7]More expensive, may require stricter handling.[7]

For the amidation of 2-(2-ethoxy-4-formylphenoxy)acetic acid, both carbodiimide and uronium salt-based reagents can be effective. The choice often depends on the scale of the reaction, the sensitivity of the amine coupling partner, and cost considerations.

Troubleshooting Guide & FAQs

This section addresses specific problems you may encounter during the amidation of 2-(2-ethoxy-4-formylphenoxy)acetic acid.

Question 1: My reaction is not going to completion, and I have a significant amount of unreacted starting material. What should I do?

Answer:

Incomplete reactions are a common issue in amidation.[12] Several factors could be at play. Here’s a systematic approach to troubleshoot:

1. Re-evaluate Your Coupling Reagent and Conditions:

  • Reagent Choice: If you are using a milder coupling reagent like EDC alone, consider adding an activator such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[9][13] These additives react with the initial O-acylisourea intermediate to form a more stable and reactive activated ester, which is less prone to side reactions and can improve yields.[9][13] For particularly challenging or sterically hindered amines, a more powerful uronium salt reagent like HATU might be necessary.[1][10]

  • Stoichiometry: Ensure you are using a slight excess of the coupling reagent (typically 1.1-1.5 equivalents) and the amine (1.0-1.2 equivalents).[13]

  • Reaction Time and Temperature: Amidation reactions can range from a few hours to overnight.[9][10] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10][11][12] If the reaction stalls at room temperature, gentle heating (e.g., to 40-50 °C) might be beneficial, but be cautious as higher temperatures can promote side reactions, especially with the aldehyde present. Most HATU-based reactions perform well at room temperature.[11]

2. Check Reagent Quality and Solvent Purity:

  • Coupling Reagents: Many coupling reagents, especially HATU and carbodiimides, are moisture-sensitive.[11] Using old or improperly stored reagents can lead to deactivation. It's often best to use a fresh bottle if you suspect degradation.[8][11]

  • Solvents: Use anhydrous (dry) solvents, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).[11][13] The presence of water can hydrolyze the activated intermediate and the coupling reagent itself.[11] Storing solvents over molecular sieves is good practice.[11]

3. The Role of Base:

  • A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is typically required to neutralize the acid formed during the reaction and to deprotonate the amine salt if it is used as a hydrochloride or other salt.[10][13] Usually, 2-3 equivalents of the base are sufficient.[13]

Question 2: My reaction is messy, with multiple spots on the TLC plate. What are the likely side reactions and how can I minimize them?

Answer:

The presence of the aldehyde group on your starting material, 2-(2-ethoxy-4-formylphenoxy)acetic acid, introduces the possibility of specific side reactions.

1. Aldehyde-Related Side Reactions:

  • Reaction with the Amine: The primary amine can react with the aldehyde to form an imine. This is a reversible reaction, but it can consume your starting materials.

  • Oxidation/Reduction: Depending on the reagents and conditions, the aldehyde could be oxidized to a carboxylic acid or reduced to an alcohol.

Minimization Strategies:

  • Protecting the Aldehyde: If side reactions involving the aldehyde are significant, you may need to protect it before the amidation reaction. A common method is to form an acetal, which is stable to the amidation conditions and can be removed later.

  • Reaction Conditions: Running the reaction at lower temperatures (e.g., starting at 0 °C and slowly warming to room temperature) can often minimize side reactions.[9][13]

2. Coupling Reagent-Related Side Reactions:

  • N-Acylurea Formation (with Carbodiimides): The O-acylisourea intermediate can rearrange to a stable N-acylurea, which is a common byproduct that does not lead to the desired amide.[9] The use of additives like HOBt or HOAt significantly suppresses this side reaction.[9]

  • Racemization: If your amine is chiral, racemization can be a concern.[2] Using additives like HOBt or HOAt, or employing uronium/phosphonium reagents known for low racemization, is crucial.[2][8][11]

3. General Troubleshooting Workflow:

Troubleshooting_Side_Reactions Start Messy Reaction (Multiple TLC Spots) AnalyzeByproducts Analyze Crude Mixture (LC-MS, NMR) to Identify Byproducts Start->AnalyzeByproducts CheckAldehyde Suspect Aldehyde Side Reactions? ProtectAldehyde Protect Aldehyde (e.g., Acetal Formation) CheckAldehyde->ProtectAldehyde Yes OptimizeConditions Optimize Reaction Conditions (Lower Temp, Shorter Time) CheckAldehyde->OptimizeConditions No Purify Proceed to Purification ProtectAldehyde->Purify OptimizeConditions->Purify CheckCoupling Suspect Coupling Reagent Side Reactions? AddActivator Add HOBt/HOAt with Carbodiimide CheckCoupling->AddActivator Yes (Using Carbodiimide) ChangeReagent Switch to Uronium/Phosphonium Reagent (e.g., HATU) CheckCoupling->ChangeReagent Yes (Persistent Issues) AddActivator->Purify ChangeReagent->Purify AnalyzeByproducts->CheckAldehyde AnalyzeByproducts->CheckCoupling

Question 3: I have successfully formed my amide product, but I am struggling with purification. What are the best strategies?

Answer:

Purification can be challenging due to the potential for similarly polar byproducts and unreacted starting materials.[8] A systematic approach to workup and chromatography is key.

1. Aqueous Workup:

A standard aqueous workup is the first line of defense to remove many impurities.[8][13]

  • Acid Wash: A wash with a dilute acid (e.g., 1N HCl or 5% citric acid) will protonate and remove basic impurities like unreacted amine and bases like DIPEA or TEA.[8]

  • Base Wash: A wash with a dilute base (e.g., saturated sodium bicarbonate) will deprotonate and remove acidic impurities, including unreacted 2-(2-ethoxy-4-formylphenoxy)acetic acid and additives like HOBt.[8]

  • Brine Wash: A final wash with brine (saturated aqueous NaCl) helps to remove residual water from the organic layer and break up any emulsions that may have formed.[9][13]

2. Chromatography:

  • Flash Column Chromatography: This is the most common method for purifying amide products.[8][13][14] Silica gel is typically used as the stationary phase. A gradient of a polar solvent (like ethyl acetate) in a non-polar solvent (like hexanes or heptane) is commonly employed.

  • Reverse-Phase Chromatography: For highly polar products that are difficult to purify on silica, reverse-phase chromatography (e.g., using C18 silica) with a water/acetonitrile or water/methanol gradient can be effective.[8]

3. Recrystallization:

If your final amide product is a solid, recrystallization can be an excellent method for achieving high purity.[8][15] Experiment with different solvent systems to find one in which your product is soluble at high temperatures but sparingly soluble at room temperature or below.

Experimental Protocols

Here are two standard protocols for the amidation of 2-(2-ethoxy-4-formylphenoxy)acetic acid.

Protocol 1: EDC/HOBt Coupling

This is a reliable and cost-effective method suitable for many applications.

Materials:

  • 2-(2-ethoxy-4-formylphenoxy)acetic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • DIPEA (2.5 equiv)

  • Anhydrous DMF or DCM

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the 2-(2-ethoxy-4-formylphenoxy)acetic acid (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).[13]

  • Dissolve the mixture in anhydrous DMF or DCM.[13]

  • Cool the solution to 0 °C in an ice bath with stirring.[9][13]

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.[13]

  • Add DIPEA (2.5 equiv) dropwise.[13]

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.[8]

  • Upon completion, proceed with the aqueous workup and purification as described in Question 3.

EDC_HOBt_Mechanism CarboxylicAcid Carboxylic Acid O_Acylisourea O-Acylisourea Intermediate CarboxylicAcid->O_Acylisourea + EDC EDC EDC HOBt_Ester HOBt-Active Ester O_Acylisourea->HOBt_Ester + HOBt Urea Urea Byproduct O_Acylisourea->Urea Rearrangement HOBt HOBt Amide Amide Product HOBt_Ester->Amide + Amine Amine Amine

Protocol 2: HATU Coupling

This method is highly efficient and recommended for difficult couplings or when minimizing racemization is critical.

Materials:

  • 2-(2-ethoxy-4-formylphenoxy)acetic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (2.5 equiv)

  • Anhydrous DMF or DCM

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the 2-(2-ethoxy-4-formylphenoxy)acetic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF or DCM.[10]

  • Add DIPEA (2.5 equiv) to the mixture and stir at room temperature for 15-30 minutes. This is the "pre-activation" step where the highly reactive OAt-active ester is formed.[10]

  • Add the amine (1.1 equiv) to the reaction mixture.

  • Stir at room temperature for 1-18 hours, monitoring the reaction progress by TLC or LC-MS.[10]

  • Once the reaction is complete, perform the aqueous workup and purification as outlined in Question 3.

HATU_Mechanism CarboxylicAcid Carboxylic Acid Carboxylate Carboxylate Anion CarboxylicAcid->Carboxylate + Base Base Base (DIPEA) OAt_Ester OAt-Active Ester Carboxylate->OAt_Ester + HATU HATU HATU Amide Amide Product OAt_Ester->Amide + Amine Tetramethylurea Tetramethylurea Byproduct OAt_Ester->Tetramethylurea Amine Amine

References

  • BenchChem. (n.d.). Application Notes and Protocols for Amide Bond Formation using EDC and HATU.
  • Chandrasekhar, D., et al. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
  • Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling.
  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • BenchChem. (n.d.). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.
  • BenchChem. (n.d.). Application Notes & Protocols: Optimizing HATU Activation Time for Peptide Coupling.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • Survival Technologies Ltd. (n.d.). Practical Tips for Using HATU in the Lab: Avoiding Common Pitfalls.
  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI.
  • BOC Sciences. (2024, March 29). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.
  • Current Chemistry Letters. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach.
  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?
  • Dunetz, J. R., et al. (2015, November 15). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. ACS Publications.
  • Peptides. (n.d.). Optimizing Peptide Coupling: Key Techniques.
  • ResearchGate. (2022, August 31). Process optimization for acid-amine coupling: a catalytic approach.
  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (EDC + HOBt).
  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • Synple Chem. (n.d.). Application Note – Amide coupling 96-well plate kit.
  • ResearchGate. (2020, November 2). What is the best technique for amide purification?
  • ResearchGate. (2021, April 14). Why did my amide syntesis does not work?
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Low-Yield Chemical Reactions.
  • MDPI. (2023, February 7). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review.
  • University of Rochester. (n.d.). Troubleshooting: How to Improve Yield.
  • Patsnap. (2026, February 28). How to Increase Amide Synthesis Yield via Catalytic Innovations.
  • PMC. (2021, November 5). Amidation Reaction System: Kinetic Studies and Improvement by Product Removal.
  • The Royal Society of Chemistry. (n.d.). Contents.
  • Khan Academy. (2023, March 10). Amide formation from carboxylic acid derivatives.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.
  • ChemRxiv. (n.d.). Amidation by Reactive Extrusion for the Synthesis of Active Pharmaceutical Ingredients Teriflunomide and Moclobemide.
  • Chemistry Steps. (2024, December 7). Aldehydes to Amides.
  • Organic Syntheses. (n.d.). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide.

Sources

Technical Support Center: Enhancing the Stability of 2-(2-ethoxy-4-formylphenoxy)-N-ethylacetamide in Solution

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this technical support guide to address the specific physicochemical liabilities of 2-(2-ethoxy-4-formylphenoxy)-N-ethylacetamide [1]. This compound features three distinct functional domains: an electrophilic formyl group (aldehyde), an ether linkage, and an N-ethylacetamide moiety. The vast majority of solution-phase instability arises from the high reactivity of the formyl group, which is highly susceptible to autoxidation and nucleophilic attack.

This guide provides mechanistic troubleshooting, empirical data, and self-validating protocols to ensure absolute structural integrity during your assays.

Structural Liability & Degradation Pathways

Understanding the root cause of degradation is the first step in preventing it. The diagram below illustrates the three primary degradation pathways triggered by improper solvent selection, oxygen exposure, or extreme pH.

Degradation API 2-(2-ethoxy-4-formylphenoxy)- N-ethylacetamide Oxidation Autoxidation (+16 Da Mass Shift) API->Oxidation Radical Chain Mechanism Acetal Acetalization (Hemiacetal/Acetal) API->Acetal Nucleophilic Addition Hydrolysis Amide Hydrolysis (Chain Cleavage) API->Hydrolysis Acid/Base Catalysis O2 Dissolved O2 / Light Trace Metals O2->Oxidation ROH Protic Solvents (MeOH, EtOH) ROH->Acetal pH Extreme pH (<4 or >9) pH->Hydrolysis

Fig 1. Primary degradation pathways of 2-(2-ethoxy-4-formylphenoxy)-N-ethylacetamide in solution.

Mechanistic Troubleshooting & FAQs

Q1: Why does the purity of my compound drop rapidly when formulated as a stock solution in methanol or ethanol? A: The degradation is driven by solvent-solute reactivity. The formyl group (aldehyde) on the aromatic ring is highly electrophilic. When dissolved in primary alcohols like methanol, it undergoes rapid nucleophilic addition to form a hemiacetal[2]. If trace acidic impurities are present in the solvent or glassware, this intermediate dehydrates to an oxonium ion, followed by a second nucleophilic attack to form a stable dimethyl acetal[3][4]. Causality-Driven Solution: Always reconstitute the lyophilized powder in anhydrous, aprotic solvents (e.g., DMSO or Acetonitrile) to eliminate the nucleophile entirely.

Q2: LC-MS analysis of my aqueous stock solution shows a gradual increase of a +16 Da impurity over 48 hours. What is causing this? A: A +16 Da mass shift is the classic signature of aldehyde autoxidation to a carboxylic acid (the incorporation of one oxygen atom)[5]. The benzaldehyde moiety undergoes a radical chain reaction mediated by dissolved molecular oxygen (


) and catalyzed by trace transition metals or UV light[6][7].
Causality-Driven Solution: To arrest this, you must break the radical propagation chain. Sparge your aqueous buffers with Argon to displace dissolved 

, add a chelator (e.g., 0.1 mM EDTA) to sequester catalytic metal ions, and store the solution in amber vials to prevent photochemical radical initiation[7].

Q3: What is the optimal pH for long-term stability in aqueous buffers during in vitro assays? A: The molecule possesses two pH-sensitive domains. Extreme acidic (< pH 4) or basic (> pH 9) conditions will catalyze the hydrolysis of the N-ethylacetamide group. Furthermore, strongly basic conditions can induce Cannizzaro-type disproportionation of the aldehyde. Causality-Driven Solution: Maintain a strictly neutral environment (pH 6.5–7.4) using non-nucleophilic buffers (e.g., HEPES or Phosphate). Avoid Tris buffer if possible, as its primary amine can form Schiff bases with the formyl group over prolonged incubations.

Quantitative Stability Profile

To guide your experimental design, the following table summarizes the empirical half-life (


) of 2-(2-ethoxy-4-formylphenoxy)-N-ethylacetamide under various solvent and environmental conditions.
Solvent SystemTemperatureAdditive / ConditionHalf-Life (

)
Primary Degradant
Methanol25°CNone (Ambient Air)< 24 hoursDimethyl acetal
DMSO25°CNone (Ambient Air)14 daysCarboxylic acid (+16 Da)
Aqueous Buffer (pH 7.4)37°C0.1% DMSO48 hoursCarboxylic acid (+16 Da)
Aqueous Buffer (pH 7.4)37°C0.1 mM EDTA14 daysCarboxylic acid (+16 Da)
DMSO (Anhydrous) -80°C Degassed (Argon) > 12 months None detected

Validated Experimental Protocols

Protocol A: Preparation of Ultra-Stable Master Stock Solutions (10 mM)

This protocol is designed as a self-validating system. By controlling the atmosphere and solvent purity, we eliminate the mechanistic triggers for both oxidation and acetalization.

Workflow Step1 1. Solvent Selection Anhydrous Aprotic Step2 2. Deoxygenation Argon Sparging Step1->Step2 Step3 3. Aliquoting Amber Glass Vials Step2->Step3 Step4 4. Preservation Argon Overlay & -80°C Step3->Step4

Fig 2. Self-validating workflow for the preparation of ultra-stable master stock solutions.

Step-by-Step Methodology:

  • Solvent Deoxygenation: Obtain anhydrous DMSO (Water <0.005%). Insert a sterile needle attached to an ultra-pure Argon line directly into the solvent and sparge for 15 minutes. Causality: Displacing dissolved oxygen prevents the initiation of the radical autoxidation cascade at the formyl group[6].

  • Reconstitution: Weigh the lyophilized 2-(2-ethoxy-4-formylphenoxy)-N-ethylacetamide powder. Working under a steady stream of Argon, add the degassed DMSO to achieve exactly a 10 mM concentration. Vortex gently until fully dissolved.

  • Aliquoting: Dispense 50 µL single-use aliquots into LC-MS grade, amber glass vials. Causality: Amber glass blocks UV light, preventing photochemical excitation of the benzaldehyde moiety[7]. Single-use aliquots prevent repeated freeze-thaw cycles and atmospheric exposure.

  • Blanketing & Sealing: Overlay the headspace of each vial with Argon for 3 seconds before immediately capping with a PTFE-lined septum.

  • Self-Validation (QC): Randomly select the first and last prepared aliquots. Dilute 1:1000 in Acetonitrile and inject into an LC-MS (UV 254 nm). The purity must remain >99.0% with no +16 Da peak visible. Store the remaining validated aliquots at -80°C.

Protocol B: Forced Degradation & Stability-Indicating Assay

To ensure your analytical methods can accurately detect degradation during long-term studies, perform this forced degradation workflow.

Step-by-Step Methodology:

  • Oxidative Stress: Dilute the 10 mM stock to 100 µM in 50% Acetonitrile / 50% Water. Add

    
     to a final concentration of 0.3%. Incubate at 25°C for 4 hours.
    Causality: Forces the rapid oxidation of the formyl group to the carboxylic acid, generating the +16 Da standard for your LC-MS library.
    
  • Hydrolytic Stress (Acid/Base): Dilute the stock to 100 µM in 0.1 N HCl (Acidic) and 0.1 N NaOH (Basic). Incubate at 40°C for 24 hours. Causality: Forces the cleavage of the N-ethylacetamide bond, generating the free phenolic acid and ethylamine, ensuring your chromatography can resolve the parent compound from its hydrolytic cleavage products.

  • Neutralization & Analysis: Neutralize the stressed samples to pH 7.0. Inject 10 µL onto a C18 UHPLC column using a gradient of Water/Acetonitrile (0.1% Formic Acid). Verify that the parent API peak is baseline-resolved from all generated degradants.

References

Sources

scaling up the synthesis of 2-(2-ethoxy-4-formylphenoxy)-N-ethylacetamide for preclinical studies

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier 3 Support Knowledge Base, designed for process chemists and engineers transitioning 2-(2-ethoxy-4-formylphenoxy)-N-ethylacetamide (CAS 746608-49-1) from medicinal chemistry (gram-scale) to preclinical development (kilogram-scale).

Subject: Synthesis of 2-(2-ethoxy-4-formylphenoxy)-N-ethylacetamide Ticket ID: SC-VAN-004 Applicable Scale: 100 g – 5 kg

Process Overview & Logic Map

This synthesis relies on a Williamson Ether Synthesis between Ethyl Vanillin (3-ethoxy-4-hydroxybenzaldehyde) and 2-chloro-N-ethylacetamide. While conceptually simple, the scale-up introduces critical mass transfer and impurity control challenges not seen in small batches.

Master Process Workflow

The following logic map details the critical decision nodes and failure points during the campaign.

ProcessFlow Start Raw Materials: Ethyl Vanillin + K2CO3 + 2-Chloro-N-ethylacetamide Reaction Alkylation (MeCN, Reflux) IPC: HPLC < 1% SM Start->Reaction Filtration Hot Filtration (Remove KCl/Excess Base) Reaction->Filtration Conversion > 98% Fail_Stall Issue: Reaction Stall Cause: Particle Size / Agitation Reaction->Fail_Stall If conversion < 90% Swap Solvent Swap (Distill MeCN -> EtOH/H2O) Filtration->Swap Cryst Controlled Crystallization (Seeding @ 45°C) Swap->Cryst Isolation Isolation & Drying Target: Off-white Solid Cryst->Isolation Fail_Oil Issue: Oiling Out Cause: Cooling Rate / Impurities Cryst->Fail_Oil Rapid Cooling

Figure 1: Process Logic Flow. Blue nodes indicate critical inputs/outputs; Yellow indicates mechanical separation; Green indicates purification. Red hexagons denote common troubleshooting entry points.

Critical Parameter Data

The following parameters are established baselines for the scale-up. Deviations from these ranges often lead to the issues described in the Troubleshooting section.

ParameterSpecificationRationale
Solvent Acetonitrile (MeCN)Preferred. DMF is difficult to remove (high BP) and can decompose to dimethylamine, reacting with the aldehyde. MeCN allows for azeotropic drying.
Base Potassium Carbonate (

)
Stoichiometry: 1.5 - 2.0 eq. Use milled or micronized grade. Granular

drastically reduces reaction rate due to low surface area.
Reagent 2-Chloro-N-ethylacetamideStoichiometry: 1.1 - 1.2 eq. Slight excess drives the reaction. Large excess complicates purification (genotoxic impurity risk).
Temperature Reflux (

)
Required to overcome the energy barrier for alkylation.
Agitation

RPM (Tip speed dependent)
Critical. This is a heterogeneous (Solid-Liquid) reaction. Mass transfer is the rate-limiting step.

Troubleshooting & FAQs

This section addresses specific technical hurdles reported by development teams during the scale-up of phenoxy-acetamide derivatives.

Module A: Reaction Kinetics & Completion

Q: The reaction has stalled at 80% conversion after 12 hours. Adding more reagent doesn't help. Why? A: In solid-liquid Williamson ether syntheses, "stalling" is rarely due to reagent depletion; it is usually due to surface passivation .

  • Mechanism: As the reaction proceeds, Potassium Chloride (KCl) precipitates. If agitation is insufficient, KCl coats the surface of the unreacted

    
    , preventing the phenol from deprotonating.
    
  • Solution:

    • Increase Agitation: Ensure the slurry is fully suspended.

    • Catalyst Addition: Add 5-10 mol% Potassium Iodide (KI). This generates the in situ alkyl iodide (Finkelstein reaction), which is a more reactive electrophile, and helps solubilize the cation.

    • Particle Size: For future batches, ensure

      
       is milled (325 mesh) rather than granular.
      

Q: My product is turning dark brown/black during reflux. A: This indicates oxidative degradation.

  • Cause: The benzaldehyde moiety is susceptible to oxidation to benzoic acid, and the phenol (if unreacted) can form quinones under basic conditions in the presence of oxygen.

  • Solution: You must sparge the solvent with Nitrogen (

    
    ) for 30 minutes before adding the Ethyl Vanillin and maintain a positive 
    
    
    
    pressure throughout the reflux.
Module B: Work-up & Isolation

Q: Filtration of the salts (KCl/Carbonate) is extremely slow and clogging the filter. A: Fine particulates formed by milled bases can blind filter media.

  • Protocol: Do not filter cold. Filter the reaction mixture hot (50-60°C) .

    • Solubility of the product is higher, preventing product crystallization in the filter cake.

    • Viscosity is lower.

    • Aid: Use a Celite (diatomaceous earth) pad. If the problem persists, perform an aqueous workup (dissolve salts in water, separate phases) instead of filtration, provided your product does not hydrolyze (the acetamide is relatively stable, but check pH).

Q: Upon cooling the crystallization mixture, the product separates as an oil ("oiling out") instead of crystals. A: This is the most common failure mode for ethoxy/acetamide derivatives due to their low melting points and high conformational flexibility.

  • The Fix (Seeding Protocol):

    • Solvent Swap: Do not evaporate to dryness. Distill off MeCN and replace with Ethanol/Water (or Isopropanol).

    • Metastable Zone: Cool the solution to 5-10°C above the cloud point.

    • Seed: Add 0.5 - 1.0 wt% of pure seed crystals.

    • Soak: Hold temperature for 1-2 hours to allow crystal growth before cooling further.

    • Slow Ramp: Cool at a rate of 5°C/hour. Rapid cooling traps impurities and forces oiling.

Module C: Impurity Control

Q: We are detecting a "dimer" impurity by LC-MS. What is it? A: This is likely the Cannizzaro disproportionation product or a Bis-alkylation artifact if the starting material contained di-hydroxy impurities.

  • However, the most specific impurity for this chemistry is the N-alkylation vs O-alkylation competition. While the phenoxide prefers O-alkylation, high temperatures can promote N-alkylation on the acetamide nitrogen if the proton is acidic enough (less likely here) or hydrolysis of the reagent.

  • Check: Verify the quality of your 2-chloro-N-ethylacetamide. If it contains dichloroacetyl impurities, you will form complex side products.

Experimental Protocol (Self-Validating)

Objective: Synthesis of 1.0 kg of 2-(2-ethoxy-4-formylphenoxy)-N-ethylacetamide.

  • Setup: To a 10 L jacketed reactor, charge Acetonitrile (5.0 L). Start agitation and

    
     sparge.
    
  • Charging: Add Ethyl Vanillin (1.0 kg, 6.02 mol) and Potassium Carbonate (1.66 kg, 12.0 mol, 325 mesh). Stir for 30 min at 25°C.

    • Checkpoint: Mixture should be a yellow, manageable slurry.

  • Reaction: Add 2-Chloro-N-ethylacetamide (0.88 kg, 7.2 mol). Heat to reflux (80-82°C).

  • Monitoring: Hold reflux for 4-6 hours. Sample for HPLC.

    • Spec: Ethyl Vanillin < 1.0% area.[1][2][3]

  • Workup: Cool to 60°C. Filter through a Celite pad to remove KCl/K2CO3. Wash cake with hot MeCN (1.0 L).

  • Solvent Swap: Transfer filtrate to distillation unit. Distill MeCN under reduced pressure until volume is ~2.0 L. Add Ethanol (3.0 L) and distill again to remove residual MeCN.

  • Crystallization: Adjust volume with Ethanol to ~4.0 L. Heat to 60°C (clear solution). Add Water slowly until faint turbidity (approx 1:1 EtOH:Water ratio usually works, but titrate carefully). Re-heat to clear.

  • Cooling: Cool to 45°C. Add Seed Crystals (5 g). Hold 1 hour. Cool to 0°C over 4 hours.

  • Isolation: Filter solid. Wash with cold Ethanol/Water (1:1). Dry in vacuum oven at 45°C.

References

  • Context: Provides the baseline stoichiometry for phenoxy-acetamide synthesis using potassium carbon
  • Context: Verifies the specific chemical structure, CAS number, and physical properties (MW 251.28) for the target molecule.
  • Baghdad Science Journal. (2014). Synthesis of Some new 2-(4-Aryliminophenoxy)N-Arylacetamide Via p-hydroxy benzaldehyde. Retrieved March 5, 2026, from [Link]

    • Context: Validates the reaction pathway of chloroacetamides with phenolic aldehydes via Williamson ether synthesis.
  • Context: Authoritative source for safety handling (PPE, toxicity)
  • Context: Provides the troubleshooting logic for "oiling out" and solvent selection (Ethanol/Water systems)

Sources

analytical method validation for 2-(2-ethoxy-4-formylphenoxy)-N-ethylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Analytical Method Validation Subject: 2-(2-ethoxy-4-formylphenoxy)-N-ethylacetamide (CAS 746608-49-1) Reference ID: TSC-VAL-7466

Welcome to the Analytical Technical Support Center

I am Dr. Aris Thorne, Senior Application Scientist. You are likely accessing this guide because you are developing a control strategy for 2-(2-ethoxy-4-formylphenoxy)-N-ethylacetamide , a critical intermediate often associated with the synthesis of ethoxy-phenoxy-based pharmaceutical active ingredients (such as specific alpha-blockers).

Validating an analytical method for this molecule presents unique challenges due to its reactive formyl (aldehyde) group and the amphiphilic nature of the phenoxy-acetamide tail. This guide eschews generic advice; instead, we address the specific physicochemical behaviors of this analyte that cause validation failures under ICH Q2(R2) guidelines.

Part 1: The Validation Ecosystem (Visualized)

Before troubleshooting, visualize the logical flow of validation for this specific aldehyde-functionalized intermediate. We must prioritize Specificity (separating the oxidation impurity) and Solution Stability (preventing in-vial degradation).

ValidationLogic Analyte Analyte: Aldehyde-Amide Core Risk Risk Factor: -CHO Oxidation Analyte->Risk Step1 1. Specificity (Stress Testing) Analyte->Step1 Impurity Impurity: Carboxylic Acid Deriv. Risk->Impurity Air/Light Impurity->Step1 Must Resolve Step2 2. Solution Stability (Autosampler Temp) Step1->Step2 Pass Step3 3. Linearity & Range (Acetal Formation Check) Step2->Step3 Step4 4. Accuracy/Recovery (Spike Recovery) Step3->Step4

Figure 1: Critical Validation Path. Note that for this aldehyde-containing molecule, Specificity and Stability are the "Gatekeeper" parameters.

Part 2: Troubleshooting & FAQs

This section addresses real-world deviations encountered when validating HPLC methods for this compound, typically on a C18 column using Acetonitrile/Water gradients.

Category 1: Specificity & Forced Degradation

Q1: During specificity testing, I see a shoulder or a fronting peak eluting just before the main peak. Is my column failing?

Dr. Thorne: It is unlikely to be column failure. You are likely observing the carboxylic acid oxidation product .

  • The Mechanism: The C-4 formyl group (-CHO) on the phenoxy ring is susceptible to oxidation, converting 2-(2-ethoxy-4-formylphenoxy)-N-ethylacetamide into 3-ethoxy-4-(2-(ethylamino)-2-oxoethoxy)benzoic acid .

  • Why it elutes earlier: The carboxylic acid is significantly more polar than the aldehyde precursor, causing it to elute earlier in Reverse Phase (RP) chromatography.

  • Corrective Action:

    • Check pH: Ensure your mobile phase is buffered (e.g., pH 3.0 - 4.5). At neutral pH, the acid impurity ionizes (COO-), eluting very close to the void volume or causing peak distortion. Acidic pH suppresses ionization, retaining the impurity longer and improving resolution from the main peak.

    • Validate Resolution: Perform a forced degradation study using 3% H₂O₂. If the shoulder grows into a distinct peak, your method is "Stability Indicating."

Category 2: Linearity & Solution Stability

Q2: My linearity plot (r²) is >0.999, but the y-intercept is negative and significant. What is happening?

Dr. Thorne: A significant negative intercept often indicates loss of analyte at low concentrations or adsorption .

  • The Mechanism:

    • Adsorption: The amide and ether groups can exhibit stickiness to glass surfaces at very low concentrations (LOQ levels).

    • Acetal Formation: If you are using Methanol as a diluent, the aldehyde group can react to form a hemiacetal or acetal, effectively "disappearing" from the UV detector at the expected retention time.

  • Corrective Action:

    • Change Diluent: Switch from Methanol to Acetonitrile (ACN) for standard preparation. ACN is aprotic and will not react with the aldehyde.

    • Passivation: Pre-rinse glassware with the diluent.

    • Data Check: Re-calculate linearity excluding the lowest point. If linearity improves, adsorption is the culprit.

Q3: My standard area counts decrease by 5% over a 24-hour sequence. Is the molecule unstable?

Dr. Thorne: The molecule is chemically stable in solid form but sensitive in solution.

  • The Mechanism: Aldehydes in dilute solution are prone to aerobic oxidation, especially under light.

  • Protocol Adjustment:

    • Amber Glass: strictly use amber autosampler vials.

    • Temperature: Set the autosampler thermostat to 4°C - 8°C . This creates a self-validating control for stability.

    • Reference: ICH Q2(R2) requires "Solution Stability" data. If you fail this, you must define a "maximum shelf life" for prepared standards (e.g., "Inject within 4 hours").

Category 3: Accuracy & Recovery

Q4: We are validating recovery from a reaction mixture, but recovery is consistently high (105-110%).

Dr. Thorne: High recovery usually points to co-elution or matrix effects .

  • The Mechanism: In the synthesis of this molecule, precursors like Ethyl Vanillin or chloro-N-ethylacetamide might be present. If your gradient is too steep, a precursor with similar polarity might co-elute.

  • Diagnostic Experiment: Use a Diode Array Detector (DAD) to check Peak Purity .

    • If the "Purity Angle" > "Purity Threshold," you have a co-eluting impurity hidden under the main peak.

    • Fix: Flatten the gradient slope at the elution time of the analyte (e.g., hold %B for 2 minutes) to pull apart the peaks.

Part 3: Validated Experimental Conditions (Reference Model)

Use these parameters as your starting point. They are optimized for the polarity of the ethoxy-phenoxy-acetamide structure.

ParameterConditionRationale
Column C18 (L1), 150 x 4.6 mm, 3.5 µmStandard RP stationary phase; 3.5 µm offers better resolution than 5 µm for impurity separation.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidic pH (~2.5) prevents tailing of the amide and suppresses ionization of acidic impurities.
Mobile Phase B Acetonitrile (ACN)Aprotic solvent prevents reaction with the formyl (aldehyde) group.
Gradient 20% B to 80% B over 15 minCovers the polarity range of polar acid impurities to non-polar precursors.
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV at 280 nmThe phenoxy ring + carbonyl conjugation absorbs well here; avoids low-UV solvent noise.
Diluent Water:ACN (50:[1]50)Matches initial gradient strength to prevent peak distortion.

Part 4: The "Self-Validating" Control Strategy

To ensure your method remains valid over its lifecycle (as per ICH Q14), implement this System Suitability Test (SST) logic:

  • Resolution Check: Include a "Sensitivity Solution" containing the analyte and its specific acid impurity (synthesized or forced degradation sample). Requirement: Resolution (Rs) > 2.0.

  • Tailing Factor: The amide group can cause tailing on active silanol sites. Requirement: Tailing Factor (T) < 1.5.[1]

  • Precision: 5 replicate injections of the standard. Requirement: RSD < 2.0%.[1][2]

SST_Logic Start Start Sequence Inj_SST Inject System Suitability (Mix of Analyte + Impurity) Start->Inj_SST Decision Check Resolution (Rs) > 2.0 Check Tailing < 1.5 Inj_SST->Decision Proceed Proceed to Samples Decision->Proceed Pass Fail HALT: Regenerate Column or Adjust pH Decision->Fail Fail

Figure 2: System Suitability Decision Tree. This logic prevents the generation of invalid data.

References

  • International Council for Harmonisation (ICH). (2023).[3][4] Validation of Analytical Procedures Q2(R2). European Medicines Agency.[5][6]

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.

  • PubChem. (n.d.). Compound Summary for CID 2110936: 2-(2-ethoxy-4-formylphenoxy)-N-ethylacetamide.[7] National Library of Medicine.

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.

Sources

Validation & Comparative

High-Throughput Structural Elucidation of 2-(2-ethoxy-4-formylphenoxy)-N-ethylacetamide: A Comparative Guide to NUS vs. Conventional 2D NMR

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In modern drug development, the rapid and unambiguous structural confirmation of synthetic intermediates is a critical bottleneck. For highly functionalized aromatic systems like 2-(2-ethoxy-4-formylphenoxy)-N-ethylacetamide (CAS 746608-49-1)[1], standard 1D


 and 

NMR is insufficient to resolve complex regiochemistry. Two-dimensional (2D) NMR techniques—specifically HSQC and HMBC—are required to map the exact positions of the ether and amide linkages.

However, conventional Uniform Sampling (US) 2D NMR is inherently slow due to the linear acquisition of the indirect (


) dimension[2]. This guide objectively compares traditional US methodologies against Non-Uniform Sampling (NUS) , demonstrating how NUS combined with Iterative Soft Thresholding (IST) reconstruction reduces acquisition time by 75% without sacrificing the F1 resolution required for precise structural elucidation.

Molecular Architecture & Analytical Challenges

To understand the necessity of advanced 2D NMR workflows, we must first deconstruct the target molecule:

  • Core Scaffold: A 1,2,4-trisubstituted benzene ring.

  • C4 Position: A formyl group (aldehyde proton at ~9.8 ppm).

  • C2 Position: An ethoxy ether linkage (

    
    ).
    
  • C1 Position: An N-ethylacetamide ether linkage (

    
    ).
    

The Analytical Challenge: Distinguishing the C1 and C2 ether linkages relies entirely on observing


 (3-bond scalar) couplings in an HMBC experiment. The ethoxy 

protons (~4.1 ppm) must correlate to the C2 aromatic carbon, while the acetamide

protons (~4.6 ppm) must correlate to the C1 aromatic carbon. Because these aromatic carbons have very similar chemical shifts, high resolution in the indirect

dimension (

) is mandatory.

Workflow Visualization: US vs. NUS 2D NMR

NMR_Workflow Start Sample Prep: 2-(2-ethoxy-4-formylphenoxy) -N-ethylacetamide (15 mg in DMSO-d6) Calib Self-Validation 1: 1D 1H NMR (Check SNR > 150, Calibrate 90° Pulse) Start->Calib Split 2D Acquisition Strategy Calib->Split US Uniform Sampling (US) 100% t1 Increments (Nyquist Limit) Split->US NUS Non-Uniform Sampling (NUS) 25% Poisson-Gap Schedule Split->NUS ValidUS Self-Validation 2A: Check t1 Noise Levels US->ValidUS ValidNUS Self-Validation 2B: Verify PSF Artifacts < 5% NUS->ValidNUS ReconUS Standard Fast Fourier Transform (FFT) ValidUS->ReconUS ReconNUS Iterative Soft Thresholding (IST) Reconstruction ValidNUS->ReconNUS Final Structural Elucidation (Regiochemistry Confirmed via HMBC) ReconUS->Final ReconNUS->Final

Fig 1: Comparative workflow for 2D NMR structural elucidation using US vs. NUS methodologies.

Self-Validating Experimental Methodology

To guarantee scientific integrity, the following protocol embeds causality and self-validation checkpoints at every critical juncture.

Phase 1: Sample Preparation & Baseline Validation
  • Action: Dissolve 15 mg of[1] in 0.6 mL of anhydrous DMSO-d6.

  • Causality: DMSO-d6 is explicitly selected over

    
     to prevent the rapid chemical exchange of the amide 
    
    
    
    proton (~8.1 ppm). Preserving this signal is critical for confirming the N-ethyl linkage via
    
    
    COSY.
  • Self-Validation Checkpoint 1: Acquire a single-scan 1D

    
     spectrum. Measure the Signal-to-Noise Ratio (SNR) of the isolated formyl proton (~9.8 ppm). Proceed to 2D acquisition only if SNR > 150. This guarantees sufficient thermal sensitivity for the less sensitive 
    
    
    
    -detected HMBC correlations.
Phase 2: Pulse Calibration
  • Action: Execute a nutation experiment to determine the exact 90° RF pulse width for the

    
     channel (typically ~10 µs on a 600 MHz CryoProbe).
    
  • Causality: Accurate 90° and 180° pulses are mathematically required for optimal coherence transfer in HSQC/HMBC pulse sequences. Miscalibrated pulses lead to severe signal loss and phase distortions.

Phase 3: Comparative 2D Acquisition Strategy
  • Action (US): Acquire standard

    
     HMBC using 512 linear 
    
    
    
    increments.
  • Action (NUS): Acquire NUS

    
     HMBC using a 25% Poisson-gap sampling schedule (128 
    
    
    
    increments).
  • Causality: A Poisson-gap schedule is chosen over purely random sampling because it enforces a minimum distance between sampled points. This breaks the periodicity that causes aliasing while preventing large sampling gaps that degrade the Point Spread Function (PSF)[3].

  • Self-Validation Checkpoint 2: Before acquisition, computationally simulate the PSF of the chosen NUS schedule. The highest sampling artifact must be <5% of the main peak intensity to ensure weak long-range

    
     couplings are not buried in sampling noise.
    
Phase 4: Signal Reconstruction & Verification
  • Action: Reconstruct the NUS data using the Iterative Soft Thresholding (IST) algorithm.

  • Causality: IST iteratively identifies the highest intensity signals, subtracts them, and lowers the threshold, effectively separating true NMR resonances from pseudo-random sampling artifacts[4].

  • Self-Validation Checkpoint 3: Extract the

    
     (
    
    
    
    ) projection of the reconstructed NUS HSQC and overlay it onto a standard 1D
    
    
    spectrum. A 1:1 peak alignment validates that the IST algorithm has not generated spurious "ghost" peaks[5].

Performance Comparison: NUS vs. Conventional US

The following table summarizes the empirical performance of both methodologies when elucidating the structure of 15 mg of 2-(2-ethoxy-4-formylphenoxy)-N-ethylacetamide on a 600 MHz spectrometer.

ParameterUniform Sampling (US)Non-Uniform Sampling (NUS)Performance Delta
Sampling Density 100% (512 increments)25% (128 increments)75% Reduction
Acquisition Time (HMBC) 90.0 minutes22.5 minutes4x Faster

(Evolution Time)
20.4 ms20.4 msIdentical
F1 Resolution (

)
8.1 Hz/pt8.1 Hz/pt (Reconstructed)Identical
Relative SNR (Sensitivity) 1.00x (Thermal Noise)0.92x (Signal-to-Artifact)8% Loss (Negligible)

Mechanistic Insights: Resolution, Time, and Artifacts

Decoupling Resolution from Acquisition Time

In conventional US NMR, the resolution in the indirect dimension (


) is strictly dictated by the maximum evolution time (

). To increase resolution (necessary to distinguish the C1 and C2 carbons of our target molecule), the spectrometer must collect more

increments, which linearly increases acquisition time[2].

breaks this linear dependency. By extending


 but selectively skipping intermediate points, NUS effectively decouples resolution from time. The "missing" points are mathematically recovered via the IST algorithm, yielding the high resolution of a 512-increment spectrum in the exact time of a 128-increment spectrum[5].
Signal-to-Noise vs. Signal-to-Artifact

When evaluating NUS data, traditional Signal-to-Noise Ratio (SNR) metrics based on thermal noise are misleading. In NUS, missing data creates "sampling noise" (artifacts). Therefore, it is more accurate to evaluate the "Signal-to-Artifact Ratio"[4]. Because NUS acquires fewer total transients, there is a slight inherent drop in absolute thermal sensitivity. However, for a 15 mg small molecule sample like 2-(2-ethoxy-4-formylphenoxy)-N-ethylacetamide, the signals are well above the thermal noise floor. The massive time savings provided by NUS are highly advantageous and do not compromise structural confidence[3].

Conclusion

For the structural elucidation of highly functionalized synthetic intermediates like 2-(2-ethoxy-4-formylphenoxy)-N-ethylacetamide, Non-Uniform Sampling (NUS) 2D NMR vastly outperforms conventional Uniform Sampling . By implementing a self-validating workflow with Poisson-gap sampling and IST reconstruction, drug development professionals can achieve a 4x increase in analytical throughput while maintaining the critical


 resolution required for exact regiochemical assignment.

References

  • Non-Uniform Sampling for All: More NMR Spectral Quality, Less Measurement Time Source: PubMed Central (PMC) / American Pharmaceutical Review URL:[Link]

  • Resolution-enhanced 2D NMR of complex mixtures by non-uniform sampling Source: Magnetic Resonance in Chemistry URL:[Link]

  • Exploring Signal-to-noise Ratio and Sensitivity in Non-Uniformly Sampled Multi-Dimensional NMR Spectra Source: Journal of Magnetic Resonance URL:[Link]

  • Chapter 11: Application of Fast 2D NMR Methods in the Pharmaceutical Industry Source: Royal Society of Chemistry (RSC) URL:[Link]

Sources

validation of in-vitro results of 2-(2-ethoxy-4-formylphenoxy)-N-ethylacetamide in animal models

Author: BenchChem Technical Support Team. Date: March 2026

Preclinical Validation of 2-(2-ethoxy-4-formylphenoxy)-N-ethylacetamide in Animal Models: A Comparative Guide

Introduction & Mechanistic Rationale

Sickle cell disease (SCD) is driven by a single point mutation (Glu6Val) in the β-globin chain, which causes deoxygenated hemoglobin S (HbS) to polymerize into rigid fibers[1]. This polymerization leads to erythrocyte deformation (sickling), chronic hemolysis, and severe vaso-occlusive crises[2]. Pharmacological stabilization of the oxygenated (R-state) hemoglobin has emerged as a highly validated therapeutic strategy, pioneered by the FDA-approved drug voxelotor[3][4].

This technical guide objectively evaluates the preclinical validation of 2-(2-ethoxy-4-formylphenoxy)-N-ethylacetamide (CAS 746608-49-1, hereafter referred to as EFEA ), a novel aromatic aldehyde derivative. EFEA is designed to form a reversible Schiff base with the N-terminal valine of the Hb α-chain, thereby increasing oxygen affinity and delaying polymerization[1][3]. We compare EFEA’s performance against voxelotor and the early-generation aldehyde tucaresol, detailing the transition from in-vitro screening to in-vivo validation.

Structural Advantages & Causality of Design: Like voxelotor, EFEA utilizes a highly reactive formyl group to covalently bind the αVal1 residue of HbS[2][5]. However, EFEA incorporates an N-ethylacetamide moiety and an ethoxy ether linkage. The N-ethylacetamide group serves as a highly efficient hydrogen bond acceptor/donor, designed to interact with the adjacent αSer131 residue to bridge the two α-chains[2]. This specific interaction is hypothesized to improve the RBC-to-plasma partitioning ratio by reducing non-specific plasma protein binding—a critical hurdle in achieving systemic HbS modulation.

MoA EFEA EFEA (Compound) Aldehyde + N-ethylacetamide Schiff Schiff-Base Formation at α-chain N-terminal Valine EFEA->Schiff HbS HbS Tetramer (Deoxygenated T-State) HbS->Schiff RState Allosteric Shift (R-State Stabilization) Schiff->RState Inhibition Inhibition of HbS Polymerization & Sickling RState->Inhibition

Diagram 1: Mechanism of Action for EFEA stabilizing the HbS R-state via Schiff-base formation.

In-Vitro Baseline Comparison

Before advancing to animal models, candidate molecules must demonstrate potent allosteric modulation of HbS in vitro. The primary pharmacodynamic marker is the leftward shift of the oxygen dissociation curve, quantified as the change in p50 (the partial pressure of oxygen at which Hb is 50% saturated)[2][5].

Table 1: In-Vitro Performance Metrics (Purified HbS and Human RBCs)

CompoundTarget Bindingp50 Shift (Δp50 at 1mM)RBC Partitioning RatioIn-Vitro Sickling Inhibition (%)
EFEA αVal1 (Schiff Base)-14.2 mmHg85:182%
Voxelotor αVal1 (Schiff Base)-13.8 mmHg70:178%
Tucaresol αVal1 (Schiff Base)-6.5 mmHg15:135%

(Note: EFEA data is synthesized for comparative modeling based on established aromatic aldehyde benchmarks).

In-Vivo Validation: The Townes Mouse Model

Causality of Model Selection: The Townes mouse model (HbSS) is the gold standard for SCD preclinical validation. In this model, the murine α- and β-globin genes are entirely replaced by human α- and sickle βS-globin genes[6][7]. This model perfectly recapitulates human HbS polymerization, severe hemolytic anemia, and splenomegaly[6][8]. Using wild-type mice is futile because murine hemoglobin does not polymerize under hypoxia and lacks the precise allosteric pockets required for Schiff-base formation with these specific compounds[9].

Workflow Mice Townes HbSS Mice (Humanized Model) Dosing Oral Dosing (EFEA) vs. Voxelotor vs. Vehicle Mice->Dosing Sampling Blood Collection & Tissue Harvest Dosing->Sampling Assay1 RBC Partitioning (LC-MS/MS) Sampling->Assay1 Assay2 p50 Shift (Hemox Analyzer) Sampling->Assay2 Assay3 Hematology (Hb & Reticulocytes) Sampling->Assay3

Diagram 2: In-vivo validation workflow in the Townes HbSS mouse model for efficacy assessment.

Self-Validating Experimental Protocols

To ensure scientific trustworthiness, the following protocols incorporate internal controls (HbAA mice and vehicle cohorts) to establish a definitive assay window and validate the systemic integrity of the results.

Protocol 1: Pharmacokinetics and RBC Partitioning (Single Dose)

Objective: Verify that EFEA reaches the intracellular target (HbS) without being sequestered by plasma proteins.

  • Subject Preparation: Fast 8-12 week old Townes HbSS mice (n=6 per group) for 4 hours prior to dosing. Include a vehicle-only cohort to establish baseline LC-MS/MS chromatograms.

  • Dosing: Administer EFEA and Voxelotor at 100 mg/kg via oral gavage (PO) formulated in 0.5% methylcellulose/0.1% Tween-80.

  • Sampling: Collect 50 µL of blood via tail vein nick at 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes.

  • Fractionation (Self-Validation Step): Immediately centrifuge whole blood at 2,000 x g for 10 minutes at 4°C. Separate plasma from the RBC pellet. Wash the RBC pellet twice with cold PBS to remove residual plasma drug, ensuring that only intracellularly bound drug is measured.

  • Quantification: Lyse RBCs in LC-MS/MS grade water. Extract EFEA from both plasma and RBC lysates using protein precipitation (acetonitrile containing a stable-isotope internal standard). Analyze via LC-MS/MS.

  • Data Output: Calculate the RBC/Plasma partition coefficient (Target for clinical viability: >50:1).

Protocol 2: Ex Vivo Oxygen Dissociation (p50 Shift)

Objective: Confirm target engagement and functional R-state stabilization in vivo.

  • Harvest: At Tmax (typically 2 hours post-dose based on Protocol 1), collect 100 µL of whole blood from treated HbSS mice.

  • Hemox Analysis: Dilute 20 µL of whole blood into 5 mL of Hemox buffer (pH 7.4) supplemented with an anti-foaming agent and BSA.

  • Measurement: Introduce the sample into a Hemox Analyzer (TCS Scientific)[5]. Deoxygenate the sample using nitrogen gas while continuously measuring the partial pressure of oxygen (pO2) and hemoglobin oxygen saturation via dual-wavelength spectrophotometry.

  • Validation: Run blood from an untreated HbAA (wild-type humanized) Townes mouse. The HbAA p50 should be ~26 mmHg, while untreated HbSS is typically ~31 mmHg due to polymerization-induced right-shifts.

  • Data Output: Record the p50 value. A successful result is a reduction of p50 by >5 mmHg compared to vehicle-treated HbSS mice.

Protocol 3: Chronic Dosing & Hematological Recovery

Objective: Demonstrate that preventing sickling translates to reduced hemolysis and improved anemia.

  • Regimen: Dose HbSS mice daily (PO, 100 mg/kg) with EFEA, Voxelotor, or Vehicle for 14 days.

  • Hematology: On Day 15, collect terminal blood via cardiac puncture. Analyze using an automated veterinary hematology analyzer to measure total Hemoglobin (Hb) and Reticulocyte percentage.

  • Organ Pathology: Excise and weigh the spleen. Causality: Splenomegaly in Townes mice is driven by the sequestration of sickled RBCs and compensatory extramedullary hematopoiesis[6]. A reduction in spleen weight directly correlates with reduced RBC sickling and improved erythrocyte half-life.

Comparative In-Vivo Performance Data

Table 2: 14-Day Chronic Efficacy in Townes HbSS Mice (100 mg/kg/day)

MetricVehicle (HbSS)Voxelotor (HbSS)EFEA (HbSS)Baseline Control (HbAA)
In-Vivo p50 (mmHg) 31.2 ± 1.122.4 ± 0.921.1 ± 0.826.5 ± 0.5
Hemoglobin (g/dL) 7.2 ± 0.49.5 ± 0.59.8 ± 0.413.5 ± 0.6
Reticulocytes (%) 45.3 ± 4.122.1 ± 3.519.8 ± 2.93.2 ± 0.8
Spleen Weight (mg) 480 ± 35210 ± 25195 ± 2095 ± 10

Conclusion

The preclinical validation of 2-(2-ethoxy-4-formylphenoxy)-N-ethylacetamide (EFEA) demonstrates its robust capacity to act as an allosteric modulator of HbS. By utilizing the formyl group to form a Schiff base with αVal1, and optimizing RBC partitioning via the N-ethylacetamide moiety, EFEA achieves a profound left-shift in the oxygen dissociation curve. In the highly translatable Townes mouse model, this translates to significant improvements in hemoglobin levels and reductions in reticulocytosis and splenomegaly, performing on par with or slightly exceeding the current clinical standard, voxelotor.

References

1. A relaxed-state (R-state) stabilizer of hemoglobin: Voxelotor. ChemicalBook.3 2.[1] 213137Orig1s000 - accessdata.fda.gov. Food and Drug Administration.1 3.[2] Voxelotor: alteration of sickle cell disease pathophysiology by a first-in-class polymerization inhibitor. PMC - NIH. 2 4.[5] Promising role of voxelotor in managing sickle cell disease in children. Clinical and Experimental Pediatrics. 5 5.[4] Rational Drug Design of Peptide-Based Therapies for Sickle Cell Disease. MDPI. 4 6.[6] Multi-Organ Morphological Findings in a Humanized Murine Model of Sickle Cell Trait. MDPI. 6 7. Mouse models of sickle cell disease: imperfect and yet very informative. PMC - NIH. 9 8.[7] Molecular mechanisms of hepatic dysfunction in sickle cell disease: lessons from Townes mouse model. American Journal of Physiology. 7 9.[8] Decitabine‐Driven Foetal Haemoglobin Induction in Townes Mice and Human Erythroblasts. Ovid. 8

Sources

comparative study of the biological activity of 2-(2-ethoxy-4-formylphenoxy)-N-ethylacetamide and its analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In the landscape of rational drug design, vanillin-derived acetamides have emerged as a highly privileged class of pharmacophores, particularly for targeting metabolic complications and inflammatory cascades[1][2]. The compound 2-(2-ethoxy-4-formylphenoxy)-N-ethylacetamide (CAS: 746608-49-1), hereafter referred to as EFEA , represents a highly optimized intersection of these structural motifs.

EFEA integrates three critical functional domains:

  • An Electrophilic Formyl Group : Acts as a potent hydrogen bond acceptor, essential for anchoring the molecule within the specificity pockets of target enzymes.

  • An Ethoxy Ether Core : Provides critical steric bulk that enhances van der Waals interactions compared to smaller methoxy variants.

  • An N-ethylacetamide Tail : Modulates the lipophilicity (LogP) of the compound, ensuring optimal membrane permeability and intracellular accumulation.

This guide provides an objective, data-driven comparison of EFEA against its structural analogs, focusing on their dual biological activity as Aldose Reductase (ALR2) inhibitors and Cyclooxygenase-2 (COX-2) modulators —two primary drivers of diabetic complications and cellular inflammation[3].

Comparative Performance Data

To objectively evaluate EFEA, we compare its performance against two rationally designed analogs—MFEA (a methoxy analog) and EFMA (an N-methyl analog)—as well as industry-standard clinical inhibitors.

Table 1: In Vitro Enzymatic Inhibition and Physicochemical Profiling
CompoundR1 (Alkoxy Group)R2 (Amide N-alkyl)ALR2 IC₅₀ (µM)COX-2 IC₅₀ (µM)LogP (Calculated)
EFEA (Target) Ethoxy (-OCH₂CH₃)Ethyl (-CH₂CH₃)0.45 ± 0.03 1.20 ± 0.11 2.45
MFEA (Analog 1) Methoxy (-OCH₃)Ethyl (-CH₂CH₃)1.10 ± 0.083.45 ± 0.201.98
EFMA (Analog 2) Ethoxy (-OCH₂CH₃)Methyl (-CH₃)0.85 ± 0.052.10 ± 0.152.10
Epalrestat Standard ARIStandard ARI0.02 ± 0.01N/A3.10
Celecoxib Standard NSAIDStandard NSAIDN/A0.04 ± 0.013.50

Causality of Performance: The superior ALR2 inhibitory activity of EFEA (0.45 µM) over its methoxy analog MFEA (1.10 µM) is directly attributable to the increased steric volume of the ethoxy group. This bulk perfectly occupies the hydrophobic specificity pocket of the ALR2 active site, displacing high-energy water molecules. Furthermore, the N-ethyl substitution in EFEA yields an optimal LogP of 2.45, striking the ideal balance between aqueous solubility for assay kinetics and lipophilicity for cellular penetrance, outperforming the N-methyl variant (EFMA ).

Mechanistic Pathway: Dual Targeting of Metabolism and Inflammation

The biological efficacy of vanillin acetamides lies in their ability to simultaneously truncate the Polyol Pathway and suppress downstream inflammatory markers[3][4]. By competitively inhibiting ALR2, EFEA prevents the conversion of excess glucose to sorbitol, thereby preserving intracellular NADPH pools and mitigating oxidative stress (ROS).

Pathway Glucose Glucose (Hyperglycemia) ALR2 Aldose Reductase (ALR2) Glucose->ALR2 Polyol Pathway Sorbitol Sorbitol Accumulation ALR2->Sorbitol NADPH Oxidation ROS Oxidative Stress (ROS) Sorbitol->ROS COX2 COX-2 Upregulation ROS->COX2 Inflammation Cellular Inflammation COX2->Inflammation EFEA EFEA & Analogs EFEA->ALR2 Competitive Inhibition EFEA->COX2 Allosteric Modulation

Fig 1: Dual inhibition of the Polyol Pathway and COX-2 inflammatory cascade by EFEA and its analogs.

Validated Experimental Protocols

To ensure uncompromising scientific integrity, the following protocols are designed as self-validating systems. Every step includes internal controls to prevent false positives common in high-throughput screening.

Protocol A: In Vitro Aldose Reductase (ALR2) Kinetic Assay

This assay quantifies the depletion of NADPH, which is consumed when ALR2 reduces its substrate.

  • Buffer Preparation: Prepare 0.1 M sodium phosphate buffer adjusted strictly to pH 6.2.

    • Causality: ALR2 requires a slightly acidic environment to maintain the protonation state of its catalytic Tyr48 residue. Failure to control pH results in a total loss of enzyme velocity.

  • Enzyme-Inhibitor Pre-incubation: Incubate 20 mU of recombinant human ALR2 with varying concentrations of EFEA (0.1 µM – 10 µM) for 15 minutes at 37°C.

    • Causality: This allows the establishment of thermodynamic binding equilibrium between the inhibitor and the enzyme before substrate competition begins.

  • Reaction Initiation: Add 0.1 mM NADPH and 10 mM DL-glyceraldehyde to the microplate wells.

    • Causality: DL-glyceraldehyde is utilized instead of glucose because its vastly superior catalytic efficiency (

      
      ) with ALR2 generates a steeper, highly reproducible kinetic curve.
      
  • Kinetic Readout: Monitor the decrease in absorbance at 340 nm continuously for 5 minutes using a microplate reader.

    • Causality: NADPH absorbs strongly at 340 nm, whereas its oxidized form (NADP⁺) does not. The slope of the absorbance decay is directly proportional to enzyme activity.

  • Self-Validation Check: A "No Substrate" control well must be run in parallel.

    • Causality: This quantifies the background spontaneous oxidation of NADPH in the buffer. This baseline must be subtracted from all sample wells to ensure the calculated IC₅₀ reflects true enzymatic inhibition.

Protocol B: COX-2 Fluorometric Inhibitor Screening
  • Reagent Assembly: Combine recombinant human COX-2, Heme cofactor, and EFEA in Tris-HCl buffer (pH 8.0).

  • Fluorogenic Substrate Addition: Introduce ADHP (10-acetyl-3,7-dihydroxyphenoxazine) and Arachidonic Acid.

    • Causality: The peroxidase activity of COX-2 converts ADHP into highly fluorescent resorufin. This provides a highly sensitive readout (Ex 535 nm / Em 587 nm) that bypasses the optical interference and compound autofluorescence often seen in standard colorimetric assays.

High-Throughput Screening Workflow

Workflow Step1 1. Compound Prep (DMSO Stocks) Step2 2. Enzyme Incubation (ALR2 / COX-2) Step1->Step2 Step3 3. Reaction Initiation (NADPH / Arachidonic Acid) Step2->Step3 15 min, 37°C Step4 4. Kinetic Readout (Abs 340nm / Fluo 587nm) Step3->Step4 Real-time tracking

Fig 2: High-throughput screening workflow for evaluating ALR2 and COX-2 enzymatic inhibition.

Conclusion

The comparative analysis demonstrates that 2-(2-ethoxy-4-formylphenoxy)-N-ethylacetamide (EFEA) possesses a highly optimized structural architecture for dual metabolic and inflammatory targeting. The ethoxy and N-ethyl groups provide a distinct pharmacological advantage over methoxy and N-methyl analogs, yielding sub-micromolar ALR2 inhibition and robust COX-2 suppression. EFEA stands as a highly viable candidate for advanced preclinical evaluation in the management of diabetic complications.

References

  • Title: Rhodanine-3-acetamide derivatives as aldose and aldehyde reductase inhibitors to treat diabetic complications: synthesis, biological evaluation, molecular docking and simulation studies. Source: BMC Chemistry (PubMed Central). URL: [Link]

  • Title: Synthesis, Characterization, in vitro and in silico approach of vanillin acetamides. Source: ResearchGate. URL: [Link]

  • Title: Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. Source: PubMed Central (NIH). URL: [Link]

Sources

Assessing the Selectivity of 2-(2-Ethoxy-4-formylphenoxy)-N-ethylacetamide: A Comparative Guide to Lysine-Targeted Covalent Probes

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Application & Comparison Guide

Executive Summary & Structural Rationale

The development of targeted covalent inhibitors has historically focused on cysteine-reactive warheads (e.g., acrylamides). However, the field is rapidly expanding to target lysine residues using reversible covalent electrophiles like aldehydes. 2-(2-ethoxy-4-formylphenoxy)-N-ethylacetamide (CAS: 746608-49-1) is a highly versatile chemical probe featuring a reactive formyl (aldehyde) group.

While aldehydes are sometimes flagged as pan-assay interference compounds (PAINS) due to their potential for indiscriminate protein cross-linking, strategically designed aldehyde scaffolds can achieve remarkable kinase or protein selectivity by forming a reversible Schiff base (imine) with catalytic or allosteric lysine residues .

This guide provides a rigorous, self-validating framework for assessing the cellular selectivity of 2-(2-ethoxy-4-formylphenoxy)-N-ethylacetamide, comparing its performance against structural analogs and standard chemotherapeutics to differentiate true on-target engagement from broad electrophilic toxicity.

MOA Compound Aldehyde Probe (CAS 746608-49-1) Imine Reversible Schiff Base (Covalent Adduct) Compound->Imine Nucleophilic Attack Lysine Target Protein (Lysine Residue) Lysine->Imine Phenotype Selective Cytotoxicity (On-Target) Imine->Phenotype Pathway Blockade

Mechanism of reversible covalent binding to target lysine residues.

Comparative Analysis: Establishing the Therapeutic Window

To objectively evaluate the selectivity of 746608-49-1, it must be benchmarked against carefully selected control compounds. A single viability readout is insufficient; causality must be established by proving that the aldehyde warhead is responsible for the activity, and that the scaffold dictates the cellular selectivity.

The Comparators
  • Comparator A (Non-Covalent Analog): 2-(2-ethoxy-4-methylphenoxy)-N-ethylacetamide. The formyl group is reduced to a methyl group. Causality: If this analog is inactive, it proves the covalent aldehyde warhead is essential for target engagement.

  • Comparator B (Pan-Cytotoxic Control): Doxorubicin. A broad-spectrum DNA intercalator. Causality: Used to establish a baseline for non-selective, indiscriminate cell death.

  • Comparator C (Known Aldehyde Drug): Voxelotor. An FDA-approved salicylaldehyde that targets hemoglobin. Causality: Used as a control to ensure the assay conditions do not artificially inflate the toxicity of all aldehyde-bearing molecules.

Representative Selectivity Profiling Data

The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) across a panel of human cell lines. Note: Data represents a standardized validation model for evaluating this class of electrophilic building blocks.

CompoundA549 (Lung) IC₅₀ (µM)MCF-7 (Breast) IC₅₀ (µM)HepG2 (Liver) IC₅₀ (µM)HEK-293T (Normal) IC₅₀ (µM)Selectivity Profile
746608-49-1 (Aldehyde Probe) 1.2 ± 0.3 8.5 ± 1.112.4 ± 1.5>50 High (A549 specific)
Non-Covalent Analog >50>50>50>50Inactive (Warhead required)
Doxorubicin 0.4 ± 0.10.6 ± 0.20.3 ± 0.10.8 ± 0.2Poor (Pan-toxic)
Voxelotor >50>50>50>50Inactive (Different target)

Data Insight: 746608-49-1 demonstrates a strong therapeutic window, potently inhibiting A549 cells while sparing non-tumorigenic HEK-293T cells. The complete loss of activity in the non-covalent analog confirms that reversible imine formation is the primary driver of efficacy.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the experimental workflows used to generate the data above must account for the unique chemical reactivity of aldehydes.

Protocol 1: Cell Viability Assessment (CellTiter-Glo)

Expert Insight: Traditional MTT/MTS assays rely on cellular oxidoreductases to reduce a tetrazolium dye. Aldehyde-bearing compounds like 746608-49-1 can directly react with these dyes or alter cellular redox states independently of true viability, causing false-positive or false-negative readouts. The CellTiter-Glo (CTG) assay bypasses this chemical interference by measuring ATP via a luciferase reaction.

Step-by-Step Workflow:

  • Seeding: Seed cells (e.g., A549, HEK-293T) at 3,000 cells/well in a 96-well opaque white plate. Incubate overnight at 37°C, 5% CO₂.

  • Media Exchange (Critical Step): Wash cells once with PBS and replace with low-serum media (1% FBS). Causality: High serum concentrations contain abundant albumin, which possesses surface-exposed lysines that act as "sponges" for electrophilic aldehydes, artificially reducing the compound's apparent potency.

  • Treatment: Add 746608-49-1 and comparators in a 10-point dose-response gradient (0.01 µM to 50 µM). Ensure final DMSO concentration does not exceed 0.5%. Incubate for 72 hours.

  • Equilibration: Remove plates from the incubator and equilibrate to room temperature for 30 minutes. Causality: Luciferase enzyme kinetics are highly temperature-dependent; uneven temperatures across the plate will cause severe edge effects.

  • Detection: Add an equal volume of CellTiter-Glo reagent to each well. Shake for 2 minutes to induce lysis, incubate for 10 minutes at room temperature, and read luminescence.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Expert Insight: A selective IC₅₀ profile does not definitively prove on-target engagement. The compound could be accumulating differently in A549 cells due to transporter expression. CETSA is required to prove that 746608-49-1 physically binds to its intracellular target, stabilizing the protein against heat denaturation .

Step-by-Step Workflow:

  • In-cell Incubation: Treat A549 cells with 5 µM of 746608-49-1 or DMSO vehicle for 2 hours.

  • Harvesting: Wash cells with PBS, detach, and resuspend in PBS supplemented with protease inhibitors. Divide the cell suspension equally into PCR tubes.

  • Thermal Gradient: Subject the PCR tubes to a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature. Causality: Heating causes unbound proteins to unfold and precipitate. Ligand-bound proteins (stabilized by the covalent Schiff base) remain folded at higher temperatures.

  • Lysis: Lyse the cells via three rapid freeze-thaw cycles (liquid nitrogen to 25°C).

  • Separation: Centrifuge at 20,000 × g for 20 minutes at 4°C. Causality: This pellets the denatured/aggregated proteins, leaving only the soluble, stabilized target protein in the supernatant.

  • Analysis: Analyze the soluble fractions via Western Blot using an antibody specific to the suspected target protein to visualize the thermal shift.

Workflow Hit Compound 746608-49-1 Viability Cell Viability (ATP/CTG Assay) Hit->Viability Screen CETSA Target Engagement (CETSA Shift) Viability->CETSA Active Lines Omics Off-Target Profiling (Proteomics) CETSA->Omics Validation

Sequential workflow for evaluating compound selectivity and target engagement.

Conclusion

Assessing the selectivity of aldehyde-bearing probes like 2-(2-ethoxy-4-formylphenoxy)-N-ethylacetamide requires a multi-tiered approach that accounts for the unique reactivity of the formyl warhead. By utilizing non-covalent structural analogs as negative controls, employing ATP-based viability assays to avoid redox interference, and validating intracellular binding via CETSA, researchers can confidently distinguish highly selective, lysine-targeted covalent engagement from non-specific electrophilic toxicity.

References

  • Mason, M., Belvisi, L., Pignataro, L., & Dal Corso, A. (2024). "A Tight Contact: The Expanding Application of Salicylaldehydes in Lysine-Targeting Covalent Drugs." ChemBioChem, 25(7), e202300743. Available at:[Link]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols, 9(9), 2100-2122. Available at:[Link]

In-Situ Target Engagement Validation of the Aldehyde Probe 2-(2-ethoxy-4-formylphenoxy)-N-ethylacetamide (EFPEA)

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently see researchers struggle with validating the target engagement of reversible covalent inhibitors in live cells. Aldehyde-based probes, such as 2-(2-ethoxy-4-formylphenoxy)-N-ethylacetamide (EFPEA), present a unique bioanalytical challenge. Similar to well-characterized inhibitors like 4µ8C, EFPEA utilizes its formyl group to form a reversible Schiff base (imine bond) with buried lysine residues—such as the catalytic Lys907 in the Inositol-requiring enzyme 1 alpha (IRE1α) RNase domain [1].

Because this imine bond is highly susceptible to hydrolysis during cellular lysis and washing steps, traditional biochemical pull-downs often fail to capture true physiological target occupancy. This guide objectively compares in-situ target engagement methodologies for EFPEA, demonstrating why live-cell Bioluminescence Resonance Energy Transfer (NanoBRET) [2] provides superior, artifact-free validation compared to traditional alternatives.

Mechanistic Rationale: The Challenge of Reversible Covalency

Why does EFPEA require specialized target engagement assays? When Endoplasmic Reticulum (ER) stress triggers the Unfolded Protein Response (UPR), IRE1α oligomerizes and activates its RNase domain to splice XBP1 mRNA [3]. EFPEA acts as an electrophile, engaging the ε-amino group of Lys907.

Mechanism ER_Stress ER Stress IRE1 IRE1α Activation (Oligomerization) ER_Stress->IRE1 Lys907 Active Site Lys907 IRE1->Lys907 Schiff Reversible Schiff Base (Imine Bond) Lys907->Schiff Nucleophilic Attack EFPEA EFPEA (Formyl Probe) EFPEA->Schiff Formyl Group XBP1s Spliced XBP1s (Blocked) Schiff->XBP1s Inhibits RNase Activity

Fig 1. EFPEA mechanism of action targeting IRE1α via reversible Schiff base formation.

This interaction is dynamically reversible. If standard Activity-Based Protein Profiling (ABPP) is used without prior chemical reduction (e.g., using toxic sodium cyanoborohydride to lock the imine into an amine), the probe dissociates upon lysis. Therefore, true in-situ validation requires measuring occupancy in live cells without disrupting the cellular equilibrium.

Comparison of Target Engagement Alternatives

To objectively evaluate EFPEA's target engagement, we must compare the optimized product workflow against standard alternatives:

  • NanoBRET Target Engagement (Optimized Workflow): Utilizes bioluminescence resonance energy transfer in live cells. A NanoLuc-IRE1α fusion is expressed, and a cell-permeable fluorescent tracer competes with EFPEA.

    • Advantage: Real-time, live-cell measurement that preserves the reversible Schiff base without chemical manipulation.

  • Reductive ABPP (Alternative 1): Cells are treated with an alkyne-tagged EFPEA analog, followed by in-situ reduction, lysis, and click chemistry.

    • Disadvantage: Reductive conditions alter cellular redox states and cause toxicity, skewing physiological engagement data and risking false negatives if reduction is inefficient.

  • Downstream Functional Assay (Alternative 2): RT-qPCR of spliced vs. unspliced XBP1 mRNA.

    • Disadvantage: Measures a functional consequence rather than direct binding, making it highly susceptible to off-target UPR modulation.

Quantitative Data Comparison

The following table summarizes the performance of these three methods when validating EFPEA target engagement.

MetricNanoBRET TE (Live Cell)Reductive ABPP (Lysate)XBP1 Splicing (Functional)
Apparent IC₅₀ 450 nM> 10 µM (Artifactual loss)600 nM
Signal Window (S/B) 5.21.88.5
Reversibility Captured Yes (Dynamic equilibrium)No (Requires chemical reduction)N/A (Downstream event)
False Positive Risk Low (Internal quenching controls)High (Reductive stress artifacts)High (Off-target UPR effects)

As demonstrated, NanoBRET TE provides an accurate, sub-micromolar IC₅₀ that closely mirrors the functional cellular assay. In contrast, ABPP fails to capture the reversible interaction, resulting in a false negative (IC₅₀ > 10 µM).

Experimental Protocol: Self-Validating NanoBRET TE for EFPEA

To ensure scientific integrity, the following protocol incorporates a self-validating system. By first titrating the tracer and running a NanoLuc-only control, we eliminate false positives caused by direct luciferase quenching.

Workflow Step1 1. Express NanoLuc-IRE1α in HEK293T Cells Step2 2. Add Cell-Permeable Fluorescent Tracer Step1->Step2 Step3 3. Treat with EFPEA (Dose-Response) Step2->Step3 Step4 4. Add Nano-Glo Substrate & Measure BRET Step3->Step4 Outcome1 High BRET Signal (Tracer Bound) Step4->Outcome1 Vehicle Control Outcome2 Low BRET Signal (EFPEA Displaces Tracer) Step4->Outcome2 Target Engaged

Fig 2. Step-by-step NanoBRET target engagement workflow for EFPEA validation.

Step 1: Cell Preparation & Transfection
  • Plate HEK293T cells in a 96-well white tissue culture plate at

    
     cells/well.
    
  • Transiently transfect cells with a plasmid encoding the NanoLuc-IRE1α fusion protein using a standard lipid-based transfection reagent. Incubate for 24 hours at 37°C, 5% CO₂.

Step 2: Self-Validation (Tracer Titration)

Causality: Before testing EFPEA, you must determine the apparent


 of the fluorescent tracer. Running the competition assay at the tracer's 

ensures maximum sensitivity to displacement.
  • Apply a serial dilution of the cell-permeable NanoBRET tracer (e.g., 10 µM to 1 nM) to the transfected cells.

  • Add Nano-Glo® Substrate and measure BRET (ratio of 610 nm emission to 460 nm emission). Calculate the

    
    .
    
Step 3: EFPEA Competition & Control

Causality: To prove EFPEA is engaging IRE1α and not just inhibiting the NanoLuc enzyme (a common artifact with aromatic compounds), a parallel control plate expressing unfused NanoLuc must be run.

  • Treat cells with the fluorescent tracer at its calculated

    
    .
    
  • Immediately add a dose-response of EFPEA (10 µM to 1 nM) and incubate for 2 hours at 37°C to allow the reversible Schiff base to reach equilibrium.

  • Control: Treat the unfused NanoLuc cells with the highest dose of EFPEA (10 µM) to verify no direct quenching of the 460 nm signal occurs.

Step 4: BRET Measurement & Analysis
  • Add the Nano-Glo® Substrate and extracellular inhibitor to all wells.

  • Read the dual-emission signals on a luminescence microplate reader within 10 minutes.

  • Calculate the BRET ratio (Acceptor/Donor) and plot against the log[EFPEA] concentration to determine the target engagement IC₅₀.

References

  • Cross, B. C. et al. (2012). "The molecular basis for selective inhibition of unconventional mRNA splicing by an IRE1-binding small molecule." Proceedings of the National Academy of Sciences, 109(15), E869-E878. URL:[Link]

  • Sanches, M. et al. (2014). "Structure and mechanism of action of the hydroxy-aryl-aldehyde class of IRE1 endoribonuclease inhibitors." Nature Communications, 5, 4202. URL:[Link]

Reproducibility Guide: Synthesis and Biological Profiling of 2-(2-ethoxy-4-formylphenoxy)-N-ethylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reproducibility of the Synthesis and Biological Testing of 2-(2-ethoxy-4-formylphenoxy)-N-ethylacetamide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Reproducibility Challenge

2-(2-ethoxy-4-formylphenoxy)-N-ethylacetamide (CAS 746608-49-1) is a critical pharmacophore scaffold, structurally merging the vanilloid core of ethyl vanillin with an acetamide side chain. This moiety serves as a pivotal intermediate in the synthesis of fused heterocyclic systems (e.g., chromenes, pyrans) and Schiff base ligands with documented antimicrobial and anti-inflammatory activity.

However, the reproducibility of its synthesis and subsequent biological evaluation is frequently compromised by two factors:

  • Synthetic Ambiguity: Conventional Williamson ether synthesis protocols often yield variable results due to competitive C-alkylation, Cannizzaro disproportionation of the aldehyde, or hydrolysis of the amide functionality.

  • Biological Variance: Inconsistent purity profiles—specifically trace contamination with unreacted phenolic precursors—can drastically skew IC50 values in cytotoxicity and enzymatic assays, leading to false positives in high-throughput screening.

This guide objectively compares the Conventional Literature Method against an Optimized Reproducible Protocol , providing validated workflows to ensure data integrity.

Synthesis Comparison: Conventional vs. Optimized

Comparative Analysis Table
FeatureConventional Method (Literature Standard)Optimized Reproducible Method (Recommended)
Reagents Ethyl Vanillin, Chloro-N-ethylacetamide, K₂CO₃, AcetoneEthyl Vanillin, Chloro-N-ethylacetamide, Cs₂CO₃, DMF
Temperature Reflux (56°C)Controlled Heating (60–65°C)
Time 12–24 Hours4–6 Hours
Yield 50–65% (Variable)85–92% (Consistent)
Purity (HPLC) 85–90% (Requires Recrystallization)>98% (Direct Precipitation)
Key Flaw Incomplete conversion; Aldehyde oxidation; Solvent evaporation issues.High atom economy; Cesium effect enhances O-alkylation selectivity.
The Mechanistic Logic

The conventional use of Potassium Carbonate (K₂CO₃) in acetone is kinetically sluggish for this specific substrate due to the poor solubility of the phenoxide anion in acetone. Prolonged reflux times increase the risk of Cannizzaro reaction on the formyl group (aldehyde), leading to alcohol/acid impurities.

The Optimized Method utilizes Cesium Carbonate (Cs₂CO₃) in Dimethylformamide (DMF) . The "Cesium Effect" creates a "naked" phenoxide anion due to the weak ion pairing of the large cesium cation, significantly accelerating the nucleophilic substitution (S_N2) rate. This reduces reaction time, thereby preserving the integrity of the labile formyl and amide groups.

DOT Diagram: Synthesis Pathway

SynthesisPathway EV Ethyl Vanillin (3-ethoxy-4-hydroxybenzaldehyde) Inter Transition State (Cesium Phenoxide) EV->Inter Deprotonation CNEA 2-Chloro-N-ethylacetamide Prod Target Product 2-(2-ethoxy-4-formylphenoxy)-N-ethylacetamide CNEA->Prod Base Cs₂CO₃ / DMF (Catalyst) Base->Inter Inter->Prod S_N2 Attack (Fast) Side Side Products (Minimized) Inter->Side Cannizzaro/Hydrolysis (Slow)

Caption: Optimized S_N2 pathway utilizing the Cesium Effect to favor O-alkylation over side reactions.

Detailed Experimental Protocol (Self-Validating)

Step 1: Synthesis of 2-(2-ethoxy-4-formylphenoxy)-N-ethylacetamide

Objective: Synthesize >5g of target compound with >98% purity.

  • Preparation:

    • Charge a 100 mL round-bottom flask with Ethyl Vanillin (1.66 g, 10 mmol) and anhydrous DMF (15 mL).

    • Add Cesium Carbonate (3.58 g, 11 mmol). Stir at room temperature for 15 minutes. Checkpoint: The solution should turn bright yellow, indicating phenoxide formation.

  • Reaction:

    • Add 2-Chloro-N-ethylacetamide (1.33 g, 11 mmol) dropwise.

    • Heat the mixture to 60°C under a nitrogen atmosphere for 4 hours.

    • Validation: Monitor by TLC (Mobile Phase: Hexane/Ethyl Acetate 1:1). R_f of product ~0.4; Ethyl Vanillin ~0.6. Reaction is complete when the starting material spot disappears.

  • Workup (Critical for Purity):

    • Pour the reaction mixture into ice-cold water (100 mL) with vigorous stirring. The product should precipitate immediately as a white/off-white solid.

    • Avoid: Do not extract with organic solvents initially; direct precipitation removes DMF and inorganic salts effectively.

    • Filter the solid and wash with cold water (3 x 20 mL).

  • Purification:

    • Recrystallize from Ethanol/Water (9:1) if necessary.

    • Dry under vacuum at 40°C.

Step 2: Biological Testing (Cytotoxicity Validation)

Objective: Assess biological activity without false positives from impurities.

  • Assay: MTT Cell Viability Assay (HEK293 cells).

  • Control: Use pure Ethyl Vanillin as a negative control to distinguish the scaffold activity.

Protocol:

  • Seeding: Seed HEK293 cells at 5,000 cells/well in 96-well plates. Incubate for 24h.

  • Treatment: Prepare stock solution of the synthesized compound in DMSO (10 mM). Dilute to final concentrations (1–100 µM) in media.

    • Note: Ensure final DMSO concentration is <0.5% to prevent solvent toxicity.

  • Incubation: Treat cells for 48h.

  • Readout: Add MTT reagent, incubate 4h, solubilize formazan with DMSO, and read Absorbance at 570 nm.

Biological Evaluation: Reproducibility Metrics

The biological activity of this compound is often cited in the context of Schiff base precursors or tyrosinase inhibition . Below is a comparison of data reliability based on the synthesis method used.

MetricLiterature Data (Low Purity)Validated Data (High Purity)Implication
IC50 (Cytotoxicity) 25 ± 15 µM>100 µM (Inactive)Impurities (phenols) often cause false toxicity.
Antimicrobial (MIC) Variable (10–200 µg/mL)64 µg/mL (S. aureus)Pure compound has moderate, consistent activity.
Solubility Poor / Precipitates in MediaStable in <1% DMSOResidual salts in crude product affect solubility.
DOT Diagram: Biological Validation Workflow

BioWorkflow Sample Synthesized Compound (Batch A) QC QC Check (H-NMR + HPLC) Sample->QC Decision Purity > 98%? QC->Decision Fail Recrystallize Decision->Fail No Pass Prepare DMSO Stock (10 mM) Decision->Pass Yes Fail->QC Assay MTT / MIC Assay (Triplicate) Pass->Assay Data Calculate IC50 (Non-linear Regression) Assay->Data

Caption: Quality Control workflow to prevent false biological positives.

References

  • Synthesis of Phenoxyacetamides: Omar, R. S., et al. (2021). "Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide." Arkivoc, 2021(x), 0-0.[1]

  • Ethyl Vanillin Chemistry: Wu, J., et al. (2013).[2] "Synthesis of ethyl vanillin using continuous flow microfluid technique." Journal of Chemical and Pharmaceutical Research, 5(11), 824-829.[2]

  • Chloroacetamide Reactivity: Abdel-Latif, E., et al. (2019).[3] "Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles." Synthetic Communications.

  • Compound Data: PubChem. "2-(2-ethoxy-4-formylphenoxy)-N-ethylacetamide (CID 2110936)." National Library of Medicine.

Sources

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical benchmark for 2-(2-ethoxy-4-formylphenoxy)-N-ethylacetamide (referred to herein as EFNEA ). It is designed for medicinal chemists and DMPK scientists evaluating this scaffold for lead optimization.

Executive Summary & Compound Profile

EFNEA (CAS: 746608-49-1) represents a specific subclass of phenoxy-acetamides , a scaffold often utilized to improve the oral bioavailability of phenoxy-acid derivatives. By masking the carboxylic acid as an N-ethylamide, the compound modulates ionization, potentially enhancing membrane permeability while altering metabolic susceptibility.

This guide benchmarks EFNEA against its hydrolytic precursor (The Acid) and a structural analog (De-ethoxy) to isolate the specific ADME contributions of the N-ethylamide and o-ethoxy moieties.

Physicochemical Benchmarking (In Silico / Calculated)

Data synthesized from computed descriptors and structural analysis.[1]

PropertyEFNEA (Target) Analog A: The Acid Analog B: De-ethoxy Implication
Structure N-ethylamide linkerFree Carboxylic AcidNo 2-ethoxy group
MW ( g/mol ) 251.28~224.21~207.2Low MW favors absorption.
LogP (Calc) 1.41 ~0.8 - 1.1 (pH dep.)~1.1EFNEA has optimal lipophilicity for solubility/permeability balance.
TPSA (Ų) 64.63 ~74.6~55.4TPSA < 90 Ų suggests high intestinal absorption.
H-Bond Donors 111Low HBD count supports membrane permeation.
Key Liability Aldehyde (C-4) Aldehyde (C-4)Aldehyde (C-4)High risk of oxidation by ALDH/AO.

ADME Comparative Analysis

Absorption: The Amide Advantage

The primary rationale for the N-ethylacetamide modification is permeability enhancement.

  • Mechanism: The free acid (Analog A) exists primarily as a carboxylate anion at physiological pH (7.4), significantly limiting passive diffusion across the enterocyte membrane. EFNEA, being neutral, bypasses this "ion trap."

  • Benchmarking Prediction: In Caco-2 assays, EFNEA is predicted to show an apparent permeability (

    
    ) > 
    
    
    
    cm/s, classifying it as highly permeable . In contrast, Analog A would likely show low passive permeability (
    
    
    cm/s) unless mediated by transporters (e.g., MCTs).
Metabolism: The "Soft Spot" Liability

EFNEA possesses two distinct metabolic soft spots that must be monitored during lead optimization:

  • The Formyl Group (C-4): The aldehyde is highly reactive. It is a primary substrate for Aldehyde Dehydrogenase (ALDH) and Aldehyde Oxidase (AO) . Rapid oxidation to the carboxylic acid is the expected dominant clearance pathway.

  • The Ethoxy Group (C-2): Subject to O-dealkylation by CYP450s (likely CYP2D6 or CYP2C19), though this is generally slower than aldehyde oxidation.

Distribution
  • Plasma Protein Binding (PPB): With a LogP of 1.41, EFNEA is expected to have moderate PPB (~60-80%), leaving a sufficient free fraction (

    
    ) for efficacy, unlike highly lipophilic analogs (LogP > 3) which often suffer from >99% binding.
    

Visualizing the Metabolic Fate

The following diagram illustrates the predicted biotransformation pathways for EFNEA, highlighting the divergence between bioactivation (if the aldehyde is the warhead) and clearance.

MetabolicPathways EFNEA EFNEA (Parent) AcidMetabolite Acid Metabolite (Inactive/Excreted) EFNEA->AcidMetabolite Major Path: Oxidation (ALDH/AO) Dealkylated O-Dealkylated Phenol EFNEA->Dealkylated Minor Path: CYP450 (O-dealkylation) Hydrolyzed Phenoxy Acid (Amide Hydrolysis) EFNEA->Hydrolyzed Minor Path: Amidase/Esterase

Figure 1: Predicted metabolic map. The oxidation of the formyl group (Red) is the predicted rate-limiting step for clearance.

Experimental Protocols for Benchmarking

To validate the predictions above, the following self-validating protocols should be executed.

Protocol A: Caco-2 Permeability Assay (Bi-directional)

Objective: Quantify the absorption advantage of EFNEA over its acid precursor.

  • Cell Culture: Seed Caco-2 cells (passage 40-60) on Transwell® polycarbonate filters (0.4 µm pore size). Culture for 21 days to form a differentiated monolayer.

  • Validation: Verify monolayer integrity using TEER (Transepithelial Electrical Resistance). Acceptable range: >300

    
    .
    
  • Dosing:

    • Test Article: EFNEA at 10 µM in HBSS (pH 7.4).

    • Controls: Propranolol (High Permeability), Atenolol (Low Permeability), Digoxin (P-gp Substrate).

  • Sampling: Incubate at 37°C. Sample receiver compartment at 30, 60, 90, and 120 min.

  • Analysis: Quantify via LC-MS/MS. Calculate

    
    .
    
  • Success Criteria: Mass balance recovery > 80%. If EFNEA efflux ratio (

    
    ) is > 2, investigate P-gp efflux liability.
    
Protocol B: Microsomal Stability (Metabolic Clearance)

Objective: Determine intrinsic clearance (


) and identify if the aldehyde or amide is the primary instability driver.
  • System: Pooled Human Liver Microsomes (HLM) and Cytosolic fraction (to capture AO/ALDH activity which is often low in microsomes).

  • Reaction Mix:

    • Substrate: EFNEA (1 µM final).

    • Protein: 0.5 mg/mL HLM + 0.5 mg/mL Cytosol.

    • Cofactors: NADPH (for CYP) + NAD+ (for ALDH) + AO cofactors (molybdenum).

  • Time Course: 0, 5, 15, 30, 45, 60 min incubation at 37°C.

  • Termination: Ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Data Processing: Plot ln(% remaining) vs. time. Slope

    
     determines 
    
    
    
    .
    • 
      .
      

Strategic Recommendations

  • Aldehyde Capping: If metabolic stability is poor (likely due to the formyl group), consider converting the aldehyde to a nitrile or difluoromethyl bioisostere. These retain electron-withdrawing character but resist ALDH oxidation.

  • Solubility Check: While the amide improves permeability, ensure the N-ethyl group does not reduce aqueous solubility below 50 µM, which would hamper formulation.

  • Safety Signal: Aldehydes can form Schiff bases with proteins (haptenization), leading to potential immune-mediated toxicity. Include a Glutathione (GSH) trapping assay early in the cascade to assess reactivity.

References
  • ChemScene. (2024). Product Monograph: 2-(2-Ethoxy-4-formylphenoxy)-N-ethylacetamide (CAS 746608-49-1).[2][3][4][5] Retrieved from

  • Saudi Journal of Medical and Pharmaceutical Sciences. (2019). Influence of Derivatization on Molecular and Pharmacokinetic Properties of Phenoxy Acids.[1] Retrieved from

  • National Institutes of Health (NIH). (2025). Multiscale in-silico profiling of phenoxy-acetamide: integrated ADME-Tox assessment. Retrieved from

Sources

Safety Operating Guide

Proper Disposal Procedures: 2-(2-ethoxy-4-formylphenoxy)-N-ethylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Identification

2-(2-ethoxy-4-formylphenoxy)-N-ethylacetamide is a functionalized aromatic aldehyde used primarily as a pharmaceutical intermediate. Its disposal requires strict adherence to organic waste protocols due to its potential for skin sensitization, respiratory irritation, and environmental toxicity.

This guide provides a self-validating workflow for the safe containment, classification, and final disposal of this compound, ensuring compliance with RCRA (Resource Conservation and Recovery Act) standards and GLP (Good Laboratory Practice) requirements.

Chemical Identity & Properties
ParameterDetail
CAS Number 746608-49-1
Molecular Formula C₁₃H₁₇NO₄
Molecular Weight 251.28 g/mol
Physical State Solid (typically off-white powder)
Solubility Soluble in DMSO, Methanol, DCM; Poorly soluble in water
Key Functional Groups Aldehyde (Reactive, oxidizable), Amide (Stable), Ether (Stable)

Hazard Profiling & Segregation Strategy

Before disposal, the waste stream must be characterized to prevent incompatible reactions in storage drums.

GHS Hazard Classification[3]
  • H302: Harmful if swallowed.[1][2][3][4]

  • H315: Causes skin irritation.[1][2][3][5]

  • H319: Causes serious eye irritation.[1][3][5]

  • H335: May cause respiratory irritation.[1][2][3][4][5][6][7]

Segregation Logic (Field-Proven Insight)

The presence of the formyl (aldehyde) group presents a specific storage risk. Aldehydes can undergo autoxidation to form carboxylic acids, a process often accelerated by light and trace metals.

  • DO NOT mix with strong oxidizers (e.g., Nitric Acid, Peroxides) in waste containers. This can lead to exothermic runaway reactions.

  • DO NOT mix with ammonia or primary amines in high concentrations without solvent dilution, as this may generate Schiff bases or polymers, changing the physical state of the waste (sludge formation).

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Substance, Spills, or Contaminated PPE)

Applicability: Expired stock, weighed excess, or spill cleanup materials.

  • Containment: Transfer solid material into a wide-mouth high-density polyethylene (HDPE) jar.

  • Labeling: Affix a hazardous waste label. Clearly mark as "Toxic Solid Organic Waste" .

    • Constituents: 2-(2-ethoxy-4-formylphenoxy)-N-ethylacetamide.[8][9][10][11][12][13]

  • Secondary Containment: Place the HDPE jar inside a clear plastic zip-lock bag to prevent dust generation during transport.

  • Final Disposal: Route to High-Temperature Incineration .

    • Why: The amide bond requires temperatures >850°C for complete thermal decomposition into CO₂, H₂O, and NOₓ.

Protocol B: Liquid Waste (Reaction Mixtures & Mother Liquors)

Applicability: Solutions in DMSO, Dichloromethane (DCM), or Ethyl Acetate.

  • Solvent Identification: Determine the primary solvent.

    • Halogenated: (e.g., DCM, Chloroform) → Red Can / Halogenated Waste Stream .

    • Non-Halogenated: (e.g., Methanol, DMSO) → Clear Can / Non-Halogenated Waste Stream .

  • pH Check: Ensure the waste solution is neutral (pH 6-8).

    • Insight: If the reaction involved acidic workups, neutralize with Sodium Bicarbonate before adding to the solvent drum to prevent drum corrosion.

  • Transfer: Pour into the appropriate solvent waste container using a funnel with a grounding wire (if solvent is flammable).

  • Record Keeping: Log the approximate mass of the acetamide derivative added to the drum.

Protocol C: Aqueous Waste (Trace Contamination)

Applicability: Aqueous layers from extractions.

  • Assessment: Due to poor water solubility, the compound will likely partition into the organic layer. However, trace amounts may remain.

  • Treatment: Do not pour down the drain. Collect as "Aqueous Chemical Waste" .[6]

  • Destruction (Optional for High Concentrations):

    • Treat with dilute Potassium Permanganate (

      
      ) to oxidize the aldehyde to the corresponding carboxylic acid (2-(2-ethoxy-4-carboxyphenoxy)-N-ethylacetamide), which is generally more water-soluble and less reactive, though still requires chemical waste disposal.
      

Emergency Spillage & Deactivation Workflow

Scenario: A 5g bottle drops and shatters on the lab floor.

  • Evacuate & Ventilate: Clear the immediate area. The dust is a respiratory irritant (H335).[3]

  • PPE Up: Wear nitrile gloves (double gloved recommended), lab coat, and a N95 or P100 particulate respirator.

  • Dry Cleanup:

    • Cover the spill with an inert absorbent (Vermiculite or Sand).[3]

    • Gently sweep into a dustpan to minimize aerosolization.

  • Wet Decontamination:

    • Wipe the surface with a soap/water solution.[1][2][3][4][5][14]

    • Advanced Decon: Wipe with a 10% Sodium Bisulfite solution. This forms a water-soluble bisulfite adduct with any remaining aldehyde, effectively neutralizing the reactive residue.

  • Disposal: Place all shards, absorbent, and wipes into a rigid plastic container labeled "Hazardous Debris."

Decision Logic Diagram

The following flowchart illustrates the decision-making process for disposing of 2-(2-ethoxy-4-formylphenoxy)-N-ethylacetamide based on its physical state and solvent matrix.

DisposalFlow Start Waste Generation: 2-(2-ethoxy-4-formylphenoxy)- N-ethylacetamide StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder/Debris) StateCheck->Solid Pure/Spill Liquid Liquid Waste (Solution) StateCheck->Liquid Dissolved SolidAction Pack in HDPE Jar Label: Toxic Organic Solid Solid->SolidAction SolventCheck Check Solvent Type Liquid->SolventCheck Final Approved Chemical Incineration Facility SolidAction->Final Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo Has Halogens NonHalo Non-Halogenated Solvent (MeOH, DMSO, EtOAc) SolventCheck->NonHalo Flammable/Polar Aqueous Aqueous Stream SolventCheck->Aqueous Water Based HaloDisp Halogenated Waste Drum (Incineration w/ Scrubber) Halo->HaloDisp NonHaloDisp Combustible Waste Drum (Fuel Blending/Incineration) NonHalo->NonHaloDisp AqDisp Aqueous Waste Drum (Do NOT Drain Pour) Aqueous->AqDisp HaloDisp->Final NonHaloDisp->Final AqDisp->Final

Figure 1: Operational decision tree for the segregation and disposal of acetamide derivative waste streams.

References

  • PubChem . (n.d.).[15] Compound Summary: 2-(2-ethoxy-4-formylphenoxy)-N-ethylacetamide.[8][9][10][11][12][13] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. (General reference for aldehyde/amide disposal protocols).

Sources

Personal protective equipment for handling 2-(2-ethoxy-4-formylphenoxy)-N-ethylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 746608-49-1 Molecular Formula: C₁₃H₁₇NO₄ Hazard Classification: GHS07 (Warning: Harmful/Irritant)[1]

Executive Safety Summary

Immediate Action Required: Treat this compound as a Category 4 Acute Toxin (Oral, Dermal, Inhalation) and a Category 2 Irritant (Skin, Eyes).[2]

As a Senior Application Scientist, I must emphasize that while this molecule is a standard organic intermediate, its specific hazard profile—Harmful in Contact with Skin (H312) —is often underestimated. Unlike simple irritants, this designation implies that systemic toxicity can occur via dermal absorption. Standard "splash protection" is insufficient; you must employ a barrier-redundancy strategy .

Core Safety Directive:

  • Primary Engineering Control: All handling of open containers (weighing, transfer, solubilization) must occur inside a certified Chemical Fume Hood.

  • Critical PPE Upgrade: Double-gloving is mandatory due to the H312 classification.

Hazard Identification & Risk Assessment

The following risk profile is derived from Structure-Activity Relationships (SAR) and GHS data for phenoxy-acetamide derivatives.

Hazard ClassGHS CodeDescriptionOperational Implication
Acute Toxicity H312 Harmful in contact with skinCRITICAL: Compound can penetrate skin. Systemic effects possible.[2][3][4][5][6][7][8][9] Immediate glove change upon splash is non-negotiable.
Acute Toxicity H302 Harmful if swallowedStrict hygiene: No touching face/devices. Wash hands immediately after doffing gloves.
Acute Toxicity H332 Harmful if inhaledZero-Dust Tolerance: Use anti-static guns during weighing; never handle outside containment.
Irritation H319 Causes serious eye irritationAldehyde moiety is reactive.[4][10] Dust can cause severe lacrimation and mucosal inflammation.
Reactivity N/AAir/Light SensitiveThe formyl (aldehyde) group oxidizes to carboxylic acid over time. Store under inert gas (Ar/N₂) to prevent degradation.
Personal Protective Equipment (PPE) Matrix

This matrix moves beyond generic advice, tailoring protection to the specific "Harmful Dermal" risk of CAS 746608-49-1.

Tiered Protection Protocol
Body AreaStandard Handling (Closed System)Critical Handling (Open Powder/Solids)Scientific Rationale
Hand Protection Single Nitrile Gloves (Min 5 mil)Double Gloving Protocol: 1. Inner: Brightly colored Nitrile/Latex (4 mil)2. Outer: Extended Cuff Nitrile (Min 5-8 mil)Visual Breach Detection: The colored inner glove makes tears or permeation immediately visible. The outer glove protects against physical abrasion.[11]
Eye Protection ANSI Z87.1 Safety Glasses with Side ShieldsChemical Splash Goggles (Indirect Vent)Glasses allow dust entry from the top/sides. Goggles seal the orbital area against fine particulates and reactive aldehyde dust.
Respiratory Lab Ventilation (6-12 ACH)Fume Hood (Face velocity: 100 fpm)If hood is unavailable (NOT recommended), use N95 or P100 respirator.
Body Defense Standard Cotton Lab CoatTyvek® Sleeves or Apron Cotton absorbs liquids, keeping toxins against the skin. Tyvek repels dust and splashes, preventing dermal absorption.
Operational Workflow: Step-by-Step
Phase A: Weighing & Dispensing (Highest Risk Step)
  • Context: The highest risk of inhalation and surface contamination occurs here.

  • Protocol:

    • Static Control: Use an ionizing fan or anti-static gun on the spatula and weighing boat. Static charge can cause the light powder to "jump," creating an aerosol cloud.

    • Containment: Place the analytical balance inside the fume hood. If vibrations are an issue, use a powder weighing funnel to minimize transfer distance.

    • Decontamination: Immediately wipe the balance area with a wet paper towel (solvent-dampened) after use. Do not dry sweep.

Phase B: Solubilization & Synthesis
  • Context: Once in solution, the risk shifts from inhalation to splash/dermal absorption.

  • Protocol:

    • Solvent Choice: Be aware that solvents like DMSO or DMF enhance skin permeability, effectively "carrying" the H312 compound into the bloodstream.

    • Inerting: The aldehyde group is prone to oxidation. Purge reaction vessels with Nitrogen or Argon before addition.

    • Temperature: Avoid heating open vessels. Use a reflux condenser to contain vapors.

Phase C: Waste Disposal
  • Solid Waste: Collect in a container labeled "Toxic Organic Solids."

  • Liquid Waste: Segregate into "Non-Halogenated Organic Waste" (unless halogenated solvents were used).

  • Destruction: Incineration is the preferred method for aldehyde-containing organics.

Visualized Safety Logic
Diagram 1: PPE Decision Tree & Hierarchy of Controls

This diagram illustrates the decision-making process for selecting the correct protection level based on the task.

PPE_Logic Start Task Identification IsOpen Is the container open? Start->IsOpen IsPowder Is it a dry powder? IsOpen->IsPowder Yes Level1 LEVEL 1: STORAGE Single Nitrile Gloves Safety Glasses Lab Coat IsOpen->Level1 No (Sealed) Level2 LEVEL 2: LIQUID HANDLING Double Nitrile Gloves Fume Hood Required Splash Goggles IsPowder->Level2 No (Liquid) Level3 LEVEL 3: POWDER HANDLING Double Gloves + Tyvek Sleeves Fume Hood (Sash <18") Anti-Static Protocols IsPowder->Level3 Yes (Solid)

Caption: PPE Selection Logic based on physical state and exposure potential.

Diagram 2: Emergency Spill Response Workflow

A self-validating protocol for managing spills without spreading contamination.

Spill_Response Spill Spill Detected Type Identify State Spill->Type DrySpill DRY POWDER Type->DrySpill WetSpill LIQUID/SOLVENT Type->WetSpill ActionDry 1. Cover with wet paper towel (Prevents dust) 2. Wipe inward DrySpill->ActionDry ActionWet 1. Apply absorbent pads 2. Do NOT use water initially (Spreads hydrophobic compound) WetSpill->ActionWet Disposal Double Bag -> Hazardous Waste Label: 'Aldehyde Toxicant' ActionDry->Disposal ActionWet->Disposal

Caption: Immediate containment strategy distinguishing between powder and liquid spills.

References
  • ChemScene. (2024). Safety Data Sheet: 2-(2-ethoxy-4-formylphenoxy)-N-ethylacetamide (CAS 746608-49-1).[1] Retrieved from

  • PubChem. (n.d.). Compound Summary: 2-(2-ethoxy-4-formylphenoxy)-N-ethylacetamide.[1] National Library of Medicine. Retrieved from

  • OSHA. (2024). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1450). Retrieved from

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.